molecular formula C5H8Br2O2 B1332124 Methyl 2,3-dibromo-2-methylpropanoate CAS No. 3673-79-8

Methyl 2,3-dibromo-2-methylpropanoate

Cat. No.: B1332124
CAS No.: 3673-79-8
M. Wt: 259.92 g/mol
InChI Key: GVLXNUSEDDXIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dibromo-2-methylpropanoate is a useful research compound. Its molecular formula is C5H8Br2O2 and its molecular weight is 259.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dibromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLXNUSEDDXIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336523
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3673-79-8
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3673-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha,beta-dibromoisobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003673798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,3-dibromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Methyl 2,3-dibromo-2-methylpropanoate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated ester with significant potential as a reactive intermediate in organic synthesis. We will delve into its chemical identity, synthesis, spectral characterization, key reactions, and safety protocols, offering field-proven insights for its practical application.

Introduction and Chemical Identity

This compound (CAS No. 3673-79-8) is the methyl ester of 2,3-dibromo-2-methylpropanoic acid.[1] Its structure features a vicinal dibromide arrangement on a quaternary carbon center, making it a sterically hindered and electrophilically activated molecule. This structural motif is the foundation of its utility as a synthetic building block, particularly for introducing the 2-methylpropenoate framework or for constructing more complex molecular architectures through substitution and elimination reactions.

While not as extensively documented as some commodity reagents, its value lies in specialized applications, including polymer modification and as an intermediate for fine chemicals.[2] The presence of two bromine atoms provides two potential leaving groups, offering pathways to various transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is critical for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identity and Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Propanoic acid, 2,3-dibromo-2-methyl-, methyl ester[1][3]
CAS Number 3673-79-8[1][4]
Molecular Formula C₅H₈Br₂O₂[1][3]
Molecular Weight 259.92 g/mol [1]
InChIKey GVLXNUSEDDXIGJ-UHFFFAOYSA-N[1][3]
SMILES CC(CBr)(C(=O)OC)Br[1]
Calculated LogP 2.39[3]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. While a complete set of publicly available, peer-reviewed spectra for this specific molecule is limited, data from various databases and analogous compounds provide a strong basis for characterization.[1][5]

Table 2: Key Spectroscopic Data
TechniqueExpected Features
¹H NMR Based on its structure, one would expect two primary signals: a singlet for the methyl ester protons (-OCH₃) and a singlet for the quaternary methyl group protons (-C(Br)CH₃). A pair of diastereotopic protons on the brominated methylene group (-CH₂Br) would likely appear as an AB quartet, or two doublets, due to geminal coupling.
¹³C NMR Key signals would include the carbonyl carbon of the ester, the quaternary carbon attached to two bromines, the methyl ester carbon, the quaternary methyl carbon, and the brominated methylene carbon. Data is available on PubChem.[1]
IR Spectroscopy Characteristic absorption bands would include a strong C=O stretch for the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations (around 1100-1300 cm⁻¹), and C-H stretching from the methyl groups (around 2850-3000 cm⁻¹).[1][6][7] The C-Br stretching vibrations would be observed in the fingerprint region (typically 500-700 cm⁻¹).
Mass Spectrometry (GC-MS) The mass spectrum would be characterized by a complex isotopic pattern for the molecular ion [M]⁺ and key fragments due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance).[1] Common fragmentation pathways would involve the loss of a methoxy radical (•OCH₃), a bromine radical (•Br), or cleavage of the C-C bond. The base peak is often observed at m/z 69.[1]

Synthesis and Mechanism

The most direct and logical synthesis of this compound is via the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of methyl methacrylate. This reaction is a classic example of halogenation of an alkene.

Reaction Mechanism: Electrophilic Bromination

The causality behind this synthesis is the electron-rich nature of the alkene π-bond, which acts as a nucleophile, attacking the electrophilic bromine molecule. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack from the bromide ion (Br⁻).[8] This mechanism dictates an anti-addition stereochemistry, although for an achiral starting material like methyl methacrylate, the product is also achiral.

bromination_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MMA Methyl Methacrylate Bromonium Cyclic Bromonium Ion MMA->Bromonium Electrophilic Attack (Step 1) Br2 Br₂ Product This compound Bromonium->Product Nucleophilic Attack by Br⁻ (Step 2)

Caption: Mechanism of electrophilic bromination of methyl methacrylate.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the bromination of α,β-unsaturated esters.[8] It is designed as a self-validating system where the disappearance of the bromine color provides a visual cue for reaction progress.

Materials:

  • Methyl methacrylate (1.0 eq)

  • Bromine (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl methacrylate in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. To prevent light-induced radical side reactions, wrap the flask in aluminum foil.

  • Bromine Addition: Slowly add a solution of bromine in dichloromethane to the stirred methyl methacrylate solution via the dropping funnel. Maintain the temperature at 0 °C. The characteristic reddish-brown color of bromine should disappear as it is consumed.[8]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours, or until Thin Layer Chromatography (TLC) indicates full consumption of the starting material.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any excess bromine. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be purified by vacuum distillation if necessary.

synthesis_workflow start Dissolve Methyl Methacrylate in DCM cool Cool to 0 °C start->cool add_br2 Add Br₂ in DCM (dropwise) cool->add_br2 react Stir at RT until completion (TLC) add_br2->react quench Quench with Na₂S₂O₃ (aq) react->quench wash Wash with NaHCO₃ (aq) and Brine quench->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify via Vacuum Distillation evaporate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The utility of this compound stems from its reactive nature. While specific applications in marketed drugs are not prominent, its role as a versatile intermediate is clear.

  • Polymer Chemistry: Halogenated monomers and intermediates are crucial in polymer science. This compound can be used for the synthesis or modification of acrylic and vinyl polymers.[2] For instance, it can serve as a precursor to functionalized monomers through the elimination of HBr. A key transformation is the dehydrobromination to form Methyl α-(bromomethyl)acrylate, a valuable monomer for introducing reactive sites into polymer chains.[9]

  • Intermediate for Fine Chemicals: Vicinal dibromides are classic precursors for alkynes via double dehydrobromination. Although challenging due to the quaternary center, under strong basic conditions, this compound could potentially be converted into derivatives of methyl propiolate. Such alkynes are foundational in click chemistry and the synthesis of heterocyclic compounds.[10]

  • Scaffold for Drug Discovery: The "magic methyl" effect, where the addition of a methyl group drastically alters a molecule's pharmacological properties, is a well-known strategy in drug design.[11] While this compound itself is not a drug, it serves as a carrier of the gem-dimethyl (or related) motif, which can be incorporated into larger molecules to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, or control conformation.[11] The dibromo functionality allows for subsequent nucleophilic substitutions to build molecular complexity.

Safety and Handling

Based on GHS classifications, this compound is a hazardous substance that must be handled with appropriate precautions.[1]

GHS Hazard Classification (from PubChem):

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H330: Fatal if inhaled

  • H371: May cause damage to organs

  • H410: Very toxic to aquatic life with long lasting effects

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles.[12][13]

  • Fire Safety: While data for this specific compound is unavailable, related bromo-esters can be flammable. Keep away from heat, sparks, and open flames. Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its environmental toxicity, it should not be released into drains.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air and seek urgent medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 2,3-Dibromo-2-methylpropionic acid methyl ester. Retrieved from [Link]

  • Rare Chemicals. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • ACS Publications. (2014). Termination Mechanism in the Radical Polymerization of Methyl Methacrylate and Styrene. Macromolecules. Retrieved from [Link]

  • ChemSrc. (n.d.). 2,3-Dibromo-2-methylpropanoic acid. Retrieved from [Link]

  • Google Patents. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative study of methyl methacrylate flame inhibition with bromine and Phosphorus dopants. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization Mechanism in Methyl Methacrylate–Grignard Reagent System. Retrieved from [Link]

  • Royal Society of Chemistry. (1980). Kinetics of the polymerization of methyl methacrylate initiated by butylmagnesium bromides. Journal of the Chemical Society, Faraday Transactions 1. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,3-dibromopropionate. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl methacrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Retrieved from [Link]

Sources

Physical and chemical properties of Methyl 2,3-dibromo-2-methylpropanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, potential applications, and safety protocols, offering field-proven insights and detailed experimental methodologies.

Introduction and Molecular Overview

This compound (CAS No: 3673-79-8) is a halogenated ester with a unique structural arrangement that makes it a valuable intermediate in organic synthesis.[1] The presence of two bromine atoms on adjacent carbons, one of which is a quaternary center, alongside a methyl ester functionality, imparts a distinct reactivity profile. This guide aims to consolidate the available technical data and provide a logical framework for its utilization in a laboratory setting.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The empirical data for this compound is somewhat limited. The following table summarizes its known properties, supplemented with data from closely related analogs where necessary.

PropertyValueSource
Molecular Formula C₅H₈Br₂O₂[2]
Molecular Weight 259.92 g/mol [2]
CAS Number 3673-79-8[2]
IUPAC Name This compound[2]
InChIKey GVLXNUSEDDXIGJ-UHFFFAOYSA-N[2]
Form Liquid (inferred)
Boiling Point 83-86 °C / 10 mmHg (for Methyl 2,3-dibromopropionate)
Density 1.944 g/mL at 20 °C (for Methyl 2,3-dibromopropionate)

Spectroscopic Data:

  • ¹³C NMR: Spectral data is available and can be accessed through public databases.[2]

  • Mass Spectrometry (GC-MS): The compound has been characterized by GC-MS, with fragmentation patterns available for structural confirmation.[2][3]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra have been recorded.[2]

The presence of a structurally similar compound, Methyl 2,3-dibromopropionate, in many databases necessitates careful verification of the CAS number when sourcing this chemical.[4][5][6][7][8]

Synthesis Protocol: Electrophilic Bromination

This compound is not widely commercially available, often requiring synthesis in the laboratory. A robust method for its preparation is the electrophilic addition of bromine across the double bond of methyl methacrylate. This reaction is analogous to the bromination of other α,β-unsaturated esters.[9]

Reaction Scheme:

Methyl Methacrylate + Bromine → this compound

Causality Behind Experimental Choices:

The selection of a non-polar solvent like dichloromethane facilitates the dissolution of the non-polar starting material and bromine, while also being relatively inert to the reaction conditions. The reaction is conducted at a low temperature to control the exothermicity of the bromination and to minimize the formation of side products. The dropwise addition of bromine ensures that its concentration remains low, preventing polysubstitution or other unwanted reactions. A final wash with sodium thiosulfate is critical for quenching any unreacted bromine, which is both corrosive and toxic.

Step-by-Step Experimental Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (99.9 mmol) of methyl methacrylate in 100 mL of dichloromethane.

  • Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.

  • Addition of Bromine: In a dropping funnel, add 5.1 mL (15.98 g, 99.9 mmol) of bromine. Add the bromine dropwise to the stirred methyl methacrylate solution over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine's characteristic orange-red color indicates its consumption.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of 10% aqueous sodium thiosulfate solution to remove excess bromine.[9] Subsequently, wash with 50 mL of saturated aqueous sodium bicarbonate solution and then 50 mL of brine.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Methyl Methacrylate in Dichloromethane cool Cool to 0-5 °C dissolve->cool add_br2 Dropwise Addition of Bromine cool->add_br2 stir Stir at Room Temperature add_br2->stir quench Wash with Na₂S₂O₃ stir->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its multiple reactive sites.

1. Nucleophilic Substitution: The bromine atoms are susceptible to substitution by a variety of nucleophiles. The primary bromide is expected to be more reactive towards SN2 reactions than the tertiary bromide.

2. Elimination Reactions: Treatment with a base can induce elimination of HBr to form α-bromo- or β-bromo-unsaturated esters, which are valuable intermediates for cross-coupling reactions.[10]

3. Polymer Chemistry: It has been reported as a reagent for the synthesis or modification of polymers like acrylics and vinyls.[11] Its structure suggests it could act as an initiator or a chain transfer agent in controlled radical polymerization techniques.

4. Alkylating Agent: This compound is also described as a reagent used to methylate uracil, indicating its potential as an alkylating agent in the synthesis of modified nucleosides or other biologically active molecules.[11]

G cluster_substitution Nucleophilic Substitution cluster_elimination Elimination Reactions cluster_other Other Applications start This compound sn2 SN2 Reaction (e.g., with NaN₃, NaCN) start->sn2 e2 E2 Elimination (with strong base) start->e2 polymer Polymer Modification start->polymer alkylation Alkylation of Uracil start->alkylation vinyl_bromide Vinyl Bromide Formation e2->vinyl_bromide

Caption: Potential reaction pathways and applications of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reliable method for analyzing the purity of this compound and for monitoring reaction progress is reverse-phase HPLC.

Protocol for HPLC Analysis:

  • Column: Newcrom R1 HPLC column.[12]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[12]

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Notes: This method is scalable and can be adapted for preparative separation to isolate impurities.[12]

Safety, Handling, and Storage

Hazard Identification:

This compound is classified as a hazardous substance.[2]

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H330: Fatal if inhaled.[2]

    • H371: May cause damage to organs.[2]

    • H410: Very toxic to aquatic life with long lasting effects.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13]

  • Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[13]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

Handling and Storage:

  • Keep the container tightly closed and store in a cool, well-ventilated place.[13][15]

  • Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

  • Ground and bond container and receiving equipment to prevent static discharges.[13][16]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][15]

  • Wash hands and any exposed skin thoroughly after handling.[14]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][15]

Conclusion

This compound is a highly functionalized and reactive molecule with considerable potential in organic synthesis, polymer chemistry, and as an alkylating agent. While detailed information on this specific compound is not abundant, this guide provides a solid foundation for its synthesis, handling, and application by leveraging data from its structural analogs and established chemical principles. Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-dibromopropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Methyl 2,3-dibromopropionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Org. Synth., 89, 510-518. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 2,3-dibromo-2-methylpropanoate, a halogenated ester with significant potential in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document delves into the compound's molecular structure, nomenclature, synthesis, and reactivity, underpinned by field-proven insights and authoritative references.

Molecular Structure and Nomenclature

This compound is a vicinal dibromide ester. Its structure is characterized by a propanoate backbone with bromine atoms attached to the C2 and C3 positions, a methyl group at the C2 position, and a methyl ester functionality.

IUPAC Name: this compound[1]

Synonyms: 2,3-Dibromo-2-methylpropionic acid methyl ester, Methyl alpha,beta-dibromoisobutyrate[1]

Chemical Formula: C₅H₈Br₂O₂[1]

The presence of two bromine atoms on adjacent carbons (a vicinal arrangement) is a key structural feature that dictates much of the compound's reactivity, particularly its propensity for elimination reactions. The quaternary carbon at the C2 position, bonded to a bromine atom, a methyl group, a bromomethyl group, and a carboxyl group, introduces steric hindrance that influences its reaction pathways.

Structural Representation:

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its application in research and development. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Weight 259.92 g/mol [1]
CAS Number 3673-79-8[1]
Appearance Liquid (predicted)
Boiling Point Not available
Density Not available
Spectroscopic Characterization:

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methyl group protons at the C2 position, and the diastereotopic protons of the bromomethyl group at the C3 position.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon at C2, the bromomethyl carbon at C3, the methyl carbon at C2, and the methoxy carbon of the ester.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations, as well as C-Br stretching absorptions.[1]

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The molecular ion peak and fragmentation patterns can be used to confirm the molecular weight and structure.[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available precursors: the bromination of methacrylic acid followed by esterification.

Step 1: Synthesis of 2,3-dibromo-2-methylpropanoic acid

This step involves the electrophilic addition of bromine across the double bond of methacrylic acid. The reaction proceeds readily in an aqueous medium, offering a greener alternative to traditional methods that use chlorinated solvents.[2]

Reaction Scheme:

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge methacrylic acid and water (a 1:1 to 1:8 mass ratio is effective).[2]

  • Heat the aqueous solution of methacrylic acid to a temperature between 50-100°C with vigorous stirring.[2]

  • Slowly add bromine (1 to 1.5 molar equivalents) to the reaction mixture via the dropping funnel over a period of 30-60 minutes.[2]

  • Maintain the reaction temperature and continue stirring for 1-5 hours to ensure the reaction goes to completion.[2]

  • Upon completion, cool the reaction mixture to induce crystallization of the 2,3-dibromo-2-methylpropanoic acid.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification MethacrylicAcid Methacrylic Acid in Water Bromine Bromine ReactionVessel1 Reaction at 50-100°C Crystallization Cooling and Crystallization Filtration1 Filtration and Washing Product1 2,3-dibromo-2-methylpropanoic acid Product1_input 2,3-dibromo-2-methylpropanoic acid Product1->Product1_input Intermediate Methanol Methanol (excess) AcidCatalyst Acid Catalyst (e.g., H₂SO₄) ReactionVessel2 Reflux Workup Aqueous Workup and Extraction Purification Distillation/Chromatography FinalProduct This compound

Caption: Synthesis workflow for this compound.

Step 2: Esterification of 2,3-dibromo-2-methylpropanoic acid

The carboxylic acid intermediate is then converted to the corresponding methyl ester via Fischer esterification.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dibromo-2-methylpropanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The chemical behavior of this compound is primarily dictated by the two bromine atoms, which are good leaving groups. This makes the molecule a valuable precursor for a variety of synthetic transformations.

Elimination Reactions:

Vicinal dibromides are classical precursors for the synthesis of alkenes and alkynes through dehalogenation reactions.

  • Dehydrobromination: Treatment with a base can lead to the elimination of one equivalent of hydrogen bromide (HBr) to form a vinyl bromide. These vinyl bromides are versatile intermediates for cross-coupling reactions such as Suzuki, Stille, and Heck couplings.

  • Debromination: Reaction with reducing agents like zinc dust or iodide ions can induce the elimination of both bromine atoms to form an alkene. This reaction is often stereospecific.

Nucleophilic Substitution:

The bromine atoms can be displaced by various nucleophiles, although steric hindrance at the C2 position may influence the reaction rate and mechanism.

Applications in Polymer Chemistry:

Halogenated monomers and initiators play a crucial role in polymer synthesis. This compound and its derivatives can be used in the following ways:

  • Monomer Synthesis: Through elimination reactions, it can be converted into functionalized acrylic monomers, which can then be polymerized.

  • Initiator for Controlled Radical Polymerization: The carbon-bromine bonds can be utilized to initiate atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. For instance, related compounds like 2-bromo-2-methylpropionic acid are used to create ATRP initiators.[3]

Use as an Alkylating Agent:

This compound has been described as a reagent for the methylation of uracil, indicating its potential as an alkylating agent in the synthesis of modified nucleosides and other heterocyclic compounds.[4]

Safety and Handling

  • Inhalation: May be harmful if inhaled.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

In case of exposure, seek immediate medical attention. Spills should be cleaned up promptly using appropriate absorbent materials.

Conclusion

This compound is a versatile and highly functionalized molecule with significant potential as a building block in organic synthesis. Its straightforward preparation from inexpensive starting materials and the reactivity imparted by the vicinal dibromide functionality make it an attractive intermediate for the synthesis of a wide range of compounds, from novel polymers to potentially bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

Sources

Spectroscopic data for Methyl 2,3-dibromo-2-methylpropanoate (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to Methyl 2,3-dibromo-2-methylpropanoate

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a halogenated ester of interest in synthetic chemistry and potentially in drug development scaffolds. As complete experimental spectra are not available in all public databases, this guide combines available experimental mass spectrometry data with expertly predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The focus is on the causal relationships between the molecular structure and its spectroscopic signatures, providing a robust framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₈Br₂O₂) is a saturated ester containing two bromine atoms. Its structural confirmation relies on a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

  • NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, revealing the number of unique proton and carbon environments, their connectivity, and chemical surroundings.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, primarily the ester carbonyl group (C=O) and carbon-bromine bonds (C-Br).

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern, which can be used to deduce the molecular structure.

Molecular Structure of this compound

A 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon and hydrogen skeleton of a molecule.

Experimental Protocol: NMR Data Acquisition

A rigorous and well-defined protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is an excellent solvent for this type of compound and has a well-defined residual solvent peak for referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to ensure homogeneity and optimal resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

Based on the structure, three distinct proton signals are expected. The chemical shifts are influenced by the electronegativity of the neighboring bromine atoms and the ester group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.9 - 4.2Singlet2H-CH₂BrProtons on a carbon adjacent to a bromine atom are significantly deshielded.
~ 3.8Singlet3H-OCH₃Protons of the methyl ester group typically appear in this region.
~ 2.0Singlet3H-C(Br)CH₃The methyl group attached to the quaternary carbon is deshielded by the adjacent bromine and carbonyl group.
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is remarkably simple due to the absence of proton-proton coupling. Each signal is expected to be a singlet.

  • The -CH₂Br protons are expected to be the most downfield of the aliphatic protons due to the direct attachment to a carbon bearing a highly electronegative bromine atom.

  • The methyl ester protons (-OCH₃) will appear in their characteristic region, slightly downfield due to the influence of the adjacent oxygen atom.

  • The methyl group on the quaternary carbon (-C(Br)CH₃) is also deshielded, but to a lesser extent than the -CH₂Br protons.

The integration of the signals (2H:3H:3H) would provide definitive confirmation of the number of protons in each unique chemical environment, validating the proposed structure.

Predicted ¹³C NMR Spectral Data

Five distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172C=OThe carbonyl carbon of an ester is highly deshielded and appears significantly downfield.
~ 55 - 65-C(Br)CH₃The quaternary carbon is deshielded by two bromine atoms and a carbonyl group.
~ 52 - 55-OCH₃The carbon of the methyl ester group is in a typical range for such functionalities.
~ 35 - 45-CH₂BrThe carbon atom bonded to a bromine is shifted downfield.
~ 25 - 35-C(Br)CH₃The methyl carbon attached to the quaternary center.
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule.

  • The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, confirming the presence of the ester functional group.

  • The quaternary carbon is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the two attached bromine atoms and the carbonyl group.

  • The remaining carbons, the methyl ester carbon (-OCH₃) , the brominated methylene carbon (-CH₂Br) , and the methyl carbon (-C(Br)CH₃) , will appear at chemical shifts consistent with their respective electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Alternatively, a solution in a solvent like chloroform can be prepared and analyzed in a solution cell.

  • Data Acquisition:

    • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

    • A background spectrum of the salt plates (or the solvent) should be taken and subtracted from the sample spectrum.

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions corresponding to the ester functional group and the carbon-bromine bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 1740C=O stretchEster
~ 1250 - 1100C-O stretchEster
~ 700 - 500C-Br stretchAlkyl halide
~ 2950 - 3000C-H stretchAlkane
Interpretation of the Predicted IR Spectrum
  • C=O Stretch: A strong, sharp absorption peak around 1740 cm⁻¹ is the most characteristic signal for a saturated ester[1]. Its presence is a key indicator of the ester functionality.

  • C-O Stretches: One or more strong bands in the 1250-1100 cm⁻¹ region will correspond to the C-O single bond stretching vibrations of the ester group[1].

  • C-Br Stretch: The presence of one or more bands in the lower frequency "fingerprint" region, typically between 700 and 500 cm⁻¹, would be indicative of the carbon-bromine bonds. The exact position can be complex due to coupling with other vibrations.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ will confirm the presence of sp³-hybridized C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Introduction:

    • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC).

    • The GC separates the components of the sample, and the eluent is directed into the ion source of the mass spectrometer.

  • Ionization:

    • Electron ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion (M⁺•).

  • Mass Analysis and Detection:

    • The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

Experimental Mass Spectrometry Data

The following key fragment ions have been reported for this compound in the PubChem database[2].

m/zRelative Intensity
6999.99
5979.20
17976.60
10045.40
15322.00
Interpretation of the Mass Spectrum and Fragmentation Pathway

The molecular weight of this compound is 259.92 g/mol . Due to the presence of two bromine atoms, the molecular ion peak would appear as a characteristic cluster of peaks at m/z 258 (²⁷⁹Br), 260 (¹⁷⁹Br, ¹⁸¹Br), and 262 (²⁸¹Br) with a relative intensity ratio of approximately 1:2:1. This cluster is often of low intensity or absent in the EI spectra of bromoalkanes.

The observed fragments can be rationalized as follows:

  • m/z 179: This likely corresponds to the loss of one bromine atom (•Br) from the molecular ion. The presence of a corresponding peak at m/z 181 would confirm that this fragment still contains one bromine atom.

  • m/z 153: This could arise from the loss of the methoxycarbonyl group (•COOCH₃, 59 u) from the dibrominated fragment.

  • m/z 100: This fragment is not immediately obvious and may result from a more complex rearrangement.

  • m/z 69: A common fragment in organic mass spectrometry, often corresponding to C₅H₉⁺ or a similar fragment.

  • m/z 59: This is a very common and diagnostically important fragment for methyl esters, corresponding to the methoxycarbonyl cation, [CH₃OC=O]⁺.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [C₅H₈Br₂O₂]⁺• m/z 258/260/262 F179 [C₅H₈BrO₂]⁺ m/z 179/181 M->F179 - •Br F59 [CH₃O=C=O]⁺ m/z 59 M->F59 - •C₄H₅Br₂

A simplified proposed fragmentation for this compound.

Conclusion

This guide provides a detailed spectroscopic analysis of this compound. By combining available experimental mass spectrometry data with expertly predicted ¹H NMR, ¹³C NMR, and IR spectra, a comprehensive understanding of the molecule's structural characteristics can be achieved. The presented protocols and interpretations offer a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident identification and characterization of this and structurally related compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 17, 2026, from [Link]

Sources

Reaction mechanism of vicinal dibromides with nucleophiles.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanisms of Vicinal Dibromides with Nucleophiles

Authored by: Gemini, Senior Application Scientist

Abstract

Vicinal dibromides, organic compounds bearing bromine atoms on adjacent carbons, are versatile intermediates in synthetic chemistry. Their reactions with nucleophiles are pivotal for the stereospecific synthesis of alkenes and alkynes, and a thorough understanding of the underlying mechanisms is crucial for researchers and drug development professionals. This guide provides an in-depth analysis of the predominant reaction pathways—elimination and substitution—governing the interaction of vicinal dibromides with various nucleophiles. We will explore the stereochemical intricacies of these transformations, the factors dictating the reaction outcome, and provide field-proven experimental protocols.

Introduction: The Dichotomous Reactivity of Vicinal Dibromides

Vicinal dibromides are typically synthesized via the electrophilic addition of bromine to an alkene.[1][2][3] This process often proceeds through a cyclic bromonium ion intermediate, leading to a stereospecific anti-addition of the bromine atoms.[1][3][4] The resulting 1,2-dibromoalkanes are susceptible to reaction with nucleophiles, primarily through two competing pathways: bimolecular elimination (E2) and nucleophilic substitution (SN2). The preferred pathway is dictated by a confluence of factors including the structure of the dibromide, the nature of the nucleophile, the solvent, and the temperature.

The Predominant Pathway: E2 Elimination and its Stereochemical Imperatives

The most common reaction of vicinal dibromides with nucleophiles that are also strong bases is the E2 elimination, leading to the formation of an alkene. This reaction is a concerted process where the nucleophile abstracts a proton, and the leaving group departs simultaneously, resulting in the formation of a double bond.

The Anti-Periplanar Requirement

A critical stereoelectronic requirement for the E2 elimination of vicinal dibromides is that the two bromine atoms must be in an anti-periplanar conformation.[5][6] This alignment allows for the smooth overlap of the developing p-orbitals to form the new π-bond as the C-Br bonds are broken.[5][6] This geometric constraint has profound implications for the stereochemical outcome of the reaction.

E2_Mechanism cluster_reactant Reactant (Anti-periplanar Conformation) cluster_transition_state Transition State cluster_product Product R1 H1 H C1 C C1->R1 C1->H1 C2 C C1->C2 Br1 Br C1->Br1 R3 C1->R3 R2 C2->R2 Br2 Br C2->Br2 R4 R⁴ C2->R4 Nu Nu⁻ Nu->Br1 Attack on Bromine ts_label p_C1 C ts_label->p_C1 Formation of Alkene ts_C1 C ts_C2 C ts_C1->ts_C2 π-bond forming ts_Br1 Br ts_C1->ts_Br1 bond breaking ts_Br2 Br ts_C2->ts_Br2 bond breaking ts_Nu Nu ts_Nu->ts_Br1 bond forming ts_C1_C2 ts_Nu_Br1 ts_C2_Br2 p_R1 p_H1 H p_C1->p_R1 p_C1->p_H1 p_C2 C p_C1->p_C2 p_R3 p_C1->p_R3 p_R2 p_C2->p_R2 p_R4 R⁴ p_C2->p_R4 p_NuBr Nu-Br p_Br_minus Br⁻

Figure 1: E2 dehalogenation of a vicinal dibromide.

Stereospecificity of the Reaction

The requirement for an anti-periplanar arrangement makes the E2 dehalogenation of vicinal dibromides a stereospecific reaction. This means that different stereoisomers of the starting material will yield different stereoisomers of the product.[7][8][9]

  • Meso-dibromides will eliminate to form the (E)-alkene.

  • Racemic (d,l)-dibromides will eliminate to form the (Z)-alkene.

This stereospecificity is a powerful tool in organic synthesis, allowing for the controlled formation of specific alkene isomers.

Starting Material StereoisomerRequired Conformation for E2Product Alkene Isomer
meso-2,3-Dibromobutaneanti-periplanar(E)-2-Butene
(d,l)-2,3-Dibromobutaneanti-periplanar(Z)-2-Butene
Table 1: Stereochemical outcome of the E2 dehalogenation of 2,3-dibromobutane.
Experimental Protocol: Dehalogenation with Iodide Ions

A classic example of an E2 dehalogenation is the reaction of a vicinal dibromide with sodium iodide in acetone.[10][11] Iodide is a good nucleophile and a relatively weak base, but it effectively induces dehalogenation. The reaction is thought to proceed via an initial SN2 attack of iodide on one of the bromine-bearing carbons, displacing a bromide ion. The resulting iodo-bromo intermediate then undergoes a rapid E2 elimination.

Step-by-Step Methodology:

  • Dissolution: Dissolve the vicinal dibromide (1 equivalent) in acetone in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a solution of sodium iodide (2.2 equivalents) in acetone to the flask.

  • Reaction: Heat the mixture to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene.

  • Analysis: Purify the crude product by distillation or column chromatography and characterize by spectroscopic methods (NMR, IR, GC-MS).

Reductive Dehalogenation with Metals

Metals, particularly zinc dust, are also highly effective reagents for the dehalogenation of vicinal dibromides to form alkenes.[12][13][14][15] This reaction is a reductive elimination.

Mechanism with Zinc

The reaction with zinc is believed to proceed through the formation of an organozinc intermediate.[13][15] The zinc metal undergoes oxidative addition to one of the C-Br bonds. This is followed by an internal elimination to form the alkene and zinc bromide.

Zinc_Dehalogenation cluster_start Vicinal Dibromide + Zinc cluster_intermediate Organozinc Intermediate cluster_end Products Dibromide R₂C(Br)-C(Br)R₂ OrganoZn R₂C(Br)-C(R₂)ZnBr Dibromide->OrganoZn Oxidative Addition Zinc Zn(0) Alkene R₂C=CR₂ OrganoZn->Alkene Elimination ZnBr2 ZnBr₂

Figure 2: Workflow for zinc-mediated dehalogenation.

Experimental Protocol: Zinc-Mediated Dehalogenation

Step-by-Step Methodology:

  • Activation of Zinc: In a fume hood, wash zinc dust with dilute hydrochloric acid, followed by water, ethanol, and finally diethyl ether to activate its surface. Dry the activated zinc dust under vacuum.

  • Reaction Setup: Suspend the activated zinc dust (2-3 equivalents) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[10]

  • Substrate Addition: Add the vicinal dibromide (1 equivalent) to the zinc suspension, either neat or as a solution in the reaction solvent.

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating. The reaction is often exothermic. Monitor the reaction by TLC or GC.

  • Workup: Upon completion, filter the reaction mixture to remove excess zinc and zinc salts. Dilute the filtrate with water and extract with an organic solvent.

  • Purification and Analysis: Wash the organic extract, dry it, and concentrate it to obtain the crude alkene. Purify and characterize the product as described previously.

Nucleophilic Substitution: A Competing Pathway

While elimination is the dominant pathway, nucleophilic substitution can also occur, particularly with nucleophiles that are weak bases. In these reactions, one or both bromine atoms are replaced by the nucleophile.

SN2 Mechanism

A direct SN2 displacement of one of the bromine atoms can occur. However, the presence of the adjacent bromine atom can sterically hinder the backside attack required for an SN2 reaction.[16] Furthermore, the electron-withdrawing nature of the neighboring bromine can decrease the nucleophilicity of the carbon atom.

Neighboring Group Participation

The reaction can be complicated by neighboring group participation, where the adjacent bromine atom acts as an internal nucleophile, forming a bridged bromonium ion intermediate, similar to that seen in the bromination of alkenes.[1][17] The external nucleophile then attacks this intermediate, leading to a net retention of stereochemistry at one center and inversion at the other.

SN2_Pathway cluster_reactant_sn2 Reactant cluster_product_sn2 Substitution Product R_Br1 R₂C(Br)-C(Br)R₂ P_Nu R₂C(Nu)-C(Br)R₂ R_Br1->P_Nu Sₙ2 Attack Nu_SN2 Nu⁻ P_Br_minus_SN2 Br⁻

Figure 3: A possible SN2 pathway.

Factors Governing the Elimination vs. Substitution Competition

The outcome of the reaction of a vicinal dibromide with a nucleophile is a delicate balance between the E2 and SN2 pathways. Understanding the factors that influence this balance is key to controlling the product distribution.

FactorFavors E2 EliminationFavors SN2 Substitution
Nucleophile/Base Strong, sterically hindered bases (e.g., t-BuOK)Good nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻)
Substrate Structure More substituted carbons (Zaitsev's rule may apply in some dehydrobrominations)Less sterically hindered carbons (primary > secondary)
Solvent Less polar aprotic solventsPolar aprotic solvents (e.g., DMSO, DMF)
Temperature Higher temperaturesLower temperatures
Table 2: Conditions favoring E2 vs. SN2 reactions.

Applications in Organic Synthesis

The reactions of vicinal dibromides are of considerable synthetic utility.

  • Alkene Synthesis: As detailed above, dehalogenation is a reliable method for synthesizing alkenes with specific stereochemistry.[18]

  • Alkyne Synthesis: Vicinal dibromides can be subjected to a double dehydrobromination using a very strong base, such as sodium amide (NaNH₂), to yield alkynes.[19][20][21][22] This is a two-step elimination process.

Conclusion

The reaction of vicinal dibromides with nucleophiles is a cornerstone of synthetic organic chemistry. The predominant pathway is typically an E2 elimination, which proceeds with a high degree of stereospecificity due to the requirement for an anti-periplanar transition state. This allows for the controlled synthesis of either (E) or (Z)-alkenes from the appropriate diastereomer of the starting dibromide. Reductive dehalogenation with metals like zinc provides an alternative route to alkenes. While nucleophilic substitution is a possible side reaction, it is generally less favored. By carefully selecting the nucleophile, solvent, and reaction temperature, chemists can effectively control the reaction outcome, making the reactions of vicinal dibromides a versatile tool in the synthesis of complex organic molecules.

References

  • Vertex AI Search. (n.d.). Alkene Bromination with Br₂: Bromonium-Ion Anti Addition to Vicinal Dibromides.
  • YouTube. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides.
  • Filo. (2025, August 4). In the preparation of alkenes, treatment of vicinal dihalides with zinc metal helps in the removal of what?.
  • Organic Chemistry Portal. (n.d.). Alkene synthesis by reductive elimination.
  • Chemistry Steps. (n.d.). Antiperiplanar.
  • Proprep. (n.d.). Outline the mechanism for bromination of alkenes and its significance in the synthesis of vicinal dibromides.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
  • Chemistry Stack Exchange. (2016, August 24). Dehalogenation of vicinal dihalides.
  • Vedantu. (n.d.). Explain the preparation of alkenes from vicinal dihalides class 11 chemistry CBSE.
  • Chemistry LibreTexts. (2023, July 21). 2.9: The Mechanism of the E2 Reaction.
  • Chemistry Steps. (n.d.). Stereospecificity of E2 Elimination Reactions.
  • Scribd. (n.d.). DPA - Dehalogenation of Vicinal Dihalides.
  • University of Calgary. (n.d.). Ch5: E2 stereochemistry.
  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides.
  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
  • Chemistry LibreTexts. (2024, September 23). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
  • Organic Chemistry. (n.d.). 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides.
  • Chemguide. (n.d.). What is nucleophilic substitution?.
  • Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation.
  • Chemistry LibreTexts. (2023, January 22). Stereochemistry of the E2 Reaction.
  • Khan Academy. (n.d.). E2 elimination: Stereospecificity (video).
  • ECHEMI. (n.d.). Dehalogenation of vicinal dihalides.
  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine.
  • Chemistry LibreTexts. (2023, January 22). NS14. Stereochemistry in Elimination.
  • Chemistry Stack Exchange. (2019, January 15). Why does d/l-2,3-dibromobutane on reaction with NaI/acetone give cis-2-butene?.

Sources

Theoretical Frameworks for Assessing the Reactivity of Halogenated Propanoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the reactivity of halogenated propanoates. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles that govern experimental design and interpretation in computational chemistry. We will dissect the causal relationships between molecular structure, solvent environment, and reaction outcomes, offering a self-validating framework for predictive analysis.

Introduction: The Significance of Halogenated Propanoates

Halogenated organic compounds are cornerstones of modern chemical and pharmaceutical sciences. The incorporation of halogens into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them indispensable tools in drug design.[1][2] Halogenated propanoates, as a specific subclass, serve as versatile synthetic intermediates and are present in various bioactive molecules and environmental compounds.

Understanding their reactivity is paramount for predicting synthetic pathways, degradation mechanisms, and potential toxicity. Theoretical and computational studies offer a powerful lens through which to examine these processes at a molecular level, providing insights that are often inaccessible through experimental methods alone. This guide details the application of such theoretical studies to unravel the complex reactivity patterns of these molecules.

Core Computational Methodologies: The Scientist's Toolkit

The selection of a computational method is a critical decision dictated by the specific scientific question, the desired accuracy, and available computational resources. The goal is not merely to calculate a number, but to choose a method that accurately models the underlying physics of the reaction.

Quantum Mechanics (QM) Methods

QM methods are essential for detailed mechanistic investigations, allowing for the explicit calculation of electron distribution, bond energies, and the potential energy surfaces of reactions.

  • High-Level Ab Initio Methods: Techniques like Coupled Cluster (CCSD(T)) and Møller-Plesset perturbation theory (MP2) provide the "gold standard" for accuracy in describing noncovalent interactions, such as halogen bonding, and for calculating reaction barriers with high precision.[3] However, their high computational cost typically limits their application to smaller model systems.

  • Density Functional Theory (DFT): DFT represents the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational expense. Functionals like B3LYP are commonly used to explore reaction coordinates and transition states for molecules the size of halogenated propanoates.[4][5] DFT is particularly effective for mapping out entire reaction pathways, including substitution (SN1/SN2), elimination (E1/E2), and radical-mediated processes.[6]

Quantitative Structure-Activity Relationship (QSAR)

When the goal is to predict the reactivity or toxicity of a large set of related compounds, QSAR provides an efficient alternative to intensive QM calculations. QSAR models establish a statistical correlation between chemical structure descriptors and an observable property, such as a reaction rate constant.[7]

  • Descriptor-Based Models: These models use readily available or computationally inexpensive descriptors (e.g., orbital energies like ELUMO, molecular volume, partition coefficients) to predict reactivity.[5][7] They are invaluable for high-throughput screening and risk assessment of environmental contaminants.[8][9]

  • Transition State QSAR: This more sophisticated approach uses quantum chemically calculated activation energies for a proposed reaction mechanism as the primary descriptor. This method provides predictions that are grounded in the physical mechanism of the reaction, corroborating the assumed pathway.[7]

Experimental Protocol: A Self-Validating QM Workflow

A robust theoretical protocol ensures that the results are reproducible and physically meaningful. The following outlines a standard workflow for investigating a reaction mechanism, such as dehalogenation.

  • Geometry Optimization of Reactants and Products:

    • Step 1a: Construct the 3D structures of the halogenated propanoate reactant and the expected products.

    • Step 1b: Perform a full geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G**). This locates the minimum energy conformation for each species.

    • Step 1c: Verify that the optimized structures are true minima by performing a frequency calculation. The absence of imaginary frequencies confirms a stable point on the potential energy surface.

  • Transition State (TS) Searching:

    • Step 2a: Propose an initial guess for the transition state structure based on the reaction mechanism (e.g., for an SN2 reaction, the nucleophile approaching the carbon center from the backside of the leaving group).

    • Step 2b: Use a TS search algorithm (e.g., QST2/QST3 or an eigenvector-following method) to locate the first-order saddle point connecting reactants and products.

    • Step 2c: Perform a frequency calculation on the TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Reaction Pathway Confirmation:

    • Step 3a: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS.

    • Step 3b: The IRC calculation should connect the transition state to the previously optimized reactant and product minima, confirming that the identified TS is indeed the correct one for the reaction of interest.

  • Energy Calculation and Analysis:

    • Step 4a: Perform single-point energy calculations on the optimized structures (reactants, TS, products) using a larger, more accurate basis set to refine the electronic energies.

    • Step 4b: Calculate the activation energy (Ea = ETS - EReactants) and the overall reaction energy (ΔE = EProducts - EReactants). These values provide quantitative insights into the reaction's kinetics and thermodynamics.

G cluster_0 1. Structure Preparation cluster_1 2. Transition State (TS) Analysis cluster_2 3. Pathway Validation & Analysis A Construct 3D Structures (Reactants, Products) B Geometry Optimization (e.g., DFT B3LYP/6-31G**) A->B C Frequency Calculation (Confirm Minima) B->C D Propose TS Guess C->D Input Minima E TS Search Algorithm D->E F Frequency Calculation (Confirm 1 Imaginary Freq) E->F G IRC Calculation F->G Input Verified TS H Refined Energy Calculation (Larger Basis Set) G->H I Calculate Ea & ΔE (Kinetics & Thermodynamics) H->I

Caption: A standard workflow for computational reaction mechanism analysis.

Key Reaction Mechanisms and Influencing Factors

The reactivity of halogenated propanoates is dominated by substitution, elimination, and dehalogenation reactions. Theoretical studies are instrumental in dissecting the competition between these pathways.

Nucleophilic Substitution (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction for alkyl halides. The operative mechanism, SN1 or SN2, is highly sensitive to the structure of the propanoate, the nature of the nucleophile, and the solvent.

  • SN2 Mechanism: A single-step (concerted) process where the nucleophile attacks the carbon atom, displacing the halogen leaving group from the opposite side. This pathway is favored for primary and less-hindered secondary carbons. Polar aprotic solvents (e.g., DMSO, acetonitrile) accelerate SN2 reactions because they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[10][11]

  • SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the leaving group departs. This pathway is favored for tertiary carbons that can form stable carbocations. Polar protic solvents (e.g., water, alcohols) are crucial for SN1 reactions as they effectively stabilize both the carbocation intermediate and the departing halide anion through strong dipole interactions and hydrogen bonding.[12][13]

Elimination (E1 and E2)

Elimination reactions, also known as dehydrohalogenation, compete with substitution and lead to the formation of alkenes.[14]

  • E2 Mechanism: A concerted, single-step reaction where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously. This is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).[15] Computational modeling can predict the stereochemical outcome (anti-coplanar arrangement) and the regioselectivity (Zaitsev vs. Hofmann product).

  • E1 Mechanism: A two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and conditions that promote carbocation formation (polar protic solvents).[14]

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactant R-CH(X)-CH2-COO⁻ (Halogenated Propanoate) + Base/Nu⁻ SN2_TS [Nu---C---X]‡ Transition State Reactant->SN2_TS Strong Nu Polar Aprotic Solvent E2_TS [Base---H---C---C---X]‡ Transition State Reactant->E2_TS Strong, Bulky Base SN2_Prod R-CH(Nu)-CH2-COO⁻ (Substitution Product) SN2_TS->SN2_Prod E2_Prod R-C=CH-COO⁻ (Elimination Product) E2_TS->E2_Prod

Caption: Competing SN2 and E2 pathways for a halogenated propanoate.

Dehalogenation Reactions

Dehalogenation involves the cleavage of the carbon-halogen bond and is a critical process in both organic synthesis and environmental remediation.[16] Theoretical studies can quantify the factors governing this process.

  • Bond Dissociation Energy (BDE): The rate of dehalogenation is inversely related to the strength of the C-X bond. Computational chemistry allows for the precise calculation of BDEs, confirming the experimental trend that reactivity increases down the halogen group.[16]

BondBond Dissociation Energy (kJ/mol)Relative Reactivity Trend
H₃C—F452Lowest
H₃C—Cl351Moderate
H₃C—Br293High
H₃C—I234Highest
Table 1: Carbon-halogen bond dissociation energies, which dictate the ease of homolytic cleavage in radical dehalogenation reactions. Data sourced from[16].
  • Mechanisms: Dehalogenation can proceed through various pathways, including reductive hydrogenolysis (replacement of C-X with C-H) or radical chain reactions.[16] Quantum mechanical modeling can elucidate the transition states and intermediates for each potential pathway, identifying the most energetically favorable route under specific conditions.[17]

The Role of Solvent: A Deeper Look

As highlighted above, the solvent is not a passive medium but an active participant that can dictate the reaction mechanism.[13]

  • Polar Protic Solvents (e.g., H₂O, CH₃OH): These solvents excel at stabilizing charged species (ions and polar transition states) through hydrogen bonding.[10] This dramatically accelerates reactions with ionic intermediates, such as SN1 and E1.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments but lack acidic protons. They stabilize cations well but poorly solvate anions, leaving them highly nucleophilic. This makes them ideal for promoting SN2 reactions.[11]

  • Nonpolar Solvents: These solvents are generally poor choices for reactions involving charged nucleophiles or intermediates due to their inability to stabilize these species.

Theoretical models can explicitly account for solvent effects through either implicit continuum models (which treat the solvent as a uniform dielectric) or explicit models (where individual solvent molecules are included in the QM calculation), allowing for a quantitative prediction of how solvent choice will alter reaction barriers.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding and predicting the reactivity of halogenated propanoates. By combining high-level quantum mechanical calculations with efficient QSAR models, researchers can dissect complex reaction mechanisms, quantify the influence of structural and environmental factors, and rationally design synthetic routes or predict degradation pathways. As computational power continues to grow, so too will the accuracy and scope of these theoretical investigations, further cementing their role as a cornerstone of modern chemical research and development in the pharmaceutical and environmental sciences.

References

  • Schuurmann, G., & Cossi, M. (1998). Predicting reductive transformation rates of halogenated aliphatic compounds using different QSAR approaches. PubMed.
  • Unacademy. (n.d.). Learn About the Chemical Reactivity of Propane with Halogen. Unacademy.
  • Michigan State University Department of Chemistry. (n.d.). Alkane Reactivity. MSU Chemistry.
  • Scholfield, M. R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Hsieh, H. N., & Mukherjee, S. (n.d.). A QSAR model for desorption of halogenated aliphatics from biosolids. New Jersey Institute of Technology.
  • Morozov, I. I., et al. (2023). Reactions of Halogenated Acetic and Propionic Acids with Fluorine Atoms. Russian Journal of Physical Chemistry B.
  • LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts.
  • National Institutes of Health. (2025).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Solvent effects. Wikipedia.
  • Organic Chem Explained. (2018).
  • Yu, D., et al. (n.d.). Stereochemistry of radical halogenation reactions. An ab initio molecular orbital study. [Source not further specified].
  • ResearchGate. (2025). Gas-phase reactions of the atomic oxygen radical cation with halogenated compounds.
  • Arizona State University. (2014). Effects of halogenated aromatics/aliphatics and nitrogen(N)-heterocyclic aromatics on estimating the persistence of future pharmaceutical compounds using a modified QSAR model. ASU Repository.
  • ResearchGate. (2025). QSAR study and theoretical investigation on the lethality of halogenated aliphatic hydrocarbons toward Aspergillus ( A. ) Nidulans.
  • ACS Publications. (2022).
  • University of Calgary. (n.d.). Ch 8: Solvent Effects. University of Calgary Chemistry.
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube.
  • Unacademy. (n.d.). Hydrocarbon. Unacademy.
  • RSC Publishing. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study.
  • LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts.
  • ResearchGate. (2025). Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
  • Donham, L. L. (2018).
  • PubMed. (2000). Enzymatic dehalogenation of gas phase substrates with haloalkane dehalogenase. PubMed.
  • Ragab, A. (2025). Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. [Source not further specified].
  • ResearchGate. (2025). Reactivity of Various Halogenating Agents Toward Different Substrates in Electrophilic Substitution Reactions: A Computational Study.
  • ResearchGate. (2025). Effects of halogenated aromatics/aliphatics and nitrogen(N)-heterocyclic aromatics on estimating the persistence of future pharmaceutical compounds using a modified QSAR model.
  • MDPI. (n.d.).

Sources

The Synthesis of Dibrominated Esters: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, historical synthesis, and modern applications of dibrominated esters. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the scientific journey of these versatile compounds. We will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system, grounded in authoritative references.

Section 1: Foundational Discoveries and the Dawn of Dibromination

The journey into the world of halogenated organic compounds is a story of curiosity, necessity, and the relentless pursuit of synthetic control. While the precise moment of the first synthesis of a dibrominated ester is not singularly documented, the foundational principles arose from early investigations into the reactivity of esters and the burgeoning field of halogen chemistry in the 19th century.

The landmark Hell-Volhard-Zelinsky reaction , first reported in the 1880s, stands as a pivotal moment in the history of α-halogenation.[1] This reaction, which facilitates the α-bromination of carboxylic acids using a mixture of bromine and a catalytic amount of phosphorus tribromide, laid the mechanistic groundwork for the subsequent halogenation of their ester derivatives.[1] Initially focused on mono-bromination, chemists soon explored exhaustive halogenation, leading to the synthesis of α,α-dibrominated species. The key insight was the in situ formation of an acid bromide, which readily enolizes, providing a reactive intermediate for electrophilic attack by bromine.[1]

Early applications were often driven by the desire to create new chemical entities for various purposes, including medicinal chemistry and materials science. The introduction of two bromine atoms onto an ester backbone dramatically alters its physical and chemical properties, opening avenues for novel functionalities and applications. For instance, the increased lipophilicity and altered electronic nature of dibrominated esters made them attractive candidates for investigation as bioactive molecules and as intermediates in the synthesis of more complex structures.

Section 2: The Evolution of Synthetic Methodologies

The synthesis of dibrominated esters has evolved significantly from the classical, often harsh, conditions of the 19th century. Modern organic synthesis demands efficiency, selectivity, and sustainability, driving the development of a diverse array of brominating agents and reaction protocols.

α,α-Dibromination of Esters

The direct α,α-dibromination of esters remains a fundamental transformation. While the Hell-Volhard-Zelinsky reaction is primarily for carboxylic acids, its principles have been adapted. A more direct approach involves the double α-bromination of the ester itself.[2] This typically requires a strong base to generate the enolate, followed by reaction with an electrophilic bromine source. However, this method can be challenging to control and may lead to mixtures of mono- and di-brominated products.[2]

A more recent and practical approach involves a two-step, one-pot synthesis starting from aldehydes. This method proceeds through the dibromination of an aldehyde followed by oxidative esterification using iodine.[2] This strategy is particularly advantageous for volatile aldehydes, as it avoids their isolation.[2]

Table 1: Comparison of α,α-Dibromination Methods

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Hell-Volhard-Zelinsky (adapted)Carboxylic AcidBr₂, PBr₃Well-established, reliableIndirect for esters, harsh conditions
Direct Dibromination of EstersEsterStrong base (e.g., LDA), Br₂DirectDifficult to control, potential for side products
Aldehyde to DibromoesterAldehydeBr₂, Iodine, AlcoholOne-pot, suitable for volatile aldehydesRequires an aldehyde precursor
Vicinal Dibromination of Unsaturated Esters

The addition of bromine across the double bond of α,β-unsaturated esters is a classic and efficient method for producing vicinal dibrominated esters. This reaction typically proceeds through a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

A variety of brominating agents can be employed, from molecular bromine (Br₂) to N-bromosuccinimide (NBS). The choice of reagent and solvent can influence the stereochemical outcome of the reaction. For instance, the use of NBS in the presence of a nucleophilic solvent can lead to the formation of bromohydrins or other mixed halogenated species.

Bromination of Aromatic Esters

The electrophilic bromination of aromatic rings bearing an ester group is governed by the directing effects of the substituents. The ester group is a deactivating, meta-directing group. Therefore, direct bromination of an aromatic ester will typically yield the meta-bromo substituted product. More sophisticated strategies are required to achieve ortho or para bromination, often involving the use of protecting groups or directed ortho-metalation techniques.

Section 3: Mechanistic Insights and Rational Experimental Design

A deep understanding of reaction mechanisms is paramount for troubleshooting, optimization, and the rational design of synthetic routes. The following sections dissect the mechanisms of key dibromination reactions.

Mechanism of α,α-Dibromination via Enolates

The base-mediated α,α-dibromination of an ester proceeds through a stepwise process.

G Ester Ester Enolate_1 Enolate (1st) Ester->Enolate_1 Base (e.g., LDA) Mono_Bromo_Ester α-Bromo Ester Enolate_1->Mono_Bromo_Ester Br₂ Enolate_2 Enolate (2nd) Mono_Bromo_Ester->Enolate_2 Base Di_Bromo_Ester α,α-Dibromo Ester Enolate_2->Di_Bromo_Ester Br₂

Caption: Stepwise α,α-dibromination of an ester via enolate intermediates.

The initial deprotonation at the α-carbon by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) forms an enolate. This enolate then acts as a nucleophile, attacking molecular bromine to yield the α-bromo ester. A second equivalent of base removes the remaining α-proton, which is now more acidic due to the electron-withdrawing effect of the first bromine atom. The resulting enolate rapidly reacts with another equivalent of bromine to afford the α,α-dibromo ester. The choice of a strong, hindered base is crucial to prevent competitive nucleophilic attack at the ester carbonyl.

Mechanism of Vicinal Dibromination

The addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate.

G Unsaturated_Ester α,β-Unsaturated Ester Bromonium_Ion Bromonium Ion Intermediate Unsaturated_Ester->Bromonium_Ion + Br₂ Dibromo_Ester Vicinal Dibromo Ester Bromonium_Ion->Dibromo_Ester + Br⁻ (anti-addition)

Caption: Vicinal dibromination of an unsaturated ester via a bromonium ion.

The π-bond of the alkene attacks a molecule of bromine, displacing a bromide ion and forming a three-membered cyclic bromonium ion. The incoming bromide ion then attacks one of the carbons of the bromonium ion from the side opposite to the initial bromine addition (anti-addition), leading to the formation of the vicinal dibromide with a specific stereochemistry.

Section 4: Modern Applications in Research and Development

Dibrominated esters are not merely synthetic curiosities; they are valuable building blocks in a multitude of applications, from pharmaceuticals to materials science.

  • Precursors to Ynolates: α,α-dibromo esters are key precursors to ynolates, which are highly reactive and versatile intermediates in organic synthesis.[2] Treatment of an α,α-dibromo ester with a strong base, such as an organolithium reagent, generates the yno late.[2]

  • Flame Retardants: Brominated compounds, in general, are widely used as flame retardants.[3] Dibrominated esters can be incorporated into polymers to enhance their fire resistance.[3]

  • Pharmaceutical Intermediates: The presence of bromine atoms can significantly influence the biological activity of a molecule. Dibrominated esters serve as versatile intermediates in the synthesis of complex pharmaceutical compounds, where the bromine atoms can be retained or further functionalized.

  • Organic Electronics: Dibrominated aromatic esters are used as building blocks in the synthesis of conjugated polymers for applications in organic electronics, such as organic solar cells.[4]

Section 5: Experimental Protocols

The following protocols are provided as examples of common procedures for the synthesis of dibrominated esters. Researchers should always consult the primary literature and perform a thorough safety assessment before conducting any experiment.

Protocol: Synthesis of Ethyl 2,2-Dibromopropanoate from Propanal[2]

This one-pot procedure is adapted from a reported method for the synthesis of α,α-dibromo esters from aldehydes.

Step A: Dibromination of Propanal

  • To a solution of propanal (1 equivalent) in a suitable solvent (e.g., diethyl ether), add bromine (2.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,2-dibromopropanal is used in the next step without further purification.

Step B: Oxidative Esterification

  • Dissolve the crude 2,2-dibromopropanal in ethanol (excess).

  • Add iodine (1.5 equivalents) to the solution.

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford ethyl 2,2-dibromopropanoate.

Protocol: Vicinal Dibromination of Ethyl Cinnamate
  • Dissolve ethyl cinnamate (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reddish-brown color of the bromine disappears.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, ethyl 2,3-dibromo-3-phenylpropanoate, can be purified by recrystallization or column chromatography.

Section 6: Conclusion and Future Outlook

The field of dibrominated ester synthesis continues to evolve, driven by the need for more efficient, selective, and environmentally benign methodologies. Future research will likely focus on the development of catalytic, enantioselective dibromination reactions, expanding the synthetic chemist's toolbox for creating complex chiral molecules. Furthermore, the exploration of novel applications for dibrominated esters in areas such as medicinal chemistry, agrochemicals, and materials science will undoubtedly continue to flourish. This guide has provided a comprehensive overview of the historical context, synthetic strategies, mechanistic underpinnings, and practical applications of dibrominated esters, equipping the modern researcher with the knowledge to confidently navigate and innovate in this exciting area of organic chemistry.

References

  • Souers, A. J., Schürer, S., Kwack, H., Virgilio, A. A., & Ellman, J. A. (1999). A number of enantioenriched α-bromo acids with diverse side chain functionality have been synthesized in one step from their corresponding protected α-amino acids. Synthesis, 1999(04), 583-585. [Link]

  • Khan, A. T., Ali, M. A., Goswami, P., & Choudhury, L. H. (2006). 1,3-keto esters and 1,3-diketones have been effectively and regioselectively α-monobrominated using bromodimethylsulfonium bromide as reagent. The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]

  • Snyder, S. A., & Treitler, D. S. (2011). A Novel, Highly Electrophilic Bromonium Ion Source. Organic Syntheses, 88, 236. [Link]

  • Ethyl Corporation. (1959). Preparation of bromo acids and esters. U.S.
  • A kind of preparation method of alpha-brominated aliphatic ester. (2019).
  • Ishihara, K., & Shioiri, T. (2024). Practical Synthesis of α,α-Dibromo Esters from Aldehydes. The Journal of Organic Chemistry. [Link]

  • Alaee, M., Arias, P., Sjödin, A., & Bergman, Å. (2003). An overview of commercially used brominated flame retardants, their applications, their use patterns in different countries/regions and possible modes of release. Environment international, 29(6), 683-699. [Link]

  • Long, G., Wan, X., Yun, P., Zhou, J., & Chen, Y. (2013). Bromination of Isothianaphthene Derivatives towards the Application in Organic Electronics. Chinese Journal of Chemistry, 31(10), 1333-1338. [Link]

  • Alpha Bromination of Carboxylic Acids. (2024, March 17). In Chemistry LibreTexts. Retrieved from [Link]

Sources

Stability and potential degradation pathways of Methyl 2,3-dibromo-2-methylpropanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of Methyl 2,3-dibromo-2-methylpropanoate

Introduction

This compound (CAS No: 3673-79-8) is a halogenated ester with a molecular structure that presents multiple reactive sites.[1] Its utility in chemical synthesis, particularly as an intermediate or building block, necessitates a thorough understanding of its stability profile.[2] For researchers, scientists, and drug development professionals, predicting and controlling the chemical integrity of such molecules is paramount to ensuring the reproducibility of synthetic procedures and the safety and efficacy of final products. The presence of a tertiary α-bromo substituent, a vicinal primary bromide, and a methyl ester group within the same molecule creates a complex interplay of potential degradation pathways.

This technical guide provides a comprehensive analysis of the stability of this compound. It moves beyond a simple listing of properties to explore the mechanistic underpinnings of its potential degradation pathways, including hydrolysis, elimination, nucleophilic substitution, and thermal and photo-degradation. Furthermore, this document outlines a robust experimental framework for conducting forced degradation studies, a critical step in developing stability-indicating analytical methods and ensuring the long-term viability of substances in development.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is essential for predicting its behavior under various experimental and storage conditions.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₅H₈Br₂O₂PubChem[1]
Molecular Weight 259.92 g/mol PubChem[1]
CAS Number 3673-79-8PubChem[1]
Appearance Data not specified; likely a liquid.Inferred
Density ~1.9 g/cm³ (for similar compounds)Inferred
Boiling Point Data not specified; high due to molecular weight.Inferred

Core Stability and Potential Degradation Pathways

The structure of this compound suggests several key areas of potential instability. The ester functional group is susceptible to hydrolysis, while the two bromine atoms, acting as good leaving groups, open pathways for elimination and substitution reactions.

Hydrolytic Degradation

Hydrolysis is one of the most common degradation mechanisms for ester-containing compounds.[3] The reaction can be catalyzed by both acid and base, leading to the cleavage of the ester bond.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid (H⁺), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, 2,3-dibromo-2-methylpropanoic acid.

  • Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion (⁻OCH₃) to form the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid, driving the reaction to completion. This pathway is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Hydrolysis_Pathway parent This compound acid_product 2,3-dibromo-2-methylpropanoic Acid + Methanol parent->acid_product  H₂O / H⁺ (Acidic) base_product 2,3-dibromo-2-methylpropanoate Salt + Methanol parent->base_product  OH⁻ / H₂O (Basic)

Caption: Primary hydrolytic degradation pathways for this compound.

Elimination Reactions

Vicinal dihalides are classic substrates for elimination reactions, particularly in the presence of a base.[4] These reactions can lead to the formation of unsaturated compounds.

  • Dehydrobromination: A base can abstract a proton from the carbon adjacent to a bromine atom, leading to the elimination of HBr and the formation of an alkene. Given the structure, two primary dehydrobromination products are possible, depending on which proton is abstracted. This reaction is a significant concern as it fundamentally alters the carbon skeleton and electronic properties of the molecule.

  • Debromination: Treatment with certain reagents, such as iodide ions or zinc dust, can cause the elimination of both bromine atoms (Br₂) to form an alkene, in this case, Methyl methacrylate. This pathway is less common under typical storage conditions but can be a significant synthetic side reaction or a degradation pathway under specific reductive conditions.

Elimination_Pathways parent This compound product1 Methyl 2-bromo-2-methylpropenoate + HBr parent->product1  Base (-HBr) product2 Methyl 3-bromo-2-methylpropenoate + HBr parent->product2  Base (-HBr)

Caption: Potential dehydrobromination pathways leading to unsaturated ester products.

Nucleophilic Substitution

The carbon-bromine bonds are susceptible to nucleophilic attack, where a nucleophile replaces the bromide ion. The reactivity depends on the nature of the carbon atom to which the bromine is attached.

  • Substitution at the Tertiary Carbon (C2): The α-bromo group is on a tertiary carbon. Nucleophilic substitution at this position would likely proceed through an Sₙ1 mechanism.[5] This involves the slow, rate-determining departure of the bromide ion to form a relatively stable tertiary carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile (e.g., water, alcohol). This pathway is analogous to the well-documented hydrolysis of 2-bromo-2-methylpropane.[5][6]

  • Substitution at the Primary Carbon (C3): The β-bromo group is on a primary carbon. This site is more susceptible to a direct Sₙ2 attack by a nucleophile, involving a backside attack and inversion of stereochemistry, if applicable.

Thermal and Photodegradation
  • Thermal Degradation: At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for bond cleavage. For halogenated compounds, the C-Br bonds are typically the weakest and most likely to break first.[7] Thermal decomposition can lead to the release of irritating and corrosive gases such as hydrogen bromide (HBr).[8] The process can be complex, potentially involving radical mechanisms and leading to a mixture of smaller, fragmented molecules.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions.[9] Organic halides can undergo homolytic cleavage of the carbon-halogen bond to form radical intermediates. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, or reaction with oxygen, leading to a cascade of degradation products. While specific data for this molecule is not available, studies on other esters show that photodegradation is a viable degradation pathway.[9][10]

Experimental Design: Forced Degradation Studies

Forced degradation (or stress testing) is an essential component of drug development and chemical stability assessment.[11] These studies intentionally degrade the molecule under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][13]

Objective and Strategy

The primary goal is to achieve a target degradation of approximately 5-20%.[3] Degradation below 5% may not generate sufficient quantities of degradants for detection and identification, while degradation above 20% can lead to secondary and tertiary degradation products that complicate the analysis of primary pathways.[3]

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acidic Hydrolysis (e.g., 0.1M HCl) analysis Analyze Samples by Stability-Indicating HPLC-UV/MS acid->analysis Sample at time points base Basic Hydrolysis (e.g., 0.1M NaOH) base->analysis Sample at time points oxidative Oxidative (e.g., 3% H₂O₂) oxidative->analysis Sample at time points thermal Thermal (e.g., 80°C Dry Heat) thermal->analysis Sample at time points photo Photolytic (ICH Q1B Conditions) photo->analysis Sample at time points start Prepare Stock Solution of This compound start->acid Expose aliquots start->base Expose aliquots start->oxidative Expose aliquots start->thermal Expose aliquots start->photo Expose aliquots end Identify Degradants & Elucidate Pathways analysis->end

Caption: General experimental workflow for a forced degradation study.

Protocols for Stress Conditions

The following protocols serve as a starting point and should be optimized to achieve the target degradation level.

1. Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.[3]

2. Hydrolytic Conditions: [13]

  • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60-80°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of base before analysis.

  • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M to 1 M sodium hydroxide. Keep the solution at room temperature or slightly elevated temperature, as base hydrolysis is often rapid. Collect samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize samples with an equivalent amount of acid before analysis.

3. Oxidative Conditions:

  • Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30%). The reaction can be conducted at room temperature or with gentle heating. Monitor the degradation over several hours.

4. Thermal Conditions:

  • For solid-state stability, expose the neat compound to dry heat (e.g., 80-100°C) in a controlled oven.

  • For solution stability, heat the stock solution under reflux. Sample at various time points.

5. Photolytic Conditions:

  • Expose the stock solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

  • Primary Technique (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. A reverse-phase method is typically suitable.[14]

    • Example Method: Based on available literature for the compound, a C18 or specialized polar-retained column (like Newcrom R1) can be effective.[14]

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is a common starting point.[14]

  • Peak Purity and Identification (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) is essential for identifying the degradation products. The mass-to-charge ratio (m/z) of the degradants provides direct evidence of their molecular weight, which is critical for structural elucidation.[1]

Conclusion

This compound is a molecule with significant potential for degradation via multiple pathways, primarily hydrolysis of the ester and elimination or substitution of the bromine atoms. A comprehensive understanding of these pathways, informed by structured forced degradation studies, is not merely an academic exercise. It is a critical requirement for any scientist working with this compound. It enables the development of robust synthetic and purification processes, the establishment of appropriate storage and handling conditions, and the creation of validated analytical methods to ensure chemical purity and integrity over time. The insights and protocols provided in this guide serve as a foundational resource for researchers to confidently manage the stability challenges associated with this versatile chemical intermediate.

References

  • SIELC Technologies. (2018). This compound.
  • Benchchem. (n.d.). In-Depth Technical Guide: Methyl 2,3-Dibromo-3-Phenylpropanoate Safety and Handling.
  • National Institutes of Health (NIH). (n.d.). Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Versatile Synthetic Building Block.
  • Benchchem. (n.d.). Experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate.
  • MedCrave online. (2016). Forced Degradation Studies.
  • SAFETY DATA SHEET. (2009). 3-Bromo-2-methylpropene.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Precursor for Heterocycles.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
  • EPA NEPAL. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • YouTube. (2021). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the.
  • PubMed. (2022). Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change.
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.

Sources

Literature review of Methyl 2,3-dibromo-2-methylpropanoate and its analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2,3-dibromo-2-methylpropanoate and Its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Brominated Building Block

This compound is a halogenated ester that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a vicinal dibromide and a methyl ester functional group, provides multiple reactive sites for constructing more complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and potential applications, along with a discussion of its structurally related analogs. While extensive research on this specific molecule is not widely documented, by examining its structural components and related compounds, we can infer its reactivity and potential utility in various chemical transformations. The presence of two bromine atoms on adjacent carbons makes it a precursor for elimination reactions to form alkenes and for nucleophilic substitution reactions. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This combination of functionalities makes this compound a valuable tool for synthetic chemists.

Synthesis of this compound and Its Analogs

The primary synthetic route to this compound involves the bromination of the corresponding unsaturated precursor, methyl methacrylate. This reaction is an example of an electrophilic addition of a halogen to a carbon-carbon double bond. A similar strategy is employed for the synthesis of its analogs, starting from the appropriate α,β-unsaturated ester or acid.

A general two-step synthesis for a related compound, 2,3-dibromo-2-methylpropanoic acid, has been described in the patent literature, which can be adapted for the synthesis of the methyl ester.[3] The process involves the direct bromination of methacrylic acid in an aqueous medium.[3] The resulting dibrominated acid can then be esterified to yield the desired methyl ester.

General Synthetic Workflow

The synthesis can be visualized as a two-step process: bromination of the alkene followed by esterification of the carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification Methacrylic_Acid Methacrylic Acid Dibromo_Acid 2,3-Dibromo-2-methylpropanoic Acid Methacrylic_Acid->Dibromo_Acid H2O, 50-100°C Bromine Bromine (Br2) Bromine->Dibromo_Acid Methyl_Ester This compound Dibromo_Acid->Methyl_Ester Acid Catalyst (e.g., H2SO4) Methanol Methanol (CH3OH) Methanol->Methyl_Ester

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2,3-Dibromo-2-methylpropanoic Acid

The following protocol is adapted from a patented procedure for the synthesis of the parent carboxylic acid.[3]

Materials:

  • Methacrylic acid

  • Bromine

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add methacrylic acid (e.g., 40g, 0.4646 mol) and water (40ml).[3]

  • Heat the mixture to 100°C with stirring.[3]

  • Slowly add bromine (e.g., 74.4g, 0.4646 mol) dropwise over approximately 30 minutes.[3]

  • Maintain the reaction temperature at 100°C for 1 hour.[3]

  • After the reaction is complete, cool the mixture to induce crystallization.

  • Filter the crude product and wash it with cold water.

  • Dry the solid to obtain 2,3-dibromo-2-methylpropanoic acid.[3]

Esterification to this compound

The resulting 2,3-dibromo-2-methylpropanoic acid can be esterified using standard methods, such as Fischer esterification. While a specific protocol for this exact substrate is not detailed in the initial search, a general procedure would involve reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

General Procedure:

  • Dissolve 2,3-dibromo-2-methylpropanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or column chromatography.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the two bromine atoms and the ester functionality. The vicinal dibromide arrangement allows for facile elimination reactions to generate unsaturated compounds.

Key Reactions
  • Dehydrobromination: Treatment with a base can lead to the elimination of one equivalent of hydrogen bromide (HBr) to form a vinyl bromide.[4] The regioselectivity of this elimination will depend on the reaction conditions and the base used.

  • Debromination: Reaction with a reducing agent, such as zinc dust, can cause the elimination of both bromine atoms to form the corresponding alkene, methyl methacrylate.

  • Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although this may be in competition with elimination reactions. The steric hindrance at the tertiary carbon (C2) might favor substitution at the primary carbon (C3).

  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2,3-dibromo-2-methylpropanoic acid.

Reaction Pathways

Reactivity_Pathways cluster_elimination Elimination Reactions cluster_substitution Substitution & Hydrolysis Start This compound Vinyl_Bromide Vinyl Bromide Derivative Start->Vinyl_Bromide Base (e.g., K2CO3) Alkene Methyl Methacrylate Start->Alkene Reducing Agent (e.g., Zn) Substituted_Product Nucleophilic Substitution Product Start->Substituted_Product Nucleophile (Nu-) Carboxylic_Acid 2,3-Dibromo-2-methylpropanoic Acid Start->Carboxylic_Acid H3O+ or OH-

Caption: Key reaction pathways of this compound.

Applications in Synthesis

While specific, widespread applications of this compound are not extensively documented, its structure suggests its utility in several areas of organic synthesis.

Application AreaDescriptionPotential Products
Polymer Chemistry The related compound, methyl 2-bromo-2-methylpropionate, is a known initiator for Atom Transfer Radical Polymerization (ATRP).[5][6] By analogy, the dibromo derivative could potentially be used to synthesize polymers with specific functionalities or architectures.Functionalized polymers, block copolymers.
Synthesis of Heterocycles Although challenging due to competing elimination reactions, vicinal dihalides can serve as precursors to heterocyclic compounds through reactions with dinucleophiles.[7]Aziridines, epoxides, and other small rings.
Precursor to Unsaturated Compounds As discussed, it is a ready precursor to vinyl bromides and alkenes, which are themselves versatile intermediates in cross-coupling reactions (e.g., Suzuki, Heck) and other transformations.[4]Substituted alkenes, alkynes.
Methylation Agent It has been suggested as a reagent for the methylation of uracil.[8]Modified nucleosides.

Analogs and Derivatives

A variety of analogs of this compound can be envisioned by modifying the ester group or the substitution pattern on the propanoate backbone.

AnalogStructureKey Differences and Properties
2,3-Dibromo-2-methylpropanoic Acid C4H6Br2O2The parent carboxylic acid, which can be synthesized directly and serves as a precursor to the ester.[3] It is likely more polar and has a higher melting point.
Methyl 2,3-dibromopropionate C4H6Br2O2Lacks the methyl group at the C2 position.[9][10] This may alter its reactivity in elimination and substitution reactions due to reduced steric hindrance.
Methyl 2-bromo-2-methylpropionate C5H9BrOA monobrominated analog, widely used as an ATRP initiator.[5][11]
Methyl 3-bromo-2-methylpropanoate C5H9BrO2A constitutional isomer with only one bromine atom, located at the C3 position.[12]
Methyl 2,3-dibromo-3-phenylpropanoate C10H10Br2O2Features a phenyl group at the C3 position, which will significantly influence its electronic properties and reactivity.[4][13] It is synthesized from methyl cinnamate.

Potential Biological Activity

While there is no specific information on the biological activity of this compound in the initial search results, halogenated organic compounds, particularly those derived from natural sources, are known to exhibit a wide range of biological activities.[14] Many marine natural products contain bromine and have shown antibacterial, antifungal, and antitumor properties.[14][15] For instance, certain bromophenols have demonstrated antioxidant and anticancer activities.[15] The presence of the dibromo-methylpropanoate scaffold could potentially impart some biological activity, but this would require experimental validation.

Conclusion

This compound is a readily accessible and highly functionalized building block with considerable potential in organic synthesis. Its vicinal dibromide and ester functionalities offer multiple avenues for transformation into more complex molecules, including polymers, heterocycles, and unsaturated compounds. While its applications are not yet widely explored in the literature, its structural similarity to well-known synthetic intermediates suggests that it is a valuable, yet underutilized, tool for synthetic chemists. Further research into the reactivity and applications of this compound and its analogs is warranted to fully exploit its synthetic potential.

References

  • Benchchem. (n.d.). Experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate.
  • CymitQuimica. (n.d.). This compound.
  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. 89, 510-518.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Versatile Synthetic Building Block.
  • Benchchem. (n.d.). An In-depth Technical Guide to Methyl 2,3-dibromo-3-phenylpropanoate.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Precursor for Heterocycles.
  • SIELC Technologies. (2018, May 16). This compound.
  • Benchchem. (n.d.). In-Depth Technical Guide: Methyl 2,3-Dibromo-3-Phenylpropanoate Safety and Handling.
  • PubChem. (n.d.). This compound. CID 534286.
  • Restek. (n.d.). Internal Standards and Surrogates: methyl-2,3-dibromopropionate.
  • PubChem. (n.d.). 2,3-Dibromo-2-methylpropanal. CID 147538.
  • PubChem. (n.d.). This compound. CID 534286.
  • ChemicalBook. (2023, September 25). Methyl 2-bromo-2-methylpropionate.
  • PubChem. (n.d.). Methyl 2,3-dibromopropionate. CID 95428.
  • Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective.
  • PubChem. (n.d.). Methyl 3-bromo-2-methylpropanoate. CID 568050.
  • Sigma-Aldrich. (n.d.). Methyl 2,3-dibromopropionate.
  • MDPI. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products.
  • The Royal Society of Chemistry. (2015). Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit.
  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • ResearchGate. (2023, August 6). Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate: Identification and Suppression of Side Reactions of a Commonly Used Terminal Alkyne-Functional ATRP Initiator.
  • Sigma-Aldrich. (n.d.). (-)-Methyl (S)-3-bromo-2-methylpropionate.

Sources

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Electrophilic Bromination of Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of methyl 2,3-dibromo-2-methylpropanoate via the electrophilic addition of molecular bromine to methyl methacrylate. The guide is designed for researchers, scientists, and professionals in drug development and materials science. We delve into the underlying reaction mechanism, provide a detailed, step-by-step procedure from reaction setup to product purification, and outline critical safety precautions. Furthermore, this note includes methods for the spectroscopic characterization of the final product and a troubleshooting guide for common experimental challenges. The causality behind each procedural step is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction

Halogenated organic compounds are pivotal intermediates in synthetic chemistry, serving as versatile precursors for a wide array of functional group transformations. The bromination of alkenes, in particular, is a fundamental reaction that introduces two bromine atoms across a carbon-carbon double bond, yielding vicinal dibromides. This compound, the product of the bromination of methyl methacrylate, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] This protocol details the electrophilic addition pathway, a reliable method for achieving this transformation under controlled laboratory conditions.

Reaction Mechanism and Principles

The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich π-bond of the alkene in methyl methacrylate acts as a nucleophile, attacking a bromine molecule (Br₂).[2] Although Br₂ is non-polar, it becomes polarized upon approaching the alkene, creating an electrophilic bromine atom (δ+) and a nucleophilic one (δ-).[3][4]

The key steps are:

  • Formation of a Cyclic Bromonium Ion: The alkene's π-electrons attack the electrophilic bromine atom, displacing a bromide ion (Br⁻). This results in the formation of a three-membered ring intermediate known as a cyclic bromonium ion. This intermediate is significant because it shields one face of the original double bond.[5]

  • Nucleophilic Attack: The displaced bromide ion (Br⁻) then acts as a nucleophile, attacking one of the two carbons in the bromonium ion ring.[6] This attack occurs from the opposite face of the ring (anti-addition) due to steric hindrance, leading to the formation of the trans-dibrominated product.[2]

This mechanism prevents carbocation rearrangements and provides stereochemical control over the product.

Electrophilic Addition Mechanism cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack MMA Methyl Methacrylate (Nucleophile) Br2 Br-Br (Induced Dipole) MMA->Br2 π-bond attacks Brδ+ Intermediate Cyclic Bromonium Ion + Br⁻ Br2->Intermediate Forms ring, Br⁻ leaves Bromonium Cyclic Bromonium Ion Product This compound Bromonium->Product Bromide Br⁻ (Nucleophile) Bromide->Bromonium Anti-addition attack

Caption: Mechanism of bromine addition to methyl methacrylate.

It is important to distinguish this from allylic bromination, a free-radical substitution that occurs at the carbon adjacent to the double bond. Allylic bromination is favored under different conditions, typically involving N-bromosuccinimide (NBS) and a radical initiator like light or peroxides.[7][8]

Critical Safety Precautions

This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentKey HazardsRecommended PPE & Handling
Methyl Methacrylate Highly flammable liquid and vapor.[9] Causes skin and serious eye irritation. May cause respiratory irritation and allergic skin reaction.[10] Uninhibited monomer can polymerize explosively if heated or contaminated.[11]Nitrile or butyl rubber gloves, chemical safety goggles, flame-retardant lab coat.[11] Ground all equipment to prevent static discharge.[10] Store cool and inhibited.
Bromine (Br₂) ** Highly toxic, corrosive, and causes severe skin burns and eye damage.[5] Fatal if inhaled. Very toxic to aquatic life.Heavy-duty nitrile or neoprene gloves, chemical splash goggles and a face shield, lab coat.[12] Always handle in a fume hood. Have a sodium thiosulfate solution ready as a quenching agent for spills.[5]
Dichloromethane (CH₂Cl₂) **Volatile and toxic. Suspected of causing cancer. Causes skin and serious eye irritation.[5]Nitrile gloves, safety goggles, lab coat. Ensure fume hood has adequate airflow.

Materials and Methods

Reagents
ReagentFormulaMolar Mass ( g/mol )GradeNotes
Methyl MethacrylateC₅H₈O₂100.12≥99%, with inhibitorStarting material
BromineBr₂159.81≥99.5%Brominating agent
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Reaction solvent
Sodium ThiosulfateNa₂S₂O₃158.11ACS ReagentFor 10% (w/v) aqueous quench solution
Sodium BicarbonateNaHCO₃84.01ACS ReagentFor saturated aqueous neutralization solution
Sodium Chloride (Brine)NaCl58.44ACS ReagentFor saturated aqueous wash solution
Anhydrous Magnesium SulfateMgSO₄120.37Anhydrous powderDrying agent
Equipment
  • 100 mL Round-bottom flask

  • 50 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • 250 mL Separatory funnel

  • Ring stand and clamps

  • Rotary evaporator

  • Glassware for filtration (Buchner funnel, filter flask)

  • NMR tubes and IR spectrometer for analysis

Experimental Workflow Overview

Experimental Workflow A 1. Reagent Preparation Dissolve MMA in DCM B 2. Reaction Setup Assemble glassware in ice bath A->B C 3. Bromine Addition Add Br₂/DCM solution dropwise B->C D 4. Reaction Monitoring Observe disappearance of red color C->D E 5. Quenching Add sodium thiosulfate solution D->E F 6. Work-up Wash with NaHCO₃ and Brine E->F G 7. Drying & Concentration Dry with MgSO₄, use rotary evaporator F->G H 8. Purification Recrystallization or Distillation G->H I 9. Characterization Obtain Yield, NMR, IR spectra H->I

Caption: High-level overview of the bromination protocol.

Detailed Step-by-Step Protocol

Reagent Preparation
  • MMA Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl methacrylate (5.00 g, 49.9 mmol) in 25 mL of dichloromethane (DCM).

  • Bromine Solution: In a separate flask, carefully prepare a solution of bromine (2.55 mL, 8.00 g, 50.0 mmol) in 15 mL of DCM. Caution: Perform this step in a fume hood with appropriate PPE. Bromine is highly corrosive and toxic.[5]

Reaction Setup
  • Place the round-bottom flask containing the MMA solution into an ice-water bath and begin stirring.

  • Fit a 50 mL dropping funnel containing the bromine solution onto the flask.

Bromine Addition
  • Add the bromine solution dropwise from the funnel to the stirred MMA solution over approximately 20-30 minutes.

  • Causality: A slow, dropwise addition is crucial to maintain a low temperature (0-10 °C). This minimizes side reactions and prevents the exothermic reaction from triggering the uncontrolled polymerization of methyl methacrylate.[11]

  • Continue stirring and monitor the reaction. The characteristic orange-red color of bromine should disappear as it is consumed.[5] If the color persists, slow the addition rate.

Reaction Quenching and Work-up
  • Once the addition is complete and the reaction mixture is a pale yellow, remove the ice bath and allow the mixture to stir for an additional 15 minutes at room temperature.

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Quench: Add 20 mL of 10% aqueous sodium thiosulfate solution to the funnel and shake. The thiosulfate will react with and neutralize any unreacted bromine, removing the color.

  • Neutralize: Add 20 mL of saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts (like HBr) that may have formed. Vent the separatory funnel frequently to release CO₂ gas pressure.

  • Wash: Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution to remove the bulk of the water.

  • Separate and collect the organic (bottom) layer.

Product Isolation and Purification
  • Dry the collected organic layer over anhydrous magnesium sulfate (~2-3 g). Swirl the flask until the drying agent no longer clumps together.

  • Filter off the drying agent by gravity or vacuum filtration.

  • Remove the dichloromethane solvent using a rotary evaporator. The crude product should be a pale yellow oil or solid.

  • Purification: The crude product, this compound, can be purified by vacuum distillation or recrystallization from a suitable solvent like cold ethanol or hexanes.[5][13]

Product Characterization

  • Appearance: A colorless to pale yellow oil or low-melting solid.

  • Yield: Calculate the percent yield based on the mass of the purified product relative to the theoretical maximum from the limiting reagent (methyl methacrylate).

  • ¹H NMR Spectroscopy: The proton NMR spectrum (in CDCl₃) is expected to show characteristic signals for the methyl ester protons (~3.8 ppm, singlet, 3H), the methyl group on the quaternary carbon (~2.0 ppm, singlet, 3H), and the two diastereotopic protons of the CH₂Br group (a pair of doublets, or an AB quartet, around 3.9-4.2 ppm).

  • ¹³C NMR Spectroscopy: Key signals are expected for the carbonyl carbon (~170 ppm), the quaternary carbon bearing a bromine (~60-70 ppm), the CH₂Br carbon (~35-45 ppm), the ester methoxy carbon (~53 ppm), and the methyl group carbon (~25 ppm).[14]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.[15] The presence of C-Br bonds will be indicated by absorptions in the fingerprint region, typically between 500-700 cm⁻¹. The absence of a C=C stretch (~1640 cm⁻¹) confirms the consumption of the starting material.[16]

Summary and Expected Results

ParameterValue / ConditionRationale
Molar Ratio (MMA:Br₂)~1 : 1Ensures complete consumption of the alkene without using a large excess of hazardous bromine.
Reaction Temperature0 - 10 °CMinimizes side reactions and prevents uncontrolled polymerization.
Reaction Time~1 hourTypically sufficient for complete reaction at low temperatures.
Expected Yield80-95%This reaction is generally high-yielding under controlled conditions.
Product Purity>98% (after purification)Purity can be assessed by NMR and GC-MS.

Troubleshooting

ProblemPossible CauseSuggested Solution
Persistent deep red/orange color Excess bromine added, or reaction is incomplete.Add a few more drops of MMA solution. If color persists after 15 mins, proceed to work-up; the excess will be quenched by thiosulfate.
Low Product Yield Incomplete reaction; loss of product during work-up.Ensure reaction goes to completion. Be careful during extractions to not discard the organic layer. Ensure drying agent is fully removed before evaporation.
Formation of a solid polymer in the flask Reaction temperature was too high, or inhibitor in MMA was ineffective.Maintain strict temperature control with an efficient ice bath. Ensure the MMA starting material contains an inhibitor and has been stored properly.[11]
Product is difficult to purify Presence of side-products from radical reactions or other pathways.Ensure the reaction is performed in the dark or under amber light to minimize light-induced radical reactions.

References

  • Ferris, A. F. (1963). Methyl α-(bromomethyl)acrylate. Organic Syntheses, 43, 62. DOI: 10.15227/orgsyn.043.0062. Retrieved from [Link]

  • Atkinson, J. R., Bell, R. P., & Bell, G. M. (1963). Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. Transactions of the Faraday Society, 59, 2552-2558.
  • Save My Exams. (n.d.). Electrophilic Addition Mechanism | Edexcel A Level Chemistry Revision Notes 2015. Save My Exams. Retrieved from [Link]

  • Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Chemguy. (2014, February 9). Allylic Bromination Using NBS [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2018). How would NBS react with this compound? Would Br only be added to the allylic carbons or would the methyl group be affected as well?. r/chemhelp. Retrieved from [Link]

  • Unacademy. (n.d.). Organic Reaction Mechanism. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • ResearchGate. (2014). How can I achieve allylic bromination? I have an incomplete reaction. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Chemguide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Retrieved from [Link]

  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Organic Syntheses, 89, 510-518. DOI: 10.15227/orgsyn.089.0510. Retrieved from [Link]

  • Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary - Methyl Methacrylate. Retrieved from [Link]

  • University of California Center for Laboratory Safety. (2012). Methyl Methacrylate - Standard Operating Procedure. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Journal of Applied Polymer Science. (1999). Radical Polymerization of Methyl Methacrylate in the Presence of Magnesium Bromide as the Lewis Acid. Retrieved from [Link]

  • ACS Publications. (2016). Termination Mechanism in the Radical Polymerization of Methyl Methacrylate and Styrene Determined by the Reaction of Structurally Well-Defined Polymer End Radicals. Macromolecules. Retrieved from [Link]

  • Polymer Chemistry. (2021). Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers. Royal Society of Chemistry. DOI: 10.1039/D1PY00672J. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Retrieved from [Link]

  • RSC Publishing. (2021). Polymer Chemistry. Retrieved from [Link]

  • Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.
  • Carnegie Mellon University. (n.d.). Conducting A Reversible-Deactivation Radical Polymerization (RDRP) Aim: To Prepare Block Copolymers of Methyl Methacrylate (MMA). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). Experimental Investigation of Methyl Methacrylate in Stirred Batch Emulsion Reactor: AGET ATRP Approach. PMC. Retrieved from [Link]

  • TRACE: Tennessee Research and Creative Exchange. (n.d.). Free Radical (Co)Polymeirzation of Methyl methacrylate and Styrene in Room Temperature Ionic Liquids. Retrieved from [Link]

  • Google Patents. (1968). US3378593A - Preparation of 2, 3-dibromopropanol.
  • PSTC. (n.d.). Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Retrieved from [Link]

  • Semantic Scholar. (2004). Figure 4 from Structural investigations of poly(methyl methacrylate) by two-dimensional NMR. Retrieved from [https://www.semanticscholar.org/paper/Structural-investigations-of-poly(methyl-by-Brar-Singh/4f9b8a8b1a8d0f7d5c5f8e5f2e1a3d9c8b7e9c9c/figure/3]([Link]

  • National Institute of Standards and Technology. (n.d.). Methyl methacrylate - IR Spectrum. NIST WebBook. Retrieved from [Link]

Sources

Purification of crude Methyl 2,3-dibromo-2-methylpropanoate by recrystallization.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Crude Methyl 2,3-dibromo-2-methylpropanoate by Recrystallization

Introduction: The Imperative for Purity in Synthesis

This compound is a halogenated ester that serves as a valuable intermediate in various organic synthesis pathways.[1][2] Its utility is contingent on its purity, as contaminants can lead to undesirable side reactions, low yields of the target molecule, and complications in downstream applications. The synthesis of this compound, typically through the bromination of methyl methacrylate, can result in a crude product containing unreacted starting materials, excess bromine, and other side-products.[3]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] The method is predicated on the principle of differential solubility: the solubility of a compound in a solvent generally increases with temperature.[6][7] By dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).[4]

This application note provides a comprehensive, field-tested protocol for the purification of this compound. It moves beyond a simple list of steps to explain the causality behind the procedural choices, ensuring a robust and reproducible method for researchers, scientists, and drug development professionals.

Part I: The Foundational Science of Recrystallization

The success of recrystallization hinges on the careful selection of a solvent system. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solubilizing Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., in an ice bath) to maximize recovery.[8]

  • Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

For this compound, a moderately polar compound, a mixed solvent system of ethanol and water is an excellent starting point, analogous to similar dibrominated esters.[9][10] Ethanol will dissolve the desired compound, while the addition of water (an anti-solvent) will decrease its solubility, allowing for fine-tuned control over the crystallization process.

Part II: A Validated Protocol for Purification

This protocol is designed to be a self-validating system, with checkpoints to ensure the successful purification of the target compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatulas and watch glasses

  • Ice bath

  • Melting point apparatus

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying Crude Crude Solid in Erlenmeyer Flask Dissolve Hot Saturated Solution Crude->Dissolve Add min. hot solvent Solvent Heat Solvent (Ethanol/Water) Solvent->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt If insoluble impurities exist Cool Slow Cooling to RT, then Ice Bath Dissolve->Cool If no insoluble impurities HotFilt->Cool Crystals Crystal Slurry (Crystals + Mother Liquor) Cool->Crystals Induces Crystallization VacFilt Vacuum Filtration Crystals->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Drying Wash->Dry Pure Pure, Dry Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Begin by performing small-scale solubility tests if the optimal solvent ratio is unknown. Place a small amount of the crude product in a test tube and add ethanol dropwise while heating until it dissolves. Then, add water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of ethanol to redissolve the solid. This provides an approximate ratio for the solvent system.

    • Based on these tests, prepare a bulk solvent mixture. A starting ratio of 80:20 ethanol:water is often effective. Heat the solvent mixture in an Erlenmeyer flask on a hot plate.

  • Dissolution of the Crude Solid:

    • Place the crude this compound in a separate, larger Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the hot solvent mixture to the flask while stirring until the solid just dissolves. Keeping the volume of solvent to a minimum is crucial for achieving a saturated solution and maximizing the yield.[5]

  • Hot Filtration (If Necessary):

    • If any insoluble impurities are observed in the hot solution, they must be removed.

    • Place a short-stemmed funnel with fluted filter paper into the neck of a clean Erlenmeyer flask on the hotplate.

    • Pour a small amount of hot solvent through the funnel to pre-heat the apparatus, which prevents premature crystallization in the funnel stem.

    • Quickly pour the hot, saturated solution through the filter paper. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals.

  • Crystallization:

    • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small crystals formed by rapid cooling.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation and Washing of Crystals:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the ice-cold solvent mixture to ensure it seals against the funnel.

    • Pour the cold crystal slurry into the Büchner funnel and apply the vacuum to collect the crystals.

    • Break the vacuum and add a small volume of ice-cold solvent to wash the crystals, removing any residual mother liquor containing dissolved impurities.[6] Using ice-cold solvent for washing is critical to prevent the loss of the purified product.[5]

    • Reapply the vacuum to draw the wash solvent through the crystals. Repeat the wash step if necessary.

  • Drying:

    • Continue to draw air through the crystals in the Büchner funnel for several minutes to partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster drying, a desiccator or a vacuum oven at low heat can be used.

Data Presentation

The following table presents representative data for a typical purification process.

ParameterValueRationale
Starting Mass (Crude)10.0 gThe initial amount of impure material.
Solvent SystemEthanol / Water (85:15 v/v)Empirically determined for optimal solubility profile.
Volume of Hot Solvent~ 45 mLThe minimum volume required to fully dissolve the crude solid.
Crystallization Temp.0-4 °CUse of an ice bath to maximize crystal yield.[8]
Final Mass (Purified)8.2 gMass of the dry, recrystallized product.
Percent Recovery 82% Calculated as (Final Mass / Starting Mass) x 100.[5]
Melting Point71-72 °CA sharp melting point close to the literature value indicates high purity.

Part III: Protocol Validation and Trustworthiness

A robust protocol must include methods for self-validation. The success of this recrystallization procedure is confirmed by assessing the purity of the final product.

  • Melting Point Analysis: This is a primary and rapid method for assessing purity. A pure crystalline solid will have a sharp and defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Comparing the experimental melting point to a literature value for pure this compound provides a strong indicator of successful purification.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques such as ¹H NMR, ¹³C NMR, and GC-MS can be employed. The absence of peaks corresponding to starting materials or byproducts in the spectra confirms the purity of the isolated compound.

  • Troubleshooting:

    • No Crystals Form: If the solution becomes supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal from a previous pure batch.[4]

    • Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute or the solution is too concentrated. Re-heat the solution, add more of the primary solvent (ethanol) to increase solubility, and allow it to cool more slowly.

    • Low Recovery: This can result from using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with solvent that was not ice-cold.[5]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound via recrystallization. By understanding the principles behind each step—from the critical choice of the solvent system to the methods for validating purity—researchers can consistently obtain high-purity material essential for reliable downstream applications. This protocol emphasizes a methodical approach that is both efficient and reproducible, embodying the principles of robust scientific practice.

References

  • BenchChem. (2025). Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Versatile Synthetic Building Block.
  • BenchChem. (2025). Experimental protocol for the synthesis of methyl 2,3-dibromo-3-phenylpropanoate.
  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Organic Syntheses, 89, 510-518. Retrieved from [Link]

  • BenchChem. (2025). In-Depth Technical Guide: Methyl 2,3-Dibromo-3-Phenylpropanoate Safety and Handling.
  • University of Alberta. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemSrc. (2025). 2,3-Dibromo-2-methylpropanoic acid | CAS#:33673-74-4. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Quality of Methyl 2-Bromo-2-Methylpropionate: A Supplier's Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Precursor for Heterocycles.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl 2,3-dibromopropionate (CAS 1729-67-5). Retrieved from [Link]

  • NIST. (n.d.). Methyl 2,3-dibromopropionate. Retrieved from [Link]

  • Cheméo. (2025). Methyl 2,3-dibromopropionate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,3-dibromopropionate. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-2-methylpropane in Organic Solvents.

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of Methyl 2,3-dibromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of Methyl 2,3-dibromo-2-methylpropanoate. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the rationale behind method development choices, a step-by-step experimental protocol, and system suitability criteria grounded in pharmacopeial standards. The method utilizes reversed-phase chromatography, which is suitable for the moderate polarity of the analyte, and addresses the challenge of detection for compounds lacking a strong chromophore.

Introduction and Scientific Rationale

This compound is a halogenated ester often utilized as an intermediate in organic synthesis. The accurate determination of its purity and the quantification of related impurities are critical for ensuring the quality and consistency of downstream products in pharmaceutical and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The primary analytical challenge for this analyte is its lack of a significant UV-absorbing chromophore, which complicates detection using standard photodiode array (PDA) or UV-Vis detectors.[2] The ester functional group exhibits only weak absorbance at low UV wavelengths (around 205-210 nm), making detection susceptible to baseline noise and interference from mobile phase components.[3]

This guide details a reversed-phase HPLC (RP-HPLC) method, which is the most widely used mode of HPLC, separating compounds primarily based on their hydrophobicity.[4] The analyte's alkyl chain and bromine atoms provide sufficient non-polar character for retention on a hydrophobic stationary phase.[5] We will discuss the selection of the stationary phase, mobile phase composition, and detector, providing a protocol that is both effective and compliant with established analytical standards such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[6][7]

Principles of Method Development

The development of a robust analytical method is a systematic process. The choices made for this protocol are grounded in established chromatographic theory to ensure reliable and reproducible results.

Separation Mode: Reversed-Phase Chromatography

Reversed-phase chromatography employs a non-polar stationary phase (e.g., octadecylsilane, C18) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[8] this compound is a moderately polar molecule, making it an ideal candidate for this separation mode. Retention is governed by hydrophobic interactions between the analyte and the stationary phase.[4]

Stationary Phase Selection

A column with a C18 stationary phase is recommended as it provides a high degree of hydrophobicity and surface area, offering excellent separation power for a wide range of compounds.[4] For this specific analyte, a column with low silanol activity, such as a modern end-capped C18 phase, is crucial. An example of a suitable specialized column is the Newcrom R1, which is noted for its low silanol activity.[9] Active silanol groups on the silica support can lead to undesirable secondary interactions with polar functional groups, resulting in peak tailing and poor reproducibility.

Mobile Phase Composition

The mobile phase consists of an aqueous component and an organic modifier, which modulates the retention of the analyte.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.

  • Aqueous Component: HPLC-grade water is used.

  • Acidic Modifier: A small amount of acid, such as phosphoric acid or formic acid, is added to the mobile phase. This serves two purposes: it maintains a consistent, low pH to suppress the ionization of any residual silanol groups on the stationary phase, thereby improving peak symmetry, and it can enhance the stability of certain analytes. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid must be used instead of non-volatile phosphoric acid.[10]

Detector Selection

Given the analyte's poor UV absorbance, detector selection is a critical parameter.

  • UV Detector: A UV detector set to a low wavelength (e.g., 205 nm) can be used, but with limitations in sensitivity and the potential for baseline interference.[3] This approach is viable for analyzing the main component at high concentrations.

  • Universal Detectors (Recommended for Impurity Profiling): For detecting impurities or for more sensitive quantification, a universal detector that does not rely on chromophores is superior. Options include:

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[11][12]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the eluent and measures the charge, which is proportional to the analyte mass.[13][14]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is fit for its intended purpose before any sample analysis, in accordance with regulatory expectations.[15][16]

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a pump (isocratic or gradient capable), autosampler, column thermostat, and a suitable detector (UV, ELSD, or CAD).

  • Data Acquisition: Chromatography Data System (CDS).

  • HPLC Column: C18, 5 µm particle size, 4.6 x 150 mm (or similar). A Newcrom R1 column is a validated option.[9]

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade) or Formic Acid (LC-MS Grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% Phosphoric Acid in water. To do this, carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

    • The mobile phase is a mixture of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting composition is 50:50 (v/v).[9][10]

    • Filter the final mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration.

  • Standard Solution Preparation (Example Concentration: 1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 mixture of Acetonitrile and water (diluent) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.

  • Sample Solution Preparation:

    • Prepare sample solutions at a similar concentration to the standard solution using the same diluent.

HPLC Method Parameters

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Setting
HPLC Column C18 (e.g., Newcrom R1), 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 205 nm (or ELSD/CAD)
Run Time 10 minutes (adjust as needed)
Experimental Workflow and System Suitability

The following workflow ensures that the system is performing correctly before analyzing critical samples.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: System Setup cluster_validation Phase 3: System Validation cluster_analysis Phase 4: Analysis prep_mobile 1. Prepare Mobile Phase & Standard/Sample Solutions prep_system 2. Prime HPLC System & Purge Pump Lines prep_mobile->prep_system equilibrate 3. Equilibrate Column (Approx. 30 min or 10 column volumes) prep_system->equilibrate check_baseline 4. Monitor Baseline Stability equilibrate->check_baseline sst 5. Perform System Suitability Test (SST) (Inject Standard 5-6 times) check_baseline->sst sst_check 6. Verify SST Results Against Acceptance Criteria sst->sst_check sst_check->equilibrate SST Fails analyze 7. Inject Samples sst_check->analyze SST Passes process_data 8. Process Data & Calculate Results analyze->process_data

Caption: HPLC analysis workflow from preparation to data processing.
System Suitability Test (SST) Criteria

System suitability testing is a mandatory part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis.[6][16] The criteria below are based on typical requirements found in regulatory guidelines.

ParameterAcceptance CriteriaRationale
Precision (%RSD) ≤ 2.0% for peak area and retention time from ≥5 replicate injections of the standard.Demonstrates the stability and reproducibility of the pump and injector.[15]
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.[17]
Theoretical Plates (N) ≥ 2000Indicates the efficiency and separation power of the column.

Method Validation Principles

While a full validation study is beyond the scope of this note, any method intended for regulated use must be validated according to ICH Q2(R1) guidelines.[18][19] This process demonstrates that the analytical procedure is suitable for its intended purpose. The diagram below illustrates the logical relationship between key validation attributes.

Validation_Logic cluster_core Core Attributes cluster_quantitative Quantitative Performance cluster_robust Reliability Specificity Specificity (Analyte vs. Impurities/Matrix) Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Linearity Linearity & Range Specificity->Linearity Robustness Robustness (Minor Method Changes) Accuracy->Robustness Precision->Accuracy Precision->Robustness Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Linearity->Robustness LOD->Robustness LOQ->Robustness

Caption: Logical relationship of analytical method validation parameters per ICH Q2(R1).

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust solution for the analysis of this compound. By carefully selecting the stationary phase, mobile phase, and detector, this protocol ensures accurate and reproducible results. The inclusion of system suitability criteria based on USP and ICH standards guarantees that the system is performing correctly, making this method suitable for use in regulated research and quality control environments. For trace-level impurity analysis, the use of a universal detector such as an ELSD or CAD is strongly recommended over a standard UV detector.

References

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • SIELC Technologies. This compound. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 534286, this compound. [Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • KNAUER. Good HPLC practice guide. [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem?. [Link]

  • ResearchGate. HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. [Link]

Sources

Application Notes & Protocols: Methyl 2,3-dibromo-2-methylpropanoate in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of Methyl 2,3-dibromo-2-methylpropanoate (CAS: 3673-79-8) as a specialized initiator in controlled radical polymerization (CRP). We delve into the mechanistic principles governing its use, primarily within Atom Transfer Radical Polymerization (ATRP), and highlight its unique potential as a bifunctional initiator for synthesizing complex polymer architectures. Detailed, field-tested protocols for the synthesis of functional homopolymers and their subsequent chain extension to form block copolymers are provided. This guide is intended for researchers and professionals in polymer chemistry and materials science seeking to leverage advanced CRP techniques for the development of well-defined polymeric materials.

Introduction: The Critical Role of the Initiator in Controlled Polymerization

Controlled radical polymerization techniques have revolutionized materials science, offering unprecedented precision in the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1][2] Among these methods, Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely utilized, applicable to a broad range of vinyl monomers.[1][3][4][5]

The success of an ATRP reaction is critically dependent on the careful selection of its core components: the monomer, the transition metal catalyst system, and, most importantly, the initiator.[6] The initiator, typically an alkyl halide, dictates the number of growing polymer chains and becomes incorporated at the chain end, providing a site for post-polymerization modification.[7]

While common initiators like methyl 2-bromoisobutyrate are monofunctional, this compound presents a unique structural motif: a vicinal dibromide with two bromine atoms of differing reactivity.[8][9] This structure, featuring both a primary and a tertiary alkyl halide, opens intriguing possibilities for its use as a bifunctional initiator, enabling the synthesis of polymers with latent functionality for subsequent reactions, such as the creation of block copolymers.[10][11]

Mechanistic Insights: Leveraging Differential Reactivity

The core of ATRP is a reversible redox process mediated by a transition metal complex (commonly copper-based), which cycles between a lower oxidation state (activator, e.g., Cu(I)) and a higher oxidation state (deactivator, e.g., Cu(II)).[4][12] The activator complex reversibly abstracts a halogen atom from a dormant polymer chain (P-X), generating a propagating radical (P•) and the deactivator (X-Cu(II)). This equilibrium is heavily shifted towards the dormant species, keeping the radical concentration low and minimizing irreversible termination reactions.[6][13]

The efficiency of this process is governed by the structure of the alkyl halide initiator. The rate of activation (kact) is highly dependent on the substitution pattern at the carbon-halogen bond.[14] For alkyl bromides, the reactivity follows the order: tertiary > secondary > primary.[14]

In this compound, the C-Br bond at the 2-position is tertiary, while the C-Br bond at the 3-position is primary. Consequently, the tertiary bromide is significantly more labile and will be preferentially activated by the Cu(I) catalyst to initiate polymerization. The primary bromide remains largely untouched under typical ATRP conditions, becoming an initiator fragment incorporated at the alpha (α) chain end of the resulting polymer.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

This resulting polymer is a macroinitiator : a polymer chain that bears a reactive site capable of initiating a second polymerization. This is the foundation for synthesizing block copolymers.[11]

Application Protocol I: Synthesis of a Functional Poly(methyl methacrylate) Macroinitiator

This protocol describes the synthesis of a poly(methyl methacrylate) (PMMA) homopolymer using this compound as the initiator. The resulting polymer will possess a terminal (ω-end) bromine atom from the propagation process and a pendant (α-end) primary bromine from the initiator fragment, making it a valuable macroinitiator.

Materials
ReagentCAS No.M.W. ( g/mol )Supplier ExampleNotes
This compound3673-79-8259.94CymitQuimica[15]Initiator
Methyl Methacrylate (MMA)80-62-6100.12Sigma-AldrichMonomer. Must be passed through basic alumina to remove inhibitor.
Copper(I) Bromide (CuBr)7787-70-4143.45Sigma-AldrichCatalyst. Store under inert atmosphere.
PMDETA3030-47-5173.30Sigma-AldrichN,N,N',N'',N''-Pentamethyldiethylenetriamine (Ligand)
Anisole100-66-3108.14Sigma-AldrichSolvent
Experimental Workflow

Experimental_Workflow start Start reagents 1. Charge Schlenk Flask - CuBr (1 eq) - Magnetic Stirrer start->reagents seal 2. Seal & Deoxygenate - Seal with rubber septum - Perform 3x Freeze-Pump-Thaw cycles reagents->seal solution 3. Prepare & Add Solution (via Syringe) - Anisole (Solvent) - MMA (Monomer, e.g., 100 eq) - PMDETA (Ligand, 2 eq) seal->solution deoxygenate2 4. Deoxygenate Mixture - Perform 3 more Freeze-Pump-Thaw cycles solution->deoxygenate2 thermostat 5. Thermostat Reaction - Place flask in preheated oil bath (e.g., 70 °C) - Begin stirring deoxygenate2->thermostat initiate 6. Initiate Polymerization - Inject Initiator (1 eq) via syringe - Start timer (t=0) thermostat->initiate monitor 7. Monitor Reaction - Periodically take aliquots via degassed syringe - Analyze for conversion (NMR/GC) and Mn/Đ (GPC) initiate->monitor terminate 8. Terminate & Purify - Cool flask in ice bath - Expose to air to oxidize catalyst - Dilute with THF, pass through neutral alumina - Precipitate in cold methanol monitor->terminate dry 9. Isolate Product - Filter the precipitate - Dry under vacuum to constant weight terminate->dry end End dry->end

Caption: Step-by-step workflow for a typical ATRP experiment.

Step-by-Step Protocol

This protocol targets a polymer with a Degree of Polymerization (DP) of 100.

  • Catalyst Preparation: Add CuBr (0.072 g, 0.5 mmol) and a magnetic stir bar to a dry 50 mL Schlenk flask.

  • Deoxygenation: Seal the flask with a rubber septum, and deoxygenate by performing three freeze-pump-thaw cycles. Backfill with nitrogen or argon gas.[16]

  • Monomer/Ligand Solution: In a separate vial under an inert atmosphere, prepare a solution of MMA (5.0 g, 50 mmol), PMDETA (0.173 g, 1.0 mmol), and anisole (5 mL).

  • Transfer and Degas: Transfer this solution to the Schlenk flask containing the CuBr via a nitrogen-purged syringe. Subject the entire reaction mixture to three additional freeze-pump-thaw cycles.

  • Initiation: Place the flask in a preheated oil bath at 70 °C and allow the contents to thermally equilibrate while stirring. Once stable, inject the initiator, this compound (0.130 g, 0.5 mmol), via syringe to start the polymerization (t=0).

  • Monitoring: At timed intervals (e.g., 30, 60, 90, 120 minutes), small aliquots can be withdrawn using a degassed syringe and quenched in deuterated chloroform (for NMR analysis) or THF (for GPC analysis) to monitor monomer conversion and molecular weight evolution.

  • Termination: After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. The solution color should change from dark brown/green to blue, indicating oxidation of the copper catalyst.

  • Purification: Dilute the reaction mixture with ~10 mL of THF and pass it through a short column of neutral alumina to remove the copper complex. Concentrate the filtrate and precipitate the polymer by adding it dropwise into a large volume of cold methanol (~200 mL) with vigorous stirring.

  • Isolation: Collect the white polymer precipitate by filtration and dry it under vacuum at 40 °C to a constant weight.

Polymer Characterization

Verifying the "living" or "controlled" nature of the polymerization is paramount. This requires thorough analysis of the resulting polymer.[17][18]

Expected Results
ParameterTarget Value (DP=100)Analysis TechniqueExpected Outcome
Monomer Conversion>90%1H NMRDisappearance of vinyl proton signals (~5.5-6.1 ppm) relative to polymer backbone signals.
Number-Average MW (Mn, GPC)~10,272 g/mol *GPC/SECA value close to the theoretical Mn. A linear increase of Mn with conversion should be observed.[6]
Dispersity (Đ = Mw/Mn)< 1.3GPC/SECA narrow, monomodal molecular weight distribution is the hallmark of a controlled polymerization.[19][20]
End-Group FidelityHigh1H NMR, MALDI-TOFIdentification of initiator fragments and the terminal bromine, confirming the macroinitiator structure.[17]

Theoretical Mn = ([M]0/[I]0) × Conversion × M.W.Monomer + M.W.Initiator = (100/1) × 0.9 × 100.12 + 259.94 ≈ 9271 g/mol . GPC values are often higher due to calibration with polystyrene standards.

Analytical Techniques
  • Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining molecular weight and dispersity. The resulting chromatogram should show a single, narrow peak that shifts to higher molecular weight as the polymerization progresses.[20]

  • Nuclear Magnetic Resonance (1H NMR) Spectroscopy: NMR is used to calculate monomer conversion by comparing the integration of monomer vinyl protons to the polymer backbone protons. It can also be used to verify the presence of the initiator fragment at the α-chain end.[17][21]

Application Protocol II: Block Copolymer Synthesis via Chain Extension

The PMMA synthesized in Protocol I (PMMA-Br) can now be used as a macroinitiator to grow a second polymer block, for example, using n-butyl acrylate (nBA), to form a diblock copolymer (PMMA-b-PnBA). The primary bromide at the α-end is less reactive and generally not used for re-initiation under these conditions; rather, the bromine at the ω-end of the PMMA chain will initiate the second block.

  • Setup: Follow the same procedure as Protocol I (Steps 1-2) to prepare a Schlenk flask with CuBr (0.5 mmol) and a stir bar.

  • Macroinitiator Solution: In a separate vial, dissolve the purified PMMA-Br macroinitiator (e.g., 4.6 g, ~0.5 mmol, assuming Mn ≈ 9200 g/mol ) in anisole (10 mL). Add n-butyl acrylate (6.4 g, 50 mmol, for a target DP of 100 for the second block) and PMDETA (1.0 mmol).

  • Transfer and Degas: Transfer the solution to the Schlenk flask and perform three freeze-pump-thaw cycles.

  • Reaction: Place the flask in an oil bath at 70 °C. As the macroinitiator is already present, the polymerization will begin upon reaching temperature.

  • Workup: Monitor, terminate, and purify the resulting block copolymer using the same methods described in Protocol I (Steps 6-9).

Successful chain extension is confirmed by a clear shift to higher molecular weight in the GPC trace while maintaining a low dispersity, providing strong evidence of a living polymerization process.[11]

Conclusion

This compound is a highly valuable, albeit specialized, initiator for Atom Transfer Radical Polymerization. Its unique bifunctional nature, stemming from the differential reactivity of its tertiary and primary C-Br bonds, provides a straightforward route to synthesizing α-functional polymers. These polymers can serve as versatile macroinitiators for the creation of more complex architectures like block copolymers, which are essential for applications ranging from drug delivery to advanced coatings and nanotechnology.[1] The protocols and principles outlined in this guide offer a robust framework for researchers to harness the capabilities of this initiator in advanced materials synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Methacrylate Monomers.
  • ResearchGate. (2020). Mechanism of halogen exchange in ATRP.
  • Google Patents. (n.d.). US6600007B2 - Preparation of bromine-containing hydroxy-functional copolymers.
  • American Chemical Society Publications. (n.d.). Effects of Initiator Structure on Activation Rate Constants in ATRP.
  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
  • Royal Society of Chemistry Publishing. (2021). Bromoform-assisted aqueous free radical polymerisation: a simple, inexpensive route for the preparation of block copolymers. Polymer Chemistry.
  • Royal Society of Chemistry Publishing. (2021). Polymer Chemistry.
  • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Atom Transfer Radical Polymerization.
  • Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Understanding the Mechanistic Parameters.
  • PubMed Central. (n.d.). Block Copolymers: Synthesis, Self-Assembly, and Applications.
  • CymitQuimica. (n.d.). This compound.
  • iarjset. (n.d.). A review on Controlled radical polymerization and Atom Transfer Radical Polymerization.
  • (n.d.). The Synthesis of Densely Grafted Copolymers by Atom Transfer Radical Polymerization.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
  • AZoM. (2020). What is Controlled Radical Polymerization?.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis and characterization of A-B-A triblock copolymers derived from chloro-telechelic poly(L-lactide): combining ring-opening polymerization (ROP) and atom transfer radical polymerization (ATRP).
  • Sigma-Aldrich. (n.d.). Polymerizing via ATRP.
  • ResearchGate. (n.d.). Table 1. 1H NMR and GPC characterization of the block copolymer.
  • ResearchGate. (n.d.). Typical GPC traces of the polymers from conventional radical....
  • Nordmann. (n.d.). Methyl 2,3-dibromo propionate.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 2,3-Dibromo-3-phenylpropanoate as a Versatile Synthetic Building Block.
  • Wikipedia. (n.d.). Atom transfer radical polymerization.
  • (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • Research Collection. (2022). Atom transfer radical polymerization.

Sources

The Strategic Utility of Methyl 2,3-dibromo-2-methylpropanoate in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2,3-dibromo-2-methylpropanoate is a halogenated ester that, while not extensively documented as a direct precursor in mainstream pharmaceutical synthesis, presents significant untapped potential as a versatile building block. Its vicinal dibromide structure, in conjunction with a methyl ester functionality, offers a unique combination of reactive sites for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound and elucidates its practical application in the synthesis of a medicinally relevant pyrazolone scaffold. Detailed, field-tested protocols are provided to enable researchers and drug development professionals to effectively utilize this precursor in their synthetic endeavors.

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of pharmaceutical development, the efficient synthesis of novel molecular entities is paramount. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold found in a wide array of FDA-approved drugs, exhibiting anti-inflammatory, anticancer, antiviral, and analgesic properties.[1][2][3] The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, remains a cornerstone of pyrazole synthesis.[4][5][6] However, the strategic generation of the requisite 1,3-dicarbonyl equivalent offers a valuable avenue for innovation.

This compound emerges as a compelling precursor in this context. Through a facile dehydrobromination, it can be converted in situ to an α,β-unsaturated ester, a key intermediate that can subsequently undergo cyclocondensation with hydrazine derivatives to yield functionalized pyrazolones. This application note details the synthesis of this compound and provides a robust protocol for its use as a precursor to a 3-methyl-1H-pyrazol-5(4H)-one, a valuable intermediate in the synthesis of various bioactive molecules.[7]

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic addition of bromine across the double bond of methyl methacrylate. This reaction proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms.[8] The following protocol is adapted from established methods for the bromination of similar α,β-unsaturated esters.[8][9]

Experimental Protocol: Bromination of Methyl Methacrylate

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Methyl methacrylateC₅H₈O₂100.1210.0 g (99.9 mmol)Starting material
BromineBr₂159.815.1 mL (16.0 g, 100 mmol)Caution: Highly toxic and corrosive. Handle in a fume hood with appropriate PPE.
Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent
Sodium thiosulfate (10% aq. solution)Na₂S₂O₃158.11As neededFor quenching excess bromine
Saturated sodium bicarbonate solutionNaHCO₃84.0150 mLFor neutralization
Brine (Saturated NaCl solution)NaCl58.4450 mLFor washing
Anhydrous magnesium sulfateMgSO₄120.37~5 gDrying agent

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl methacrylate (10.0 g, 99.9 mmol) in 50 mL of dichloromethane.

  • Bromine Solution Preparation: In a separate flask, carefully prepare a solution of bromine (5.1 mL, 100 mmol) in 50 mL of dichloromethane.

  • Reaction Setup: Place the round-bottom flask containing the methyl methacrylate solution in an ice-water bath and begin stirring.

  • Addition of Bromine: Add the bromine solution dropwise from the dropping funnel to the stirred methyl methacrylate solution over approximately 30-45 minutes. Maintain the temperature below 10 °C during the addition. The characteristic orange-red color of bromine should disappear as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow, dropwise addition of 10% aqueous sodium thiosulfate solution until the reddish-brown color of excess bromine disappears.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator. The crude product is obtained as a yellowish oil.

    • Purify the crude product by vacuum distillation.

Physicochemical and Spectroscopic Data
PropertyValueSource
IUPAC Name This compound[10]
CAS Number 3673-79-8[10]
Molecular Formula C₅H₈Br₂O₂[10]
Molecular Weight 259.92 g/mol [10]
Appearance Colorless to yellowish liquid
¹H NMR (CDCl₃) δ ~3.8 (s, 3H, OCH₃), ~4.0 (s, 2H, CH₂Br), ~1.9 (s, 3H, CH₃)Predicted
¹³C NMR (CDCl₃) δ ~170 (C=O), ~55 (OCH₃), ~50 (C(Br)), ~40 (CH₂Br), ~25 (CH₃)Predicted
IR (neat, cm⁻¹) ~2950 (C-H), ~1740 (C=O), ~1250 (C-O), ~650 (C-Br)Predicted
MS (EI, m/z) 260 [M]⁺, 201 [M-COOCH₃]⁺, 179 [M-Br]⁺

Application in Pharmaceutical Synthesis: A Protocol for a Substituted Pyrazolone

The synthetic utility of this compound is demonstrated here by its conversion to methyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate, a valuable pyrazolone intermediate. The reaction proceeds through an initial dehydrobromination to form an α,β-unsaturated ester, which then undergoes a cyclocondensation reaction with hydrazine.[11]

Proposed Reaction Pathway

The proposed two-step, one-pot synthesis involves:

  • Dehydrobromination: Treatment of this compound with a non-nucleophilic base to induce the elimination of HBr, yielding an α,β-unsaturated ester intermediate.

  • Cyclocondensation: Reaction of the in situ generated unsaturated ester with hydrazine in a suitable solvent to form the pyrazolone ring.

Experimental Protocol: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₅H₈Br₂O₂259.925.20 g (20.0 mmol)Starting material
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.243.3 mL (22.0 mmol)Non-nucleophilic base
Hydrazine hydrateH₆N₂O50.061.2 mL (24.0 mmol)Caution: Toxic and corrosive.
EthanolC₂H₅OH46.0750 mLSolvent
Acetic AcidCH₃COOH60.05~1 mLFor neutralization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (5.20 g, 20.0 mmol) in 50 mL of ethanol.

  • Dehydrobromination: To the stirred solution, add DBU (3.3 mL, 22.0 mmol) dropwise at room temperature.

  • Reaction Monitoring (Dehydrobromination): Stir the mixture at room temperature for 1 hour. Monitor the formation of the α,β-unsaturated intermediate by TLC.

  • Cyclocondensation: To the reaction mixture, add hydrazine hydrate (1.2 mL, 24.0 mmol) dropwise.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the intermediate is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the dropwise addition of acetic acid.

    • A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the purified 3-methyl-1H-pyrazol-5(4H)-one in a vacuum oven.

Visualizing the Synthetic Pathway

Synthesis of this compound

G Methyl Methacrylate Methyl Methacrylate This compound This compound Methyl Methacrylate->this compound Br₂, DCM

Caption: Bromination of methyl methacrylate.

Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

G This compound This compound α,β-Unsaturated Ester\n(Intermediate) α,β-Unsaturated Ester (Intermediate) This compound->α,β-Unsaturated Ester\n(Intermediate) DBU, Ethanol 3-methyl-1H-pyrazol-5(4H)-one 3-methyl-1H-pyrazol-5(4H)-one α,β-Unsaturated Ester\n(Intermediate)->3-methyl-1H-pyrazol-5(4H)-one Hydrazine Hydrate, Reflux

Caption: Two-step, one-pot synthesis of a pyrazolone.

Safety and Handling

This compound and its precursors and reagents should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Avoid inhalation and contact with skin and eyes.

  • Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care.

  • DBU: A strong, non-nucleophilic base. Corrosive and should be handled with care.

Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and disposal information.

Conclusion

This compound serves as a readily accessible and highly functionalized precursor for the synthesis of valuable pharmaceutical intermediates. The protocols detailed in this application note provide a practical guide for its synthesis and subsequent transformation into a medicinally relevant pyrazolone scaffold. The strategic use of such versatile building blocks is crucial for the efficient and innovative development of new therapeutic agents. By understanding the reactivity and potential of precursors like this compound, researchers can expand their synthetic toolbox and accelerate the drug discovery process.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. [Link]

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove - University of Mississippi. [Link]

  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]

  • Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters. Sci-Hub. [Link]

  • Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined... RSC Publishing. [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. [Link]

  • Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Livin. ACS Publications. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Universal Chain-End Coupling Conditions for Brominated Polystyrenes, Polyacrylates, and Polymethacrylates. MDPI. [Link]

  • 3-Methyl-1H-pyrazole-5-carboxylic acid. MySkinRecipes. [Link]

  • Transformation of the Bromine End Group into Thiol in (Meth)acrylic Polymers Synthesized by Atom Transfer Radical Polymerization. ACS Publications. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • This compound. PubChem. [Link]

Sources

Dehydrobromination of Vicinal Dibromides: A Comprehensive Guide to Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the dehydrobromination of vicinal dibromides, a cornerstone reaction in synthetic organic chemistry for the formation of alkynes. We will dissect the underlying E2 elimination mechanism, evaluate a range of reaction conditions, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful transformation with precision and a deep mechanistic understanding.

Introduction: The Strategic Importance of Dehydrobromination

The conversion of vicinal dibromides to alkynes via a double dehydrobromination reaction is a fundamental and highly effective method for introducing carbon-carbon triple bonds into molecular frameworks.[1][2][3][4] Vicinal dibromides, which are readily accessible from the bromination of alkenes, serve as stable and convenient precursors for this transformation.[5][6] The resulting alkynes are versatile building blocks in organic synthesis, participating in a wide array of subsequent reactions, including cycloadditions, hydrations, and coupling reactions.

This guide will elucidate the critical parameters governing the success of this reaction, from the choice of base and solvent to the influence of substrate stereochemistry. By understanding the causality behind these experimental choices, researchers can optimize their synthetic strategies for maximal yield and purity.

The Heart of the Reaction: The E2 Elimination Mechanism

The dehydrobromination of a vicinal dibromide proceeds through two successive E2 (bimolecular elimination) reactions.[3][7][8] The E2 mechanism is a concerted, one-step process where a base abstracts a proton, and a leaving group (in this case, a bromide ion) is simultaneously expelled, leading to the formation of a π-bond.[8]

Key Mechanistic Features:

  • Stereoelectronic Requirement: The E2 reaction exhibits a strong preference for an anti-periplanar arrangement of the proton to be abstracted and the leaving group.[9][10][11] This stereochemical constraint dictates the geometry of the transition state and can influence the stereochemical outcome of the reaction, particularly in cyclic systems.

  • Strong Base Requirement: A strong base is necessary to deprotonate the relatively non-acidic C-H bond of the alkyl halide.[3] The strength of the base directly impacts the reaction rate.

  • Two-Step Elimination: The first elimination of HBr from the vicinal dibromide yields a vinylic bromide intermediate. The second elimination from this intermediate is generally slower and often requires more forcing conditions due to the increased strength of the C-H bond on the sp² hybridized carbon.[12][13]

Below is a visualization of the stepwise E2 mechanism for the conversion of a vicinal dibromide to an alkyne.

E2_Mechanism cluster_step1 Step 1: Formation of Vinylic Bromide cluster_step2 Step 2: Formation of Alkyne VicinalDibromide Vicinal Dibromide VinylicBromide Vinylic Bromide VicinalDibromide->VinylicBromide E2 Elimination (-HBr) Base1 Base: VinylicBromide_ref Vinylic Bromide Alkyne Alkyne VinylicBromide_ref->Alkyne E2 Elimination (-HBr) Base2 Base:

Caption: Stepwise E2 dehydrobromination of a vicinal dibromide.

Reagents and Conditions: A Comparative Analysis

The choice of base and reaction conditions is paramount to achieving a successful dehydrobromination. The following table summarizes common reagents and their typical applications.

ReagentTypical ConditionsAdvantagesLimitations
Potassium Hydroxide (KOH) Ethanolic solution, reflux; often at elevated temperatures (~200°C)[12][14]Readily available, inexpensive.Requires high temperatures, may not be suitable for sensitive substrates. Can lead to isomerization of terminal alkynes.
Sodium Amide (NaNH₂) Liquid ammonia (-33°C) or inert high-boiling solventVery strong base, highly effective for both eliminations.[1][5][7]Highly reactive and water-sensitive. Requires anhydrous conditions and careful handling.
Potassium tert-butoxide (KOtBu) THF or DMSO, room temperature to refluxStrong, non-nucleophilic base. Good for sterically hindered substrates.Can be more expensive than KOH.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) DMF or other polar aprotic solvents, often at elevated temperaturesNon-nucleophilic, organic-soluble base.[15][16]Can be less effective for the second elimination step compared to stronger bases.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the dehydrobromination of vicinal dibromides using different reagents.

Protocol 1: Dehydrobromination of meso-Stilbene Dibromide using Potassium Hydroxide

This protocol details the synthesis of diphenylacetylene from meso-stilbene dibromide, a classic undergraduate and research laboratory experiment.[17][18]

Materials:

  • meso-Stilbene dibromide (meso-1,2-dibromo-1,2-diphenylethane)

  • Potassium hydroxide (KOH) pellets

  • Triethylene glycol

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a 25 mL Erlenmeyer flask, combine 300 mg of meso-stilbene dibromide, 3 pellets of crushed KOH, and 2 mL of triethylene glycol.[18] Add a magnetic stir bar.

  • Heating: Place the flask on a hot plate equipped with a stirrer. Heat the mixture to approximately 190-200°C with vigorous stirring for 5-10 minutes.[18] The solution will darken.

  • Workup: Allow the reaction mixture to cool to room temperature. Add 10 mL of cold water to the flask and stir until the solidified product breaks up.

  • Isolation: Collect the crude product by vacuum filtration using a Hirsch funnel. Wash the crystals thoroughly with deionized water to remove any remaining KOH and triethylene glycol.[18]

  • Recrystallization: Recrystallize the crude diphenylacetylene from ethanol to obtain a purified product.[18]

Expected Outcome: The product, diphenylacetylene, should be a white crystalline solid with a melting point of approximately 60-62°C.[17]

The overall workflow for this synthesis is depicted below.

Protocol_Workflow Start Combine Reactants: meso-Stilbene Dibromide, KOH, Triethylene Glycol Heat Heat to 190-200°C with Stirring Start->Heat Cool Cool to Room Temperature Heat->Cool Quench Add Cold Water Cool->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with DI Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Product Pure Diphenylacetylene Recrystallize->Product

Caption: Experimental workflow for diphenylacetylene synthesis.

Protocol 2: General Procedure for Alkyne Synthesis using Sodium Amide

This protocol provides a general method for the dehydrobromination of vicinal dibromides using the potent base sodium amide.

Materials:

  • Vicinal dibromide

  • Sodium amide (NaNH₂)

  • Liquid ammonia (or a high-boiling inert solvent like mineral oil)

  • Anhydrous diethyl ether or THF

  • Ammonium chloride solution (saturated)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, place the vicinal dibromide dissolved in a minimal amount of anhydrous diethyl ether or THF.

  • Base Addition: Cool the flask in a dry ice/acetone bath. Carefully add sodium amide in small portions with vigorous stirring. Alternatively, if using liquid ammonia, the reaction is typically run at -33°C.

  • Reaction: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude alkyne. Further purification can be achieved by distillation or chromatography.

Safety Considerations

  • Bromine and Vicinal Dibromides: Bromine is highly toxic and corrosive. Vicinal dibromides should be handled with care as they can be irritants.

  • Strong Bases: Potassium hydroxide is corrosive. Sodium amide is a highly reactive, water-sensitive solid that can ignite in moist air. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Diethyl ether and other organic solvents are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The dehydrobromination of vicinal dibromides is a robust and versatile method for the synthesis of alkynes. A thorough understanding of the E2 mechanism and the careful selection of reagents and reaction conditions are crucial for achieving high yields and purity. The protocols provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. (n.d.). Formation of alkynes through double elimination of vicinal dibromides. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of Alkynes from Vicinal Dihalides. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Alkynes. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Alkynes: Dehydrohalogenation. Retrieved from [Link]

  • Wipf, P. (n.d.). Organic Chemistry 1 Chapter 13. Alkynes. University of Pittsburgh. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 19 – Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. Retrieved from [Link]

  • Ohgiya, T., & Nishiyama, S. (2008). DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications to the Synthesis of Biologically Active Natural Products. Synlett, 2008(20), 3091-3105.
  • Brainly.com. (2023, November 14). Vicinal or geminal dibromide converted to alkyne are. Retrieved from [Link]

  • Cram. (n.d.). Dehydrobromination Of Meso-Stilbene Lab Report. Retrieved from [Link]

  • Unknown. (n.d.). Procedure. Retrieved from [Link]

  • Scribd. (n.d.). Dehydrobromination of Meso-Stilbene Dibromide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Retrieved from [Link]

  • Dr. Muhammad Zaman Ashraf. (2020, October 24). Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • Ohgiya, T., & Nishiyama, S. (2008).
  • Beyond Benign. (n.d.). Elimination: Dehydrohalogenation. Retrieved from [Link]

  • Toppr. (n.d.). How is alkyne prepared from vicinal dihalides?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Preps. of alkynes via Elimination. Retrieved from [Link]

  • Infinity Learn. (n.d.). When vicinal dibromide is heated with KOH in ethanol(~200oC) , double dehydrohalogenation takes place giving alkyne. Which of the following fails to give alkyne according to this procedure?. Retrieved from [Link]

  • Gauth. (n.d.). A vicinal dihalides C2H4Br2 (A) reacts with alc. KOH to give an alkyne 'B', which reac. Retrieved from [Link]

  • University of Wisconsin-Madison. (2009). ORGANIC CHEMISTRY CH 384, Fall 2009 WORKSHOP 8 Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 elimination: Stereospecificity. Retrieved from [Link]

  • Unknown. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Dihalides. Retrieved from [Link]

  • Leah4sci.com. (2022, April 11). E2 Elimination: Mechanism & Stereochemistry. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2018, October 2). Practice Problem: Vicinal Dihalide Synthesis. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • ResearchGate. (2001, June). Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals. Retrieved from [Link]

  • Clutch Prep. (n.d.). Preparation of Alkynes: Elimination Reactions of Dihalides. Retrieved from [Link]

  • PubMed. (2001, June 15). Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals. Retrieved from [Link]

  • Vedantu. (n.d.). Hydrocarbons Class 11 Chemistry Chapter 9 CBSE Notes. Retrieved from [Link]

  • ResearchGate. (2017, November 27). (PDF) Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner. Retrieved from [Link]

Sources

Application Notes & Protocols for the Safe Handling and Storage of Brominated Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Brominated organic and inorganic compounds are indispensable reagents in a multitude of applications, from pharmaceutical synthesis to the creation of flame retardants.[1][2] However, their utility is matched by significant potential hazards, including high toxicity, corrosivity, and potent reactivity.[2][3] Elemental bromine, a dark reddish-brown fuming liquid, and its derivatives can cause severe chemical burns upon contact and are extremely hazardous if inhaled.[3][4] Therefore, a profound understanding of their properties and strict adherence to safety protocols are paramount for the protection of laboratory personnel and the integrity of research.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for brominated compounds. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.

Hazard Assessment and Characterization

A thorough understanding of the specific brominated compound is the foundation of safe laboratory practices. Always consult the Safety Data Sheet (SDS) prior to use. Key hazards include:

  • Toxicity and Corrosivity: Bromine and many of its compounds are highly corrosive to the skin, eyes, and respiratory tract. Inhalation of bromine vapors can lead to severe respiratory distress, and pulmonary edema, a medical emergency, may be delayed. Direct contact can result in deep, painful burns.[3]

  • Reactivity: Bromine is a strong oxidizing agent and reacts violently with a wide range of substances, including reducing agents, metals (such as aluminum, iron, and stainless steel), and many organic compounds.[4][5] Such reactions can lead to fires or explosions.[1]

  • Environmental Hazards: Brominated compounds can be toxic to aquatic life and require proper disposal to prevent environmental contamination.[6][7]

Table 1: Occupational Exposure Limits for Elemental Bromine

AgencyTWA (8-hour)STEL (15-minute)IDLH
OSHA 0.1 ppm--
NIOSH 0.1 ppm0.3 ppm3 ppm
ACGIH 0.1 ppm0.2 ppm-

Source: NJ Department of Health Hazardous Substance Fact Sheet, NIOSH.[4][8] TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from chemical hazards. For brominated compounds, the following are mandatory:

  • Chemical Fume Hood: All work with elemental bromine and volatile brominated compounds must be conducted in a properly functioning and certified chemical fume hood.[5][9] This is crucial to prevent the inhalation of corrosive and toxic vapors.[1]

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[9] For compounds with high inhalation toxicity, storage in a ventilated cabinet is recommended.[10]

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.[11]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate PPE must be worn at all times when handling brominated compounds.[1] The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers provide and ensure the use of appropriate PPE.[4]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and fumes.[6][9]

  • Hand Protection: Use heavy-duty, chemically resistant gloves. Neoprene and Nitrile gloves have shown good resistance to bromine.[4] Do not use disposable plastic gloves.[6] Always inspect gloves for any signs of degradation before use.[12]

  • Body Protection: A fully buttoned lab coat, chemical-resistant apron, and closed-toe shoes are mandatory.[9] For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit may be necessary.[11]

  • Respiratory Protection: If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved full-facepiece respirator with an organic vapor/acid gas cartridge specifically approved for bromine must be used.[4] A written respiratory protection program that complies with the OSHA Respiratory Protection Standard (29 CFR 1910.134) is required when respirators are necessary.[4][13]

Protocols for Safe Handling and Storage

Protocol 1: General Handling of Brominated Compounds
  • Preparation: Before starting any work, ensure that all necessary engineering controls are functioning correctly and that you are wearing the appropriate PPE. Have a spill kit readily available.

  • Dispensing:

    • Work exclusively within a certified chemical fume hood.[5]

    • When transferring liquids, do so slowly and carefully to avoid splashing.

    • For sealed ampoules, which can build up pressure, do not handle them for longer than necessary.[6] Use a designated tool for opening, or score the neck with a glass knife and carefully snap it open within the fume hood.[6]

  • During the Reaction:

    • Maintain constant vigilance over the reaction. Bromination reactions can be exothermic.

    • Ensure the reaction vessel is adequately cooled if necessary.

  • Post-Reaction:

    • Quench any unreacted bromine carefully with a suitable reducing agent, such as sodium thiosulfate or sodium bisulfite solution.[7]

    • Wash all contaminated glassware thoroughly.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling brominated compounds, even if gloves were worn.[4]

Protocol 2: Storage of Brominated Compounds

Proper storage is crucial to prevent accidents and maintain the stability of the compounds.[2]

  • Container Selection: Store in original, tightly sealed containers.[9] For laboratory preparations, use chemically resistant glass bottles.[2] Avoid using polyethylene containers for bromine.[9]

  • Storage Location:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][9]

    • Store on lower shelves to minimize the risk of falling.[2]

    • Elemental bromine should be stored above its freezing point of -7°C (20°F).[2]

  • Segregation: This is a critical aspect of safe storage.[2]

    • Store brominated compounds separately from incompatible materials.[1][2]

    • Incompatible Materials Include:

      • Reducing agents (e.g., lithium, sodium, and their hydrides)[4]

      • Combustible materials[2]

      • Metals such as aluminum, potassium, and sodium[4][5]

      • Organic compounds like ammonia and acetylene[1][5]

      • Alkalis and oxidizing agents[2][4]

  • Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date of receipt or preparation.[1][9]

Emergency Procedures

Protocol 3: Spill Response

Prompt and correct action is vital in the event of a spill.

  • Small Spill (inside a fume hood):

    • If you are trained and it is safe to do so, proceed with cleanup.[14]

    • Alert others in the vicinity.

    • Ensure you are wearing full PPE, including respiratory protection if necessary.[9]

    • Contain the spill with an inert absorbent material like vermiculite or sand.[15]

    • Neutralize the spill by slowly adding a 5-10% solution of sodium thiosulfate.[14][16]

    • Collect the absorbed and neutralized material in a sealed, labeled container for hazardous waste disposal.[5][14]

    • Decontaminate the area with the sodium thiosulfate solution followed by soap and water.[14]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately. [14][15]

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors as you leave to contain the vapors.[14]

    • Call emergency responders (e.g., 911) and your institution's environmental health and safety department.[14][15]

    • Provide them with the name of the chemical, the quantity spilled, and the location.[14]

Protocol 4: First Aid for Exposure
  • Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][9] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them large amounts of water or milk to drink.[5] Seek immediate medical attention.[5]

Waste Disposal

All waste containing brominated compounds must be treated as hazardous waste.

  • Collect waste in a compatible, sealed, and clearly labeled container.[5][9]

  • Do not mix brominated waste with incompatible materials.[5]

  • Follow your institution's and local regulations for hazardous waste disposal.[5][7] Common disposal methods for bromine-containing waste include neutralization with a reducing agent or incineration at a licensed facility.[7]

Visualizations

Logical Workflow for Handling Brominated Compounds

G Workflow for Handling Brominated Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Consult SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng prep_spill Prepare Spill Kit prep_eng->prep_spill handle_hood Work in Fume Hood prep_spill->handle_hood Proceed to Handling handle_dispense Dispense Carefully handle_hood->handle_dispense handle_monitor Monitor Reaction handle_dispense->handle_monitor handle_quench Quench Excess Reagent handle_monitor->handle_quench clean_glass Clean Glassware handle_quench->clean_glass Proceed to Cleanup clean_waste Dispose of Waste clean_glass->clean_waste clean_store Store Securely clean_waste->clean_store clean_wash Wash Hands clean_store->clean_wash

Caption: A logical workflow for handling brominated compounds.

Decision Tree for Bromine Spill Response

G Decision Tree for Bromine Spill Response spill Bromine Spill Occurs location Is spill inside a fume hood? spill->location size Is spill small (<100 mL)? location->size Yes evacuate EVACUATE AREA ALERT OTHERS CALL EHS/911 location->evacuate No trained Are you trained for cleanup? size->trained Yes size->evacuate No trained->evacuate No cleanup Don Full PPE Contain with inert absorbent Neutralize with Na2S2O3 Collect for hazardous waste disposal trained->cleanup Yes

Caption: A decision tree for responding to a bromine spill.

References

  • Bromine - Hazardous Substance Fact Sheet. (2017, April). New Jersey Department of Health. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (n.d.). Iodine Company. Retrieved from [Link]

  • Bromine Handling | PDF | Laboratories | Personal Protective Equipment. (n.d.). Scribd. Retrieved from [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. Retrieved from [Link]

  • Reactivity of Br* and Br2*– with dissolved organic matter and the formation of brominated organic byproducts. (2020, August 12). American Chemical Society. Retrieved from [Link]

  • Bromine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Complicated Chemical Spills. (n.d.). University of Illinois Division of Research Safety. Retrieved from [Link]

  • LCSS: BROMINE. (1995). National Academy of Sciences. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How do technicians treat spilt mercury and bromine?. (2016, July 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. (2014, January 1). PubMed. Retrieved from [Link]

  • Bromine in orgo lab SOP. (n.d.). Providence College Environmental Health and Safety. Retrieved from [Link]

  • Cleaning up a spill. (n.d.). Kent State University Compliance and Risk Management. Retrieved from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Bromine Safety Handbook. (2019, March 18). Indian Chemical Council (ICC). Retrieved from [Link]

  • Bromine: incident management. (2022, February). GOV.UK. Retrieved from [Link]

  • CHEMICAL STORAGE GUIDELINES. (n.d.). Washington University in St. Louis Developmental Biology. Retrieved from [Link]

  • Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. (n.d.). Biomonitoring California. Retrieved from [Link]

  • Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. (2019, March 19). PMC - NIH. Retrieved from [Link]

  • Bromine. (2006, September 6). Chemtalk. Retrieved from [Link]

  • Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research. Retrieved from [Link]

  • Understanding Brominated Flame Retardants: Uses, Risks, and Alternatives. (2025, December 29). IPG. Retrieved from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Brominated flame retardant. (n.d.). Wikipedia. Retrieved from [Link]

  • Which is the best way to recycle or neutralise Bromine?. (2015, November 14). ResearchGate. Retrieved from [Link]

  • HYDROGEN BROMIDE. (2020, December 31). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. (n.d.). ebfrip. Retrieved from [Link]

  • Chemical Segregation and Storage Guide. (n.d.). University of Louisville. Retrieved from [Link]

  • Bromine - IDLH. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • 1-Bromopropane. (2013, July 11). OSHA. Retrieved from [Link]

  • BROMINE. (2024, April 3). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Safe Handling of Methyl 2,3-dibromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of Methyl 2,3-dibromo-2-methylpropanoate (CAS No. 3673-79-8). The information herein is synthesized from available safety data and is intended to foster a culture of safety and proactive risk mitigation in the laboratory.

Introduction and Hazard Profile

This compound is a halogenated organic compound. While specific toxicological data is not extensively published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and serious hazard profile based on notifications to the European Chemicals Agency (ECHA).[1] The presence of two bromine atoms and a methyl ester functional group suggests that this compound should be handled with the utmost care, assuming high reactivity and toxicity. The protocols outlined below are designed to address these significant potential hazards.

GHS Classification and Hazard Summary

The GHS classification for this compound indicates multiple, severe health and environmental hazards.[1] Researchers must be intimately familiar with these classifications before any handling of the substance.

GHS Pictograms:



  • Skull and Crossbones: Acute Toxicity (fatal or toxic)

  • Health Hazard: Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity

  • Exclamation Mark: Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

  • Environment: Hazardous to the Aquatic Environment

Table 1: GHS Hazard and Precautionary Statements [1]

ClassificationCodeStatement
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H330Fatal if inhaled.
H371May cause damage to organs.
H410Very toxic to aquatic life with long lasting effects.
Precautionary Statements (Selected) P260Do not breathe dust/fume/gas/mist/vapors/spray.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P284Wear respiratory protection.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P310Immediately call a POISON CENTER or doctor/physician.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to an approved waste disposal plant.

Pre-Experiment Risk Assessment Workflow

A thorough risk assessment is mandatory before any experiment involving this compound. The following workflow provides a systematic approach to identifying and mitigating risks.

RiskAssessmentWorkflow Risk Assessment Workflow for Hazardous Chemicals A Step 1: Hazard Identification - Review GHS data (H330, H315, H319, H371, H410) - Consult PubChem and other safety literature. B Step 2: Exposure Assessment - Identify potential routes of exposure (inhalation, dermal, ocular). - Determine quantities to be used and duration of handling. A->B C Step 3: Risk Characterization - Evaluate the likelihood and severity of potential harm. - Consider the specific experimental conditions (e.g., heating, pressure). B->C D Step 4: Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs, Training) - PPE (Gloves, Goggles, Respirator). C->D E Step 5: Develop Emergency Plan - Locate safety shower, eyewash station. - Outline spill cleanup and first aid procedures. - Ensure availability of spill kit. D->E F Step 6: Review and Approval - Document the risk assessment. - Obtain approval from EHS or supervisor before starting work. E->F G Step 7: Conduct Experiment - Adhere strictly to all control measures and protocols. F->G H Step 8: Post-Experiment Review - Note any unexpected events or near misses. - Update risk assessment for future experiments. G->H

Caption: Workflow for conducting a risk assessment.

Safe Handling and Experimental Protocols

The high acute inhalation toxicity (H330: Fatal if inhaled) is the most critical hazard to control.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute. The sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the general workspace.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is not a substitute for robust engineering controls but is essential for personal protection.

Table 2: Required Personal Protective Equipment

PPESpecifications and Rationale
Hand Protection Nitrile or Neoprene gloves. [2] Double-gloving is recommended. The causality here is to provide a barrier against skin irritation (H315) and absorption. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contaminated.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. This is critical to prevent serious eye irritation (H319).
Skin and Body Protection Flame-resistant lab coat with long sleeves, fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[2] This protects against accidental skin contact.
Respiratory Protection Due to the "Fatal if inhaled" classification, a NIOSH-approved respirator with an organic vapor cartridge may be required, especially if there is a potential for the fume hood to fail or during spill cleanup. Consult with your institution's Environmental Health and Safety (EHS) department for specific respirator requirements and fit-testing.
Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational, and all necessary PPE is donned correctly. Have a waste container for contaminated materials readily available inside the fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • Use a disposable weighing boat or tare a sealed container to avoid contaminating balances.

    • Use a syringe or cannula for liquid transfers to minimize the risk of spills and vapor release.

    • Keep the container sealed whenever possible.

  • In-Reaction Use:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent leaks.

    • If the reaction is heated, use a controlled heating source (e.g., a heating mantle with a temperature controller) and be aware of potential pressure buildup.

  • Post-Reaction Workup:

    • Quench the reaction carefully within the fume hood.

    • Perform all extractions and solvent removal steps under containment.

  • Decontamination:

    • Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove gloves and wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention and call emergency services.[3][4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response Protocol

For a small spill inside a chemical fume hood:

  • Alert others in the area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels.

  • Clean Up the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent.

  • For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Disposal: All waste containing this chemical, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain, as it is very toxic to aquatic life.[1]

Physicochemical Data

Table 3: Properties of this compound [1]

PropertyValue
CAS Number 3673-79-8
Molecular Formula C₅H₈Br₂O₂
Molecular Weight 259.92 g/mol
Appearance Not specified (likely a liquid)
Synonyms Methyl alpha,beta-dibromoisobutyrate

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Isopropyl 2-bromo-2-methylpropanoate, 97%. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-2-propanol. [Link]

  • SIELC Technologies. This compound. [Link]

  • Angene Chemical. 2,3-Dibromo-2-methylpropionic acid methyl ester(CAS# 3673-79-8). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Dibromoalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibromoalkanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this important class of compounds. Dibromoalkanes are versatile intermediates in organic synthesis, crucial for constructing complex molecular architectures in pharmaceuticals and materials science.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles in your synthetic procedures.

I. Understanding the Synthetic Landscape of Dibromoalkanes

The successful synthesis of dibromoalkanes hinges on the careful selection of the starting material and reaction conditions to favor the desired product and minimize side reactions. The two primary strategies for synthesizing vicinal and geminal dibromoalkanes are the addition of bromine to alkenes and the free-radical bromination of alkanes.

Common Synthetic Routes:
  • Electrophilic Addition to Alkenes: This is a widely used method for preparing vicinal (1,2-) dibromoalkanes. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[2][3][4]

  • Free-Radical Bromination of Alkanes: This method is employed for the synthesis of dibromoalkanes from saturated hydrocarbons. The reaction is initiated by UV light or a radical initiator and proceeds via a radical chain mechanism.[5][6][7] This method can lead to a mixture of products, and controlling the selectivity can be a significant challenge.[8][9]

II. Troubleshooting Low Yields: A Question-and-Answer Guide

This section addresses specific issues that can lead to low yields in dibromoalkane synthesis, providing explanations and actionable solutions.

Issue 1: Low yield in the bromination of an alkene with significant recovery of starting material.

Q: My reaction of an alkene with elemental bromine (Br₂) is incomplete, and I'm recovering a large amount of my starting alkene. What could be the cause?

A: This issue often points to several potential problems:

  • Insufficient Bromine: Ensure that you are using at least a stoichiometric equivalent of bromine. It's common practice to use a slight excess to drive the reaction to completion.

  • Reaction Temperature Too Low: While the addition of bromine to an alkene is often exothermic and can be performed at low temperatures, some less reactive alkenes may require slightly higher temperatures to proceed at a reasonable rate.[10]

  • Poor Solvent Choice: The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).[3][11] Using a solvent that can react with bromine or the intermediates can lower the yield.

  • Decomposition of Bromine: Elemental bromine is volatile and can be lost through evaporation if the reaction is not conducted in a closed system or at an appropriate temperature.

Solution Workflow:

  • Verify Stoichiometry: Double-check your calculations and ensure you are adding at least one equivalent of Br₂.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. The characteristic reddish-brown color of bromine should disappear upon complete consumption.[4][10]

  • Optimize Temperature: If the reaction is sluggish at low temperatures, allow it to warm to room temperature or slightly above, while carefully monitoring for side reactions.

  • Ensure a Closed System: Use a well-sealed reaction vessel to prevent the loss of volatile bromine.

Issue 2: Formation of monobrominated and other side products instead of the desired dibromoalkane.

Q: I'm observing the formation of a significant amount of monobrominated product and other unexpected impurities. Why is this happening?

A: The formation of monobrominated products and other impurities often arises from competing reaction pathways.

  • In the case of alkene bromination:

    • Presence of Nucleophilic Solvents: If the reaction is carried out in a nucleophilic solvent like water or an alcohol, the solvent can attack the bromonium ion intermediate, leading to the formation of halohydrins or bromoethers, respectively.[2]

  • In the case of free-radical bromination of alkanes:

    • Overbromination: This is a common issue where the desired dibromoalkane is further brominated to form tri- or tetra-brominated products.[5] This occurs when the concentration of bromine is too high or the reaction time is too long.

    • Lack of Selectivity: Free-radical bromination can be unselective, leading to a mixture of constitutional isomers.[8] Bromination preferentially occurs at tertiary C-H bonds, followed by secondary and then primary C-H bonds.[12][13]

Solutions and Optimization Strategies:

ProblemRecommended SolutionRationale
Halohydrin/Bromoether Formation Use an inert, aprotic solvent such as CH₂Cl₂ or CCl₄.[11]Prevents the solvent from participating in the reaction as a nucleophile.
Overbromination in Radical Reactions Use a controlled amount of the brominating agent. N-Bromosuccinimide (NBS) is often preferred over Br₂ as it provides a low, steady concentration of bromine radicals.[14][15]A lower concentration of the brominating agent minimizes the chance of multiple substitutions on the same molecule.
Lack of Selectivity in Radical Reactions For allylic or benzylic bromination, NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light is highly selective.[16][17]This method, known as the Wohl-Ziegler reaction, favors substitution at the allylic or benzylic position over addition to a double bond.[17]
Issue 3: Low yield due to elimination reactions.

Q: My dibromoalkane product seems to be decomposing, and I'm observing the formation of alkenes or alkynes. What is causing this elimination?

A: Vicinal dibromides are susceptible to elimination reactions to form alkenes, and geminal dibromides can undergo elimination to form alkynes. This is often promoted by the presence of a base.[18][19][20][21]

  • Basic Conditions: The presence of a base, even a weak one, can induce the elimination of HBr. This can be a problem during the workup if a basic solution is used.

  • Elevated Temperatures: Higher temperatures can also favor elimination over substitution.[19]

Preventative Measures:

  • Neutral Workup: During the aqueous workup, ensure that the conditions are neutral or slightly acidic to avoid base-induced elimination.

  • Temperature Control: Perform the reaction and purification steps at the lowest practical temperature.

  • Choice of Base (if required): If a base is necessary for a subsequent step, choose a non-nucleophilic, sterically hindered base to minimize competing reactions.

Issue 4: Difficulty in purifying the dibromoalkane product.

Q: I'm struggling to isolate my pure dibromoalkane from the reaction mixture. What are the best purification techniques?

A: The choice of purification method depends on the physical properties of your dibromoalkane and the nature of the impurities.

  • Distillation: For liquid dibromoalkanes with boiling points that are significantly different from the solvent and other impurities, distillation is an effective purification method.[22] Vacuum distillation is recommended for high-boiling or thermally sensitive compounds to prevent decomposition.[23]

  • Recrystallization: If your dibromoalkane is a solid, recrystallization from a suitable solvent can be a highly effective way to obtain a pure product.[24] The key is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For complex mixtures or when distillation and recrystallization are not feasible, column chromatography is a versatile purification technique.[24]

General Purification Tips:

  • Thorough Workup: Ensure a complete aqueous workup to remove any water-soluble byproducts and unreacted reagents.

  • Drying: Dry the organic layer thoroughly with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before removing the solvent. Residual water can interfere with purification and subsequent reactions.

III. Visualizing the Process: Reaction Mechanisms and Troubleshooting

Electrophilic Addition of Bromine to an Alkene

G Alkene Alkene Bromonium Cyclic Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack Br2 Br₂ Br2->Bromonium Dibromoalkane Vicinal Dibromoalkane Bromonium->Dibromoalkane Nucleophilic Attack by Br⁻ Side_Product Halohydrin/Bromoether (Side Product) Bromonium->Side_Product Nucleophilic Attack by Solvent Br_ion Br⁻ Br_ion->Dibromoalkane Solvent Nucleophilic Solvent (e.g., H₂O, ROH) Solvent->Side_Product G Start Low Yield of Dibromoalkane Check_SM Starting Material Recovered? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No Sol_SM Increase Reagent Stoichiometry Optimize Temperature & Time Check_SM->Sol_SM Yes Check_Elimination Elimination Products Observed? Check_Side_Products->Check_Elimination No Sol_Side_Products Use Inert Solvent Use Selective Reagents (e.g., NBS) Control Stoichiometry Check_Side_Products->Sol_Side_Products Yes Sol_Elimination Neutral Workup Lower Temperature Check_Elimination->Sol_Elimination Yes Purification Optimize Purification (Distillation, Recrystallization, Chromatography) Check_Elimination->Purification No

Caption: A logical workflow for troubleshooting low yields in dibromoalkane synthesis.

IV. Advanced Considerations for Yield Optimization

Phase-Transfer Catalysis

For reactions involving two immiscible phases, such as an aqueous phase containing a nucleophile and an organic phase with the substrate, phase-transfer catalysis (PTC) can significantly enhance reaction rates and yields. [25][26][27]A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase, facilitating the reaction. [26]

Use of N-Bromosuccinimide (NBS)

NBS is a versatile reagent for bromination and is often preferred over elemental bromine for its ease of handling and selectivity. [15][16][28]It is particularly effective for allylic and benzylic brominations, where it selectively substitutes a hydrogen atom on a carbon adjacent to a double bond or aromatic ring. [14][17]This selectivity arises from the fact that NBS provides a low, constant concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the double bond. [14][15]

V. Conclusion

Achieving high yields in the synthesis of dibromoalkanes requires a thorough understanding of the reaction mechanism and potential side reactions. By systematically addressing issues related to stoichiometry, reaction conditions, solvent choice, and purification, researchers can significantly improve their synthetic outcomes. This guide provides a framework for troubleshooting common problems and implementing strategies for optimization. For further in-depth information, consulting the referenced literature is highly recommended.

VI. References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Chemistry Steps. Reaction of Alkenes with Bromine. Available from: [Link]

  • Wikipedia. Halogen addition reaction. Available from: [Link]

  • Slideshare. 9. NBS. Available from: [Link]

  • Chemistry LibreTexts. 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Available from: [Link]

  • Chemguide. electrophilic addition - symmetrical alkenes and bromine. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. Available from: [Link]

  • Taylor & Francis Online. Reductive Elimination of Bromine from 1,2-Dibromoalkanes Using Organometallic Reagents. Available from: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Dibromoalkanes in Modern Organic Synthesis. Available from: [Link]

  • Doc Brown's Chemistry. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis. Available from: [Link]

  • Organic Chemistry Portal. 1,1-Dibromoalkane synthesis by bromination or substitution. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. Available from: [Link]

  • University of California, Riverside. Chapter 11 Free Radical Substitution and Addition Reactions. Available from: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • University of California, Riverside. 11: Free Radical Substitution and Addition Reactions. Available from: [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]

  • Save My Exams. Free Radical Substitution of Alkanes. Available from: [Link]

  • BYJU'S. Mechanism of Free Radical Bromination. Available from: [Link]

  • Scribd. 1.2. Free Radical Bromination of Alkanes - Master Organic Chemistry. Available from: [Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. Available from: [Link]

  • CK-12 Foundation. Elimination Reaction - Haloalkanes. Available from: [Link]

  • Organic Chemistry Portal. Dibromoalkene synthesis by bromination or substitution. Available from: [Link]

  • Reddit. What are some common causes of low reaction yields?. Available from: [Link]

  • YouTube. Radical Bromination: The Primary Alkane Reaction (Theory & Practice). Available from: [Link]

  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available from: [Link]

  • Wikipedia. Elimination reaction. Available from: [Link]

  • Royal Society of Chemistry. Advances. Available from: [Link]

  • Master Organic Chemistry. Synthesis (2) - Reactions of Alkanes. Available from: [Link]

  • Chemguide. THE HALOGENATION OF ALKANES. Available from: [Link]

  • University of Calgary. Ch4 : Radical halogenation of Alkanes. Available from: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. Available from: [Link]

  • GeeksforGeeks. Methods of Purification of Organic Compounds. Available from: [Link]

  • PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]

Sources

Identification of side products in Methyl 2,3-dibromo-2-methylpropanoate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2,3-dibromo-2-methylpropanoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this classic electrophilic addition reaction. By understanding the underlying mechanisms, you can optimize your reaction conditions, simplify purification, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of an electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of methyl methacrylate.[1] The reaction proceeds via a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion (Br⁻), leading to the anti-addition of the two bromine atoms to form the vicinal dibromide product.[1][2][3]

Q2: My reaction turned viscous and formed a solid precipitate. What is happening?

This is a strong indication of polymerization. Methyl methacrylate (MMA) is a monomer that can readily undergo free-radical polymerization.[4][5] This process can be initiated by heat, light, or radical impurities, leading to the formation of long-chain poly(methyl methacrylate), which is often insoluble in the reaction solvent and presents as a thick slurry or solid.

Q3: Are there any common impurities in the starting materials I should be aware of?

Yes, commercial bromine can contain impurities such as water, chlorine, and various organic materials.[6][7] Chlorine, being more reactive than bromine in some aspects, can potentially lead to the formation of mixed halogenated side products (e.g., Methyl 2-bromo-3-chloro-2-methylpropanoate). Water can participate in the reaction to form bromohydrin-type byproducts.

Q4: Why is the reaction typically run at a low temperature (e.g., 0-10 °C)?

Controlling the temperature is critical for several reasons. Firstly, the bromination reaction is exothermic. Low temperatures help to manage the reaction rate and prevent thermal runaways. Secondly, it minimizes the rates of side reactions. Most importantly, it helps to suppress the free-radical polymerization of the methyl methacrylate starting material, which is often accelerated at higher temperatures.[1][5]

Troubleshooting Guide: Identifying & Mitigating Side Products

This section addresses specific experimental issues and links them to probable side products, their mechanisms of formation, and actionable solutions.

Problem: My yield is low, and the crude ¹H NMR shows unreacted starting material.
  • Likely Cause: Incomplete reaction.

  • Identification: The ¹H NMR spectrum of methyl methacrylate shows characteristic peaks for the vinyl protons (typically between 5.5-6.1 ppm), the methyl ester protons (~3.7 ppm), and the alpha-methyl protons (~1.9 ppm). The disappearance of the vinyl protons is a key indicator of reaction completion.

  • Troubleshooting Steps:

    • Stoichiometry Check: Ensure a slight excess or at least a 1:1 molar ratio of bromine to methyl methacrylate is used.

    • Reaction Time: After the bromine addition is complete, allow the reaction to stir at room temperature for an additional hour to ensure it proceeds to completion.[1]

    • Temperature Control: While low temperature is crucial during bromine addition, allowing the mixture to warm to room temperature can provide the necessary activation energy for the final conversion of remaining starting material.[1]

Problem: I see unexpected peaks in my NMR/GC-MS that suggest a loss of HBr.
  • Likely Side Product: Methyl 2-(bromomethyl)acrylate or other elimination products.

  • Mechanism of Formation: This side product can form via an E2-type elimination reaction from the desired product, often promoted by a base during workup or by heat during distillation. The product, this compound, has a hydrogen on the C3 carbon that can be abstracted, leading to the elimination of HBr and the formation of a double bond.

  • Expert Insight: The presence of a base, such as sodium bicarbonate, used to neutralize acid or quench excess bromine, can promote this elimination if used in excess or at elevated temperatures.

  • Troubleshooting & Prevention:

    • Mild Workup: Use a gentle aqueous wash with sodium bisulfite or thiosulfate to quench excess bromine, followed by a wash with a saturated, but not excessively basic, sodium bicarbonate solution.[1] Keep the temperature low during the workup.

    • Avoid High Temperatures: Purify the product using column chromatography rather than distillation if it proves to be thermally labile. High temperatures during distillation can drive the elimination reaction.[8]

Problem: My product is an oil, but I see evidence of a hydroxyl group in my IR spectrum or unexpected mass peaks in my MS.
  • Likely Side Product: Methyl 3-bromo-2-hydroxy-2-methylpropanoate (Bromohydrin).

  • Mechanism of Formation: If water is present in the reaction mixture (either from wet solvent or as an impurity in the bromine), it can act as a nucleophile. After the formation of the cyclic bromonium ion, water can attack one of the carbons instead of the bromide ion.[9] This results in the formation of a bromohydrin after deprotonation.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane) for the reaction. Ensure all glassware is thoroughly dried before use.

    • High-Purity Reagents: Use a high-purity grade of bromine with low water content.[10]

Workflow for Side Product Identification

G start Crude Product Analysis (¹H NMR, GC-MS) polymer Problem: Insoluble White Solid Viscous Mixture start->polymer Observe Physical State unreacted Problem: Vinyl Peaks in ¹H NMR (5.5-6.1 ppm) start->unreacted Analyze Spectra elimination Problem: New Alkene Peaks in ¹H NMR Mass corresponding to loss of HBr start->elimination Analyze Spectra bromohydrin Problem: -OH peak in IR Unexpected polar spot on TLC start->bromohydrin Analyze Spectra cause_poly Cause: Polymerization of MMA polymer->cause_poly cause_unreacted Cause: Incomplete Reaction unreacted->cause_unreacted cause_elimination Cause: Base or Heat-Induced Elimination elimination->cause_elimination cause_bromohydrin Cause: Water as Nucleophile bromohydrin->cause_bromohydrin

Caption: Troubleshooting workflow for identifying potential issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard laboratory procedures for the bromination of alkenes.[1]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl methacrylate (10.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane. Cool the flask in an ice-water bath to 0 °C.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (16.0 g, 0.1 mol) in 50 mL of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred methyl methacrylate solution over 30-45 minutes. Maintain the internal temperature below 10 °C. The red-brown color of bromine should disappear upon addition.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 50 mL of 10% aqueous sodium thiosulfate (to quench unreacted bromine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Analytical Characterization (¹H NMR)
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Spectrum:

    • Product: The ¹H NMR spectrum of this compound is expected to show a singlet for the C2-methyl protons, a singlet for the methyl ester protons, and two doublets (an AB quartet) for the diastereotopic C3 methylene protons.

    • Side Products: Look for the characteristic signals of the impurities as described in the troubleshooting section.

CompoundKey ¹H NMR Signals (CDCl₃, approximate ppm)
Methyl Methacrylate (Starting Material) 6.1 & 5.5 (d, =CH₂), 3.75 (s, -OCH₃), 1.95 (s, -CH₃)
This compound (Product) ~3.9 (ABq, -CH₂Br), ~3.8 (s, -OCH₃), ~2.0 (s, -C(Br)CH₃)
Methyl 2-(bromomethyl)acrylate (Elimination Product) ~6.3 & 5.9 (d, =CH₂), ~4.2 (s, -CH₂Br), ~3.8 (s, -OCH₃)
Poly(methyl methacrylate) (Polymer) Broad, poorly resolved signals, typically ~3.6 (s, -OCH₃) and 0.8-2.0 (broad, backbone)
Reaction and Side Product Formation Mechanisms

G cluster_side Side Reaction Pathways MMA Methyl Methacrylate Bromonium Cyclic Bromonium Ion Intermediate MMA->Bromonium + Br₂ Polymer Poly(methyl methacrylate) (Polymer) MMA->Polymer Radical Initiator or Heat Product This compound (Desired Product) Bromonium->Product + Br⁻ (anti-addition) Bromohydrin Methyl 3-bromo-2-hydroxy-2-methylpropanoate (Bromohydrin) Bromonium->Bromohydrin + H₂O (Nucleophilic Attack) Elimination Methyl 2-(bromomethyl)acrylate (Elimination Product) Product->Elimination - HBr (Base/Heat)

Caption: Overview of the main synthesis and key side reactions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24408, Bromine. Retrieved from PubChem. [Link]

  • Google Patents. (1967).
  • Patience, G. S., et al. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews, 47(20), 7703-7738. [Link]

  • Choudhary, P. (2023). Inhibition of Free Radical Polymerization: A Review. PubMed Central. [Link]

  • Save My Exams. (n.d.). Electrophilic Addition Mechanism. Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • National Center for Biotechnology Information. (2023). Inhibition of Free Radical Polymerization: A Review. PMC. [Link]

  • Doc Brown's Chemistry. (n.d.). Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. [Link]

  • Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. [Link]

  • The Essential Chemical Industry. (n.d.). Bromine. [Link]

  • University of Calgary. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]

Sources

Technical Support Center: Purification of Crude Brominated Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude brominated esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of these valuable synthetic intermediates. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and purity of your compounds.

Introduction to Purification Challenges

Brominated esters, particularly α-bromo esters, are highly versatile intermediates in organic synthesis due to the reactivity of the bromine atom, which makes them susceptible to nucleophilic substitution.[1][2] However, this inherent reactivity also presents significant challenges during purification. Common impurities in crude brominated ester mixtures include unreacted starting materials, excess brominating agents (e.g., elemental bromine or N-bromosuccinimide), acidic byproducts like hydrogen bromide (HBr), and over-brominated species.[3][4] Furthermore, some brominated esters can be thermally labile or sensitive to common purification conditions, such as chromatography on silica gel, leading to degradation.[3][5][6]

This guide provides a structured approach to tackling these challenges, focusing on the most common and effective purification techniques: quenching and washing, recrystallization, and column chromatography.

Section 1: Quenching and Aqueous Work-up for Removal of Bromine and Acidic Impurities

A crucial first step in the purification of brominated esters is the removal of excess elemental bromine and acidic byproducts from the reaction mixture. Chemical quenching is the safest and most effective method for this purpose.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for removing unreacted bromine?

A1: The most widely used quenching agents are aqueous solutions of reducing agents that react with bromine to form colorless, water-soluble bromide salts.[7] These include:

  • Sodium thiosulfate (Na₂S₂O₃)[8][9]

  • Sodium bisulfite (NaHSO₃)[10]

  • Sodium sulfite (Na₂SO₃)[10][11]

  • Sodium metabisulfite (Na₂S₂O₅)[7][12]

Q2: How do I know when I have added enough quenching agent?

A2: The disappearance of bromine's characteristic red-brown or orange-yellow color is the primary visual indicator that the quenching process is complete.[7][9] The organic layer should become colorless or pale yellow.[7][10] For quantitative analysis, especially in later-stage drug development, techniques like HPLC or GC can be used to confirm the absence of residual bromine.[7]

Q3: Can I use a base like sodium bicarbonate to quench excess bromine?

A3: No, sodium bicarbonate is not effective for quenching elemental bromine (Br₂).[7] Its purpose in the work-up is to neutralize acidic byproducts such as HBr.[7] A reducing agent is necessary to remove excess bromine.[7]

Q4: Is it safe to remove excess bromine by evaporation?

A4: No, this is not a recommended or safe practice.[7] Bromine is a highly toxic, corrosive, and volatile substance.[8][10] Attempting to remove it by evaporation poses a significant inhalation hazard and can lead to the co-evaporation of your product or solvent.[7]

Troubleshooting Guide: Quenching and Washing
Problem Potential Cause(s) Recommended Solution(s)
Persistent yellow/orange color in the organic layer after quenching. 1. Insufficient quenching agent added. 2. The quenching agent solution has degraded. 3. Poor mixing between the organic and aqueous layers.1. Add more of the quenching solution in portions until the color disappears.[7] 2. Prepare a fresh solution of the quenching agent.[7] 3. Ensure vigorous stirring to maximize the surface area between the two phases.[7]
Formation of a yellow precipitate (elemental sulfur) during quenching. This occurs when sodium thiosulfate is used under acidic conditions, causing it to decompose.[7][10]1. Adjust pH: Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before or during the addition of sodium thiosulfate.[7][10] 2. Use an alternative quencher: Sodium bisulfite or sodium sulfite are less prone to forming sulfur in acidic media.[10] 3. Filtration: The elemental sulfur can often be removed by filtration.[7]
Formation of a persistent emulsion during aqueous work-up. 1. High concentration of the product or impurities. 2. Vigorous shaking of the separatory funnel.1. Add more of the organic solvent to dilute the organic layer.[7] 2. Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Instead of vigorous shaking, gently invert the separatory funnel several times.[7] 4. In difficult cases, filtering the emulsified layer through a pad of Celite can be effective.[7]
Experimental Protocol: Quenching with Aqueous Sodium Thiosulfate
  • Cool the reaction mixture: Ensure the reaction mixture is at room temperature.

  • Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate pentahydrate.[7][10]

  • Quenching: While stirring vigorously, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[7][10] Continue the addition until the red-brown color of bromine disappears, and the organic layer becomes colorless or pale yellow.[7][10]

  • Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[7][10]

  • Washing: Wash the organic layer sequentially with water and then with brine.[7][10]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7][10]

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure.[7][10]

Workflow Diagram: Quenching and Work-up

G cluster_quenching Quenching cluster_workup Aqueous Work-up A Crude Reaction Mixture (with excess Br₂) B Add 10% aq. Na₂S₂O₃ (slowly with stirring) A->B C Colorless Organic Layer? B->C Observe Color D Proceed to Work-up C->D Yes E Add more Na₂S₂O₃ C->E No (still colored) F Transfer to Separatory Funnel D->F E->B G Separate Layers F->G H Wash Organic Layer (Water, then Brine) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Concentrate I->J K Crude Brominated Ester J->K

Caption: Workflow for quenching excess bromine and subsequent aqueous work-up.

Section 2: Purification by Recrystallization

For crude brominated esters that are solids at room temperature, recrystallization is an excellent method for achieving high purity.[13][14] This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent system.[15]

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for recrystallization?

A1: The ideal solvent is one in which your brominated ester has high solubility at elevated temperatures (near the solvent's boiling point) and low solubility at low temperatures (e.g., 0-4 °C).[13][15] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (so they are removed during filtration of the crystals).[15] Common choices for esters include alcohols (like ethanol), acetonitrile, toluene, or mixtures such as ethyl acetate/hexanes.[15][16]

Q2: My compound is an ester of a specific alcohol (e.g., a methyl ester). Can I recrystallize it from a different alcohol (e.g., ethanol)?

A2: It is generally not recommended to recrystallize an ester from an alcohol other than the one from which it was derived. Doing so can lead to transesterification, where the alcohol solvent reacts with your ester, resulting in a mixture of esters and contaminating your product.[17]

Q3: My product won't crystallize out of solution upon cooling. What should I do?

A3: This can happen for several reasons. Here are some troubleshooting steps:

  • Too much solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling. Try boiling off some of the solvent and allowing it to cool again.[14]

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a single crystal to the cooled solution to act as a seed for crystallization.

  • Cool further: Place the solution in an ice bath to further decrease the solubility of your product.

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
Oily precipitate forms instead of crystals. 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. The product is still too impure.1. Re-heat the solution to redissolve the oil, and allow it to cool more slowly. Insulating the flask can help. 2. Choose a solvent with a lower boiling point. 3. The oil may be a mixture of your product and impurities. Try another purification method first, like a quick column filtration, to improve the purity before recrystallization.
Low recovery of the product. 1. Too much solvent was used. 2. The product has significant solubility in the solvent even at low temperatures. 3. Premature crystallization during hot filtration.1. Use the minimal amount of hot solvent required to dissolve the crude product.[15] 2. Try a different solvent or a co-solvent system to reduce solubility at low temperatures. 3. Use a pre-heated funnel for hot filtration and perform the filtration quickly.[14]
The recrystallized product is still colored. The colored impurity has similar solubility properties to your product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product. 2. A second recrystallization may be necessary.
Experimental Protocol: General Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system based on solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to near the solvent's boiling point while stirring until the solid dissolves completely.[15] Add more hot solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance.[14] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Section 3: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[18] However, for brominated esters, particularly α-bromo esters, it must be approached with caution.

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography on silica gel sometimes problematic for brominated esters?

A1: The acidic nature of standard silica gel can cause degradation of sensitive compounds like α-bromo esters.[3] This can lead to hydrolysis, elimination, or other side reactions, resulting in low recovery and impure products.[5][6] Some brominated compounds are also known to be labile on silica gel.[6]

Q2: How can I minimize product degradation on a silica gel column?

A2:

  • Deactivate the silica: You can deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a neutral or basic modifier, such as triethylamine (~1%), before packing the column.

  • Run the column quickly: Minimize the time your compound spends on the column to reduce the opportunity for degradation.

  • Use a different stationary phase: Consider using neutral alumina as an alternative to silica gel.

Q3: My brominated ester is not moving from the top of the column. What should I do?

A3: This indicates that your eluent system is not polar enough. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of the product. 1. The compound is degrading on the column. 2. The compound is irreversibly adsorbed to the stationary phase. 3. The eluent is not polar enough to elute the compound.1. Use deactivated silica gel or neutral alumina.[3] Run the column quickly. 2. Try a different stationary phase. 3. Gradually increase the polarity of the eluent.
Poor separation of the product from impurities. 1. The eluent system is not optimized. 2. The column was not packed properly (channeling). 3. The initial band of the sample was too broad.1. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for your product. 2. Ensure the column is packed uniformly without any air bubbles or cracks.[18] 3. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Product elutes with a streak or a "tail". 1. The compound is degrading on the column. 2. The column is overloaded with the sample.1. Use deactivated silica gel or run the column faster. 2. Use a larger column or load less sample.
Workflow and Troubleshooting Logic Diagram

G cluster_troubleshooting Troubleshooting A Crude Brominated Ester B Perform TLC to find suitable eluent A->B C Pack column with silica gel B->C D Load sample and run column C->D E Analyze fractions by TLC D->E T1 Problem: Low Recovery/Degradation D->T1 F Combine pure fractions and concentrate E->F T2 Problem: Poor Separation E->T2 G Pure Brominated Ester F->G S1 Solution: 1. Use deactivated silica/alumina 2. Run column faster T1->S1 S2 Solution: 1. Re-optimize eluent with TLC 2. Repack column carefully T2->S2

Caption: General workflow for column chromatography with troubleshooting logic.

References

  • Bronner, C. (n.d.). Method to Remove Bromine. Retrieved from [Link]

  • Shobe, D. (2020). How do I remove bromine from a reaction mixture? Quora. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • The Student Room. (2007). quenching? organic lab. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). how to remove the Br atom? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. Retrieved from [Link]

  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • Fiveable. (n.d.). Alpha-Brominated Ester Definition. Retrieved from [Link]

  • Journal of the American Chemical Society. (1951). THE PREPARATION OF P-BROMOPHENACYL ESTERS AND THE CHARACTERIZATION OF P-BROMOPHENACYL FORMATE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. Retrieved from [Link]

  • American Chemical Society. (2024). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3240794A - Brominating higher fatty acids and esters.
  • Reddit. (2023). Question about use of bromine (experimental procedure). r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • YouTube. (2022). Liquid-Liquid Extraction. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The Acetylation of alpha-Bromo Ketones and their Derivatives. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

  • Reddit. (2024). Trouble purifying my boronate ester compound. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • American Chemical Society. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Bromination. Retrieved from [Link]

  • YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]

  • ResearchGate. (2025). Selective extraction of bromide with liquid organic membrane. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Reddit. (n.d.). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • American Distilling Institute Forums. (2021). Stabilizing esters in finished spirit - Rum. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • YouTube. (2025). How To Clean Column Chromatography? - Chemistry For Everyone. Retrieved from [Link]

Sources

Technical Support Center: Improving HPLC-MS Resolution for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of halogenated compounds by HPLC-MS. As a Senior Application Scientist, I understand the unique challenges these molecules present, from resolving closely related isomers to achieving optimal ionization. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and advanced strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind our experimental choices, empowering you to solve even the most complex separation challenges.

Frequently Asked Questions (FAQs)
Q1: Why is achieving high resolution for halogenated compounds so challenging?

A: The difficulty arises from a combination of factors. Halogenated compounds, especially isomers, often have very similar physicochemical properties, such as polarity and molecular weight. This makes them difficult to differentiate using standard reversed-phase chromatography, where separation is primarily driven by hydrophobicity.[1] Furthermore, the presence of halogens can introduce unique challenges, including variable fragmentation patterns in the mass spectrometer and potential for complex matrix effects that suppress the analyte signal.[2]

Q2: I have poor resolution between two halogenated isomers. What is the very first thing I should check?

A: Before making significant changes to your method, perform a basic system health check. Poor resolution can often be symptomatic of issues unrelated to method chemistry.[3] Verify that your system pressure is stable and within the expected range for your column and flow rate. Unstable pressure can indicate pump issues or leaks. Also, confirm that the column oven is maintaining a consistent temperature, as fluctuations can cause retention time shifts and affect selectivity.[4] If these are fine, the next logical step is to evaluate your column and mobile phase.

Q3: How do I choose the right HPLC column for my halogenated analytes?

A: While a standard C18 column is a good starting point, it often fails to resolve closely related halogenated compounds. To improve separation, you must leverage alternative separation mechanisms.[5] Consider columns with stationary phases that offer different selectivities:

  • Pentafluorophenyl (PFP/F5): This is often the first choice for halogenated compounds.[1] The highly electronegative fluorine atoms on the phase create multiple interaction possibilities, including dipole-dipole, ion-exchange, and crucial π-π interactions with aromatic rings in your analytes.[5][6]

  • Phenyl (Phenyl-Hexyl): This phase provides π-π interactions, which are effective for separating aromatic compounds that differ by the halogen's position or type.[5]

  • Biphenyl: Offers enhanced π-π interactions compared to standard phenyl phases, making it a good choice for unsaturated or aromatic halogenated compounds.[6]

The key is to select a phase that interacts differently with your specific isomers.

Q4: My peaks are broad and tailing. What are the most common causes and how do I fix them?

A: Peak tailing and broadening are common issues that degrade resolution. The causes can be chromatographic or related to the instrument hardware.[7]

  • Secondary Silanol Interactions: This is a frequent cause, especially for basic halogenated compounds. Residual, acidic silanol groups on the silica surface can interact strongly with basic analytes, causing tailing.[8] Solution: Lowering the mobile phase pH (e.g., using 0.1% formic acid) can protonate the silanols and reduce these interactions.[8]

  • Column Contamination or Degradation: The column inlet frit can become partially blocked by particulates from the sample or system wear, distorting the peak shape for all analytes.[7] A void at the head of the column can also cause broadening. Solution: Try backflushing the column. If that fails, replace the column and always use a guard column to protect it.[3][8]

  • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[3] Solution: Whenever possible, dissolve your sample in the initial mobile phase. If you must use a stronger solvent, keep the injection volume as small as possible.[9]

In-Depth Troubleshooting Guides

This section addresses specific, complex problems with detailed explanations and actionable protocols.

Problem: Co-elution of Positional Isomers

Q: I am trying to separate di- and tri-chlorinated benzoic acid isomers, but they are co-eluting on my C18 column. How can I resolve them?

A: This is a classic challenge where hydrophobicity alone is insufficient for separation. The isomers have nearly identical logP values. To resolve them, you must exploit subtle differences in their electronic structure and shape using alternative column chemistry and mobile phase optimization.

Causality: A C18 phase separates primarily based on hydrophobic interactions. Since your isomers have the same number of chlorine atoms, their overall hydrophobicity is too similar. A PFP (Pentafluorophenyl) column is an excellent alternative because it introduces multiple retention mechanisms, including π-π interactions, dipole-dipole interactions, and potential weak halogen bonding between the column's fluorine atoms and your analyte's chlorine atoms.[1][10] By changing the organic modifier from acetonitrile to methanol, you can further alter these interactions. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can change how the analytes interact with the stationary phase compared to the aprotic acetonitrile.[11]

  • Column Change: Replace the C18 column with a PFP column of similar dimensions (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Initial Mobile Phase: Start with a simple gradient using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Optimize Organic Modifier: If resolution is still insufficient, prepare a mobile phase B using Methanol instead of Acetonitrile. Run the same gradient. Methanol often provides different selectivity for polar and aromatic compounds.[11]

  • Temperature Adjustment: Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C). Increasing temperature reduces mobile phase viscosity and can alter retention and selectivity, sometimes improving resolution.[5][12]

  • Evaluate Results: Compare the chromatograms from each condition, paying close attention to the resolution (Rs) value between the critical isomer pair. An Rs value ≥ 1.5 is desired.

ParameterC18 ColumnPFP Column (ACN)PFP Column (MeOH)
Primary Interaction HydrophobicHydrophobic, π-π, DipoleHydrophobic, π-π, H-Bonding
Isomer Pair 1 Rs 0.81.41.9
Isomer Pair 2 Rs 0.91.61.5

This table illustrates how changing the stationary phase and organic modifier can dramatically improve the resolution of closely eluting isomers.

Problem: Poor MS Sensitivity and Signal Suppression

Q: My halogenated compound shows good peak shape in the UV chromatogram, but the MS signal is weak and noisy. What's happening?

A: This common scenario points to inefficient ionization or ion suppression in the mass spectrometer source. Halogenated compounds, particularly those with highly electronegative atoms like fluorine, can be challenging to ionize efficiently using electrospray ionization (ESI).[2] Furthermore, co-eluting matrix components can compete for ionization, suppressing the signal of your analyte.[2]

Causality: ESI requires the analyte to be charged in solution before desolvation. If your mobile phase pH is not optimal for protonating (positive mode) or deprotonating (negative mode) your analyte, ionization efficiency will be poor. The ion source parameters—gas temperatures, gas flows, and voltages—must also be optimized to ensure efficient desolvation and ion transfer into the mass spectrometer.[13][14] An incorrect setting can lead to poor sensitivity or in-source fragmentation, where the molecule breaks apart before detection.[15]

G cluster_LC LC Method cluster_MS MS Optimization A Initial LC Separation B Infuse Analyte Standard (Flow Injection Analysis) A->B Weak MS Signal C Select Ionization Mode (ESI+/ESI-/APCI) B->C D Optimize Source Parameters (Gases, Temps, Voltages) C->D E Check for Adducts ([M+Na]+, [M+HCOO]-) D->E F Develop MRM/SIM Method D->F Apply to LC-MS

Caption: Workflow for optimizing MS detection.

  • Flow Injection Analysis (FIA): Prepare a ~1 µg/mL solution of your analyte in a typical mobile phase composition (e.g., 50:50 Water:Acetonitrile). Infuse this solution directly into the MS source using a syringe pump teed into the LC flow.[16]

  • Select Ionization Mode & Polarity: While infusing, test both ESI positive and ESI negative modes. Halogenated acids will perform best in negative mode, while basic compounds are better in positive mode. If ESI provides a poor signal, test Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.[14]

  • Optimize Source Parameters: Once the best mode is selected, systematically adjust the key source parameters to maximize the signal for your analyte's precursor ion.[13]

    • Drying Gas (Nebulizer Gas) Flow & Temperature: Increase temperature and flow to improve desolvation, but avoid excessive settings that could cause thermal degradation.

    • Sheath Gas Flow & Temperature: This helps shape and focus the ESI plume. Optimize for signal stability and intensity.

    • Capillary Voltage (Vcap): Adjust to maximize signal without causing in-source fragmentation.

    • Fragmentor/Nozzle Voltage: This voltage can be increased to induce fragmentation for structural confirmation or decreased to preserve the molecular ion.

  • Apply to LC-MS: Apply the optimized source parameters to your full LC-MS method and re-inject your sample.

Advanced Techniques for Ultimate Resolution

When conventional HPLC-MS is not enough, more advanced techniques can provide the necessary resolving power.

Q: When should I consider using Supercritical Fluid Chromatography (SFC)?

A: You should consider SFC when you need an orthogonal separation technique to reversed-phase LC, especially for chiral separations or for separating non-polar to moderately polar isomers.[1][17] SFC uses supercritical CO₂ as the primary mobile phase, which has gas-like viscosity and liquid-like solvating power.[18] This results in very fast, efficient separations, often with different elution orders compared to HPLC. For many halogenated compounds, SFC can provide superior resolution in a fraction of the time.[19][20]

Q: My isomers are still co-eluting and have the same mass and fragmentation. Is there any hope?

A: Yes. This is the ideal scenario for employing Ion Mobility Spectrometry (IMS) . IMS is a gas-phase separation technique that occurs within the mass spectrometer itself, separating ions based on their size, shape, and charge in milliseconds.[21][22]

Causality: Even if two isomers have the same mass (isobars), they often have different three-dimensional shapes. A more compact isomer will travel faster through the ion mobility cell filled with a neutral buffer gas than a more elongated isomer.[22] This difference in drift time adds another dimension of separation, allowing the mass spectrometer to distinguish them.[23][24] Coupling LC with IMS-MS (LC-IM-MS) provides three dimensions of separation (retention time, drift time, and m/z), offering immense resolving power for the most complex samples.[21]

G A Complex Mixture (Co-eluting Isomers) B HPLC (Separation by Polarity) A->B Dimension 1 C Ion Mobility (Separation by Shape/Size) B->C Dimension 2 D Mass Spectrometry (Separation by m/z) C->D Dimension 3 E Resolved Analytes D->E

Caption: The concept of LC-IM-MS for resolving complex mixtures.

References
  • Olson, L. K., & Caruso, J. A. (1992). Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 7(6), 993-998. [Link]

  • ResearchGate. (n.d.). Supercritical Fluid Chromatography and Halogen Bonding. [Link]

  • Scribd. (n.d.). HPLC Column Selection Guide. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Nishino, S., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 439-446. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Chromatography Central. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]

  • Richardson, K., et al. (2019). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Clinical Chemistry, 65(9), 1108-1118. [Link]

  • Dodds, J. N., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Metabolites, 9(5), 96. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Wiley Analytical Science. (2015). Optimization of Ionization Efficiency. [Link]

  • Fusion QbD. (n.d.). Optimization of Ionization Efficiency. [Link]

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Chemistry For Everyone. (2025). How To Improve Resolution In Liquid Chromatography?. [Link]

  • Waters Corporation. (2018). Ion Mobility/Mass Spectrometry for Metabolomics and Clinical Research Analysis. [Link]

  • Samanta, S., & Samanta, P. K. (2025). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science. [Link]

  • LCGC International. (2012). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Baker, E. S., et al. (2018). Fundamentals of Ion Mobility-Mass Spectrometry for the Analysis of Biomolecules. Chemical Society Reviews, 47(21), 7856-7870. [Link]

Sources

Preventing the decomposition of Methyl 2,3-dibromo-2-methylpropanoate upon storage.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the decomposition of Methyl 2,3-dibromo-2-methylpropanoate during storage. As a sterically hindered vicinal dibromide ester, this compound is susceptible to several degradation pathways that can compromise sample purity and experimental outcomes. This document, structured in a user-friendly question-and-answer format, offers in-depth troubleshooting advice and preventative protocols grounded in established chemical principles. Our goal is to equip you with the knowledge to maintain the integrity of your valuable materials.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Understanding Decomposition

Question 1: I've noticed a discoloration (yellowing or browning) and a sharp, acidic odor from my stored this compound. What is happening?

Answer: This is a classic sign of decomposition. The discoloration and acidic odor strongly suggest the elimination of hydrogen bromide (HBr), a common degradation pathway for vicinal dibromides. This reaction is often autocatalytic, as the HBr produced can accelerate further decomposition. The primary degradation products are likely unsaturated esters, such as Methyl 2-bromo-2-methylpropenoate.

Question 2: What are the primary chemical reactions that cause the decomposition of this compound?

Answer: There are three main decomposition pathways to be aware of:

  • Elimination Reaction: The most common pathway is the elimination of HBr to form an alkene.[1][2] This can be promoted by trace amounts of moisture or basic residues on the container surface. A double elimination to form an alkyne is also possible under strongly basic conditions.[3]

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water.[4][5][6] This reaction can be catalyzed by both acids (like the HBr formed from elimination) and bases. Hydrolysis will yield 2,3-dibromo-2-methylpropanoic acid and methanol.

  • Radical Decomposition: Exposure to light, particularly UV radiation, or the presence of radical initiators can lead to the homolytic cleavage of the carbon-bromine bonds, initiating a radical chain reaction.[7]

Decomposition Pathways of this compound

Figure 1: Primary Decomposition Pathways A This compound B Elimination A->B C Hydrolysis A->C D Radical Decomposition A->D E Methyl 2-bromo-2-methylpropenoate + HBr B->E F 2,3-Dibromo-2-methylpropanoic Acid + Methanol C->F G Various Radical Species D->G

Caption: Major routes of degradation for the target molecule.

Section 2: Optimal Storage Protocols

Question 3: What are the ideal storage conditions to minimize decomposition?

Answer: To ensure the long-term stability of this compound, we recommend the following storage protocol. A similar, though less substituted, dibromo ester has been shown to be stable for months when stored in a refrigerator.[8]

ParameterRecommendationRationale
Temperature 2-8°CReduces reaction rates for all decomposition pathways.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes moisture to prevent hydrolysis and oxygen to minimize oxidative/radical decomposition.
Light Amber Glass Vial or DarknessProtects the compound from photolytic (light-induced) decomposition.
Container Borosilicate Glass (Type I) with PTFE-lined capInert and minimizes potential for surface-catalyzed reactions. The PTFE liner provides a tight seal and is non-reactive.[9]

Question 4: Can I store the compound in a standard laboratory freezer (-20°C)?

Answer: While lower temperatures generally slow down chemical reactions, it is crucial to consider the potential for atmospheric moisture to condense inside the container when it is removed from the freezer and brought to room temperature. If you choose to store at -20°C, it is imperative to allow the container to warm to room temperature before opening it to prevent water condensation on the cold surfaces of the compound.

Section 3: The Use of Stabilizers

Question 5: I have a larger batch that I need to store for an extended period. Should I consider using a stabilizer?

Answer: For long-term storage, the addition of stabilizers can be a prudent measure. The choice of stabilizer depends on the primary anticipated decomposition pathway.

Question 6: What types of stabilizers are effective for halogenated compounds?

Answer: There are two main classes of stabilizers that are relevant:

  • Acid Scavengers: These compounds neutralize acidic byproducts like HBr that can catalyze further degradation.[10][11][12] Examples include:

    • Epoxides (e.g., propylene oxide, butylene oxide): These are effective at scavenging small amounts of acid.

    • Hindered Amines: While effective, their basicity might promote elimination reactions if not chosen carefully.

    • Hydrotalcite-like compounds (e.g., DHT-4A™): These are solid acid scavengers that can be added to the storage container.[11]

  • Antioxidants/Radical Scavengers: These inhibit radical-initiated decomposition.

    • Hindered Phenols (e.g., BHT - Butylated hydroxytoluene): These are commonly used to prevent autoxidation.[13]

    • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy): A stable radical that can effectively trap reactive radical intermediates.[7]

Stabilizer Selection Workflow

Figure 2: Workflow for Choosing a Stabilizer A Assess Primary Decomposition Risk B Acid-Catalyzed Elimination/Hydrolysis A->B C Radical-Mediated Decomposition A->C D Add Acid Scavenger (e.g., Epoxide, DHT-4A™) B->D E Add Antioxidant (e.g., BHT, TEMPO) C->E

Caption: A decision-making diagram for stabilizer selection.

Stabilizer ClassExampleConcentration RangeMechanism of Action
Acid ScavengerPropylene Oxide0.1 - 0.5% (w/w)Reacts with and neutralizes HBr.
Acid ScavengerDHT-4A™0.5 - 2.0% (w/w)Adsorbs and neutralizes acidic byproducts.[11]
AntioxidantBHT50 - 200 ppmTerminates radical chain reactions.

Important Note: Before adding any stabilizer, ensure it will not interfere with your downstream applications. A small-scale stability study is always recommended.

Section 4: Analytical Monitoring of Stability

Question 7: How can I check the purity of my this compound after storage?

Answer: Several analytical techniques can be employed to assess the purity and detect degradation products.

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Accurately prepare a 1 mg/mL solution of your stored this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

    • Prepare a similar solution of a known pure standard if available for comparison.

  • GC-MS Parameters (Example):

    • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to potential degradation products. For example, the elimination product (Methyl 2-bromo-2-methylpropenoate) will have a lower molecular weight. The hydrolysis product (2,3-dibromo-2-methylpropanoic acid) may require derivatization for GC-MS analysis but can be detected by other methods like HPLC.[14]

Question 8: Are there other analytical methods I can use?

Answer: Yes, other powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the parent compound from its more polar degradation products, such as the carboxylic acid from hydrolysis.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for detecting structural changes.[16][17][18] The appearance of new signals in the vinyl region of the ¹H NMR spectrum, for instance, would indicate the formation of an elimination product.

References

  • Organic Letters. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • Google Patents.
  • Google Patents. Acid scavenger stabilized halogen containing organic polymers and method for processing.
  • ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • ACS Publications. Modulation of Antioxidant Compounds in Organic vs Conventional Fruit (Peach, Prunus persica L., and Pear, Pyrus communis L.). Journal of Agricultural and Food Chemistry. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • MDPI. Monitoring the Transformation of Organic Matter During Composting Using 1 H NMR Spectroscopy and Chemometric Analysis. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

  • Hilaris Publisher. Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. [Link]

  • ResearchGate. (2015). Assessing the extent of decomposition of natural organic materials using solid-state 13C NMR spectroscopy. [Link]

  • Google Patents.
  • National Institutes of Health. (2020). 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa. [Link]

  • Agilent. Analysis of volatile halogen compounds in water. [Link]

  • YouTube. (2020). Alkenes preparation: Debromination of Vicinal Dibromides. [Link]

  • ACS Technical Products. Acid Scavengers & Stabilizers. [Link]

  • National Institutes of Health. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]

  • Google P
  • Scilit. Antioxidant Compounds and Their Antioxidant Mechanism. [Link]

  • ResearchOnline@JCU. (2012). Assessing the extent of decomposition of natural organic materials using solid-state 13C NMR spectroscopy. [Link]

  • P2 InfoHouse. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Tufts Health & Nutrition Letter. (2014). Organic Crops Found Higher in Antioxidants. [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Chromatography Forum. (2011). Quantification of Esters by GC-MS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%. [Link]

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. [Link]

  • JoVE. (2025). Video: Preparation of Alkynes: Dehydrohalogenation. [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Organic Syntheses. 2-methyl-2-nitrosopropane. [Link]

Sources

Technical Support Center: Scaling the Synthesis of Polyhalogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polyhalogenated organic compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up these often-challenging reactions. Polyhalogenated compounds are critical building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis on a larger scale presents significant hurdles. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to ensure your scale-up processes are safe, efficient, and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when moving from bench-scale to larger-scale production of polyhalogenated organic compounds.

Q1: My halogenation reaction is highly exothermic at the gram scale. What are the primary safety concerns for scaling up to the kilogram scale?

A1: The primary concern is thermal runaway. Halogenation reactions, particularly with elemental halogens like chlorine and fluorine, are often highly exothermic.[1] What is easily managed in a small flask with an ice bath can become an uncontrollable and potentially explosive event in a large reactor.[1][2] The increased volume-to-surface area ratio in larger reactors significantly reduces the efficiency of heat dissipation.[3][4] This can lead to a rapid increase in temperature and pressure, causing solvent to boil, gaskets to fail, and in the worst-case scenario, reactor rupture. Additionally, the use of highly reactive, toxic, and corrosive reagents like elemental halogens poses a greater risk of exposure in the event of a containment breach.[3]

Q2: I'm observing a loss of regioselectivity and the formation of multiple halogenated byproducts upon scaling up. Why is this happening and what can I do?

A2: Loss of regioselectivity is a common scale-up challenge. It often stems from poor temperature control and inefficient mixing.[3] Hotspots in the reactor can provide the activation energy for alternative, undesired halogenation pathways.[3] Inadequate mixing can lead to localized high concentrations of the halogenating agent, promoting over-halogenation or reaction at less-favored positions. To mitigate this, focus on improving heat transfer with a more efficient cooling system and ensure robust agitation to maintain a homogenous reaction mixture.[1] In some cases, changing the halogenating agent to a less reactive one, or employing a catalyst to direct the reaction, can significantly improve selectivity.[5][6]

Q3: My usual column chromatography purification is not practical for the multi-kilogram scale. What are viable alternative purification strategies?

A3: Relying on chromatography for large-scale purification is often economically and practically unfeasible due to the large volumes of solvent required and the potential for product loss.[7][8] Alternative strategies to consider include:

  • Crystallization/Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds. Careful solvent screening is crucial.

  • Distillation: For volatile liquid products, fractional distillation can be highly effective.

  • Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.

  • Trituration: This involves washing the solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[7]

Q4: Are there "greener" or more sustainable approaches to large-scale polyhalogenation?

A4: Yes, there is a growing emphasis on developing more sustainable halogenation methods. Two promising areas are:

  • Biocatalysis: The use of halogenase enzymes can offer remarkable regioselectivity and stereoselectivity under mild reaction conditions, often in aqueous media.[9][10][11] While scaling up enzymatic reactions has its own challenges, such as enzyme stability and cofactor regeneration, it represents a significant step towards greener chemistry.[10][12][13]

  • Continuous Flow Chemistry: Microreactors provide superior heat and mass transfer, which allows for the safe use of highly reactive reagents and better control over exothermic reactions.[4] This often leads to higher yields, better selectivity, and reduced waste generation.[4]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter during the scale-up of polyhalogenated compound synthesis.

Guide 1: Managing Exothermic Halogenation Reactions

Problem: Uncontrolled temperature spikes and potential for runaway reaction during large-scale electrophilic aromatic bromination.

Causality: The direct addition of liquid bromine to an activated aromatic substrate is highly exothermic. In a large reactor, the heat generated can quickly overwhelm the cooling capacity, leading to a dangerous situation.[1]

Troubleshooting Protocol:

  • Risk Assessment: Before scaling up, perform a thorough risk assessment. Understand the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR).[1]

  • Reagent Addition Strategy:

    • Slow, Controlled Addition: Never add the entire amount of halogenating agent at once. Use a dosing pump for slow, controlled addition of the reagent.

    • Dilution: Dilute the halogenating agent in a suitable solvent to better control its reactivity and aid in heat dissipation.

  • Reactor and Cooling Setup:

    • Jacketed Reactor: Use a jacketed reactor with a high-performance heat transfer fluid.

    • Cooling System Redundancy: Consider a backup cooling system or an emergency quench system.[1]

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger temperature window for safe operation. Avoid highly volatile solvents.[7]

  • Consider Continuous Flow: For highly exothermic reactions, transitioning to a continuous flow reactor is a superior strategy. The small reaction volume at any given time and the high surface-area-to-volume ratio allow for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway.[3][4]

Experimental Workflow for Transitioning to Continuous Flow:

cluster_0 Batch Process (High Risk) cluster_1 Continuous Flow Process (Safer Alternative) A Large Reactor with Aromatic Substrate B Bulk Addition of Bromine A->B 1. Reagent Addition C Uncontrolled Exotherm (Potential Runaway) B->C 2. Heat Generation > Heat Removal D Pump 1: Aromatic Substrate Solution F T-Mixer D->F E Pump 2: Bromine Solution E->F G Cooled Microreactor Coil F->G Controlled Mixing & Reaction H Product Stream G->H Efficient Heat Exchange

Caption: Transitioning from a high-risk batch process to a safer continuous flow setup for exothermic halogenation.

Guide 2: Improving Regioselectivity in Polyhalogenation

Problem: Formation of a mixture of di- and tri-halogenated isomers, with low yield of the desired mono-halogenated product in a Friedel-Crafts chlorination.

Causality: The initial mono-halogenated product can be as or more reactive than the starting material, leading to subsequent halogenations. This is exacerbated by poor mixing and localized high concentrations of the chlorinating agent and catalyst.

Troubleshooting Protocol:

  • Catalyst Choice and Loading:

    • Less Active Catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder one (e.g., FeCl₃, ZnCl₂, or I₂).

    • Optimize Catalyst Loading: Reduce the catalyst loading to the minimum required for an acceptable reaction rate.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled product.

  • Reverse Addition: Instead of adding the chlorinating agent to the substrate, consider adding the substrate slowly to a solution of the chlorinating agent and catalyst. This maintains a low concentration of the reactive substrate, minimizing over-halogenation.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate. Screen different solvents to find one that maximizes the desired selectivity.[14]

  • Protective Group Strategy: If possible, temporarily block the more reactive sites on your molecule with a protecting group, perform the halogenation, and then deprotect.

Data Presentation: Solvent Effects on Regioselectivity

SolventDielectric ConstantRatio of para:ortho IsomerYield of Mono-chlorinated Product (%)
Carbon Disulfide2.61.5 : 165
Dichloromethane9.12.3 : 178
Nitrobenzene34.84.1 : 185

Note: Data is illustrative and will vary depending on the specific substrate and reaction conditions.

Guide 3: Overcoming Purification Challenges of Isomeric Mixtures

Problem: A scaled-up reaction has produced a mixture of polyhalogenated constitutional isomers with very similar polarities, making chromatographic separation impossible at scale.

Causality: The similar physical properties of isomers often preclude separation by traditional methods like chromatography or simple distillation.

Troubleshooting Protocol:

  • Derivative Formation:

    • Selective Reaction: Investigate if one isomer can be selectively reacted to form a derivative with significantly different physical properties. For example, if one isomer has a sterically accessible functional group, it might be selectively esterified or converted to a salt.

    • Separation and Reversion: After separating the derivative, the original functionality can be regenerated.

  • Fractional Crystallization:

    • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures to find conditions where one isomer has significantly lower solubility.

    • Seeding: Use a small amount of pure desired isomer as a seed crystal to induce selective crystallization.

  • Revisit the Synthesis: If purification remains intractable, the most effective solution is often to re-optimize the synthesis to prevent the formation of the isomeric mixture in the first place. Refer to Guide 2 on improving regioselectivity.

Logical Relationship: Purification Strategy Decision Tree

A Isomeric Mixture Obtained B Are isomers separable by crystallization? A->B C Optimize Fractional Crystallization B->C Yes D Is there a selectively reactive functional group? B->D No E Pursue Derivative Formation and Separation D->E Yes F Re-evaluate and Optimize Synthetic Route D->F No

Caption: A decision tree for selecting a purification strategy for isomeric mixtures of polyhalogenated compounds.

References

  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]

  • Agarwal, V., El Gamal, A., & Moore, B. S. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5605–5674. Retrieved from [Link]

  • AXA XL. (n.d.). Direct Halogenation. Retrieved from [Link]

  • Gemoets, H. P. L., Su, Y., Shang, M., Hessel, V., & Noël, T. (2016). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering, 1(5), 477-491. Retrieved from [Link]

  • Smalley, A. P., & Toste, F. D. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Journal of the American Chemical Society, 144(29), 13111–13119. Retrieved from [Link]

  • Fall, Y., & Gevorgyan, V. (2011). Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines. Chemical Science, 2(4), 717-720. Retrieved from [Link]

  • Costa, R., & Tormena, C. F. (2014). Development of Safe and Environmentally Friendly Halogenation Reagents. ResearchGate. Retrieved from [Link]

  • Gemoets, H. P. L., La-Venia, A., Hessel, V., & Noël, T. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]

  • Kim, H. S., & Drennan, C. L. (2021). Unlocking the catalytic precision of ligand-controlled enzymatic halogenation. Proceedings of the National Academy of Sciences, 118(25), e2105331118. Retrieved from [Link]

  • Wang, Y., et al. (2023). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Polyhalogen Compounds. Retrieved from [Link]

  • Cockroft, S. L., Perkins, J., Zonta, C., Adams, H., Spey, S. E., Low, C. M. R., Vinter, J. G., Lawson, K. R., Urch, C. J., & Hunter, C. A. (2007). Experimental Quantification of Halogen⋅⋅⋅Arene van der Waals Contacts. Angewandte Chemie International Edition, 46(13), 2238-2241. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmacy & Organic Process Research, 12(217). Retrieved from [Link]

  • Kyriakou, G., et al. (2009). Regioselective control of aromatic halogenation reactions in carbon nanotube nanoreactors. Chemical Communications, (43), 6532-6534. Retrieved from [Link]

  • Ismalaj, E. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. ResearchGate. Retrieved from [Link]

  • Liau, W. S., & Hang, S. C. (2022). Regioselective control of biocatalytic C–H activation and halogenation. bioRxiv. Retrieved from [Link]

  • Frese, A., & Sewald, N. (2015). Enzymatic Halogenation of Tryptophan on a Gram Scale. Catalysts, 5(2), 617-634. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • Liu, K., Jin, H., Dong, W., Ji, Y., & Lu, J. (2016). Formation of Halogenated By-products in Co²⁺ Activated Peroxymonosulfate Oxidation Process. ResearchGate. Retrieved from [Link]

  • Liu, K., Jin, H., Dong, W., Ji, Y., & Lu, J. (2016). [Formation of Halogenated By-products in Co²⁺ Activated Peroxymonosulfate Oxidation Process]. Huan jing ke xue= Huanjing kexue, 37(5), 1823–1830. Retrieved from [Link]

  • Unacademy. (n.d.). Polyhalogenated Compounds. Retrieved from [Link]

  • Labinger, J. A., & Bercaw, J. E. (2020). A Review of Methane Activation Reactions by Halogenation: Catalysis, Mechanism, Kinetics, Modeling, and Reactors. Catalysts, 10(3), 348. Retrieved from [Link]

  • UK-CPI.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Weichold, V., & van Pée, K. H. (2009). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites. Journal of Natural Products, 72(3), 575–585. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Agarwal, V., El Gamal, A., & Moore, B. S. (2017). Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. Chemical Reviews. Retrieved from [Link]

  • Bykov, M., et al. (2023). Unraveling the Bonding Complexity of Polyhalogen Anions: High-Pressure Synthesis of Unpredicted Sodium Chlorides Na2Cl3 and Na4Cl5 and Bromide Na4Br5. JACS Au, 3(7), 1957–1967. Retrieved from [Link]

  • Park, H. S., et al. (2021). Development of Carbonization and a Relatively High-Temperature Halogenation Process for the Removal of Radionuclides from Spent Ion Exchange Resins. Processes, 9(1), 120. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1782–1801. Retrieved from [Link]

  • Gröger, H., & Ni, Y. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts, 11(2), 254. Retrieved from [Link]

  • Crow, J. M. (2009). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved from [Link]

  • BioProcess International. (2022). Addressing Purification Challenges for Complex Therapeutics with Custom Chromatography Resins. Retrieved from [Link]

  • Windorff, C. J., et al. (2021). Halogenation of used aluminum matrix test reactor fuel – a bench-scale demonstration with surrogate materials. Nuclear Technology, 207(sup1), S215-S223. Retrieved from [Link]

  • Dunn, P. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4585–4594. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Navigating Competing Elimination and Substitution Reactions of Dibromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the often-competing elimination and substitution reactions of vicinal and geminal dibromides. Our goal is to equip you with the mechanistic understanding and practical insights required to control these reactions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each answer provides a diagnostic approach and actionable solutions based on established chemical principles.

Question 1: My alkyne synthesis from a vicinal/geminal dibromide is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

A low yield in the double dehydrohalogenation of a dibromide to form an alkyne is a common issue that can often be traced back to several key factors. This reaction is a sequence of two E2 eliminations, and the second step is often slower than the first.[1][2]

Potential Causes & Solutions:

  • Insufficient Base Strength or Stoichiometry: The formation of a vinyl bromide intermediate after the first elimination results in a substrate where the remaining C-Br bond is stronger and the adjacent C-H bond is on an sp²-hybridized carbon, making it less acidic and harder to remove.[3][4]

    • Solution: Employ a very strong base. Sodium amide (NaNH₂) in liquid ammonia is highly effective and commonly used for this transformation.[2][5][6] For terminal alkynes, it's crucial to use at least three equivalents of NaNH₂. Two equivalents are required for the two E2 reactions, and a third is needed to deprotonate the resulting terminal alkyne, which drives the equilibrium toward the product.[1][2][5][7] A subsequent quench with a mild acid or water is then required to protonate the acetylide.[1][7]

  • Sub-optimal Reaction Temperature: While higher temperatures generally favor elimination, the stability of the reagents and potential side reactions must be considered.[8][9][10]

    • Solution: For NaNH₂ in liquid ammonia, the reaction is typically run at low temperatures (-33°C, the boiling point of ammonia).[1] If using a base like alcoholic potassium hydroxide (KOH), higher temperatures (reflux) are often necessary, but this can lead to isomerization of the alkyne product to a more stable internal position.[6][11]

  • Presence of Water: Strong bases like NaNH₂ react violently with water. Any moisture in your glassware or solvents will consume the base, leading to an incomplete reaction.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas). Use anhydrous solvents. Commercial anhydrous solvents are available, or they can be dried using appropriate drying agents.

  • Competing Substitution Reactions: Although less common with the strong, hindered bases typically used for double elimination, substitution can still be a competing pathway, especially if the substrate is primary and the base is not sterically hindered (e.g., NaOH or KOH).[8][12]

    • Solution: Stick with strong, sterically hindered bases if substitution is a concern. Sodium amide is an excellent choice as its primary role in these reactions is as a base.[2]

Question 2: I am observing a mixture of elimination and substitution products when reacting a secondary dibromide. How can I favor the elimination product?

Answer:

Secondary alkyl halides are notorious for yielding both substitution (Sₙ2) and elimination (E2) products because they are sterically hindered enough to slow down Sₙ2, but not so hindered as to prevent it entirely.[8][13][14] The key to favoring elimination lies in carefully selecting the base, solvent, and temperature.

Strategies to Favor E2 Elimination:

FactorTo Favor E2 (Elimination)To Favor Sₙ2 (Substitution)Rationale
Base/Nucleophile Strong, sterically hindered base (e.g., Potassium tert-butoxide (KOtBu), DBU, DBN).[8][14]Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).[13][15]A bulky base has difficulty accessing the electrophilic carbon for an Sₙ2 attack, making it more likely to abstract a proton from the periphery of the molecule.[14]
Solvent Less polar solvents (e.g., THF, Ethanol).Polar aprotic solvents (e.g., DMSO, DMF, Acetone).[13][16]Polar aprotic solvents solvate the cation but leave the anion (nucleophile) relatively "naked" and highly reactive, favoring Sₙ2.[13] While polar aprotic solvents can also be used for E2, protic solvents like ethanol are common.
Temperature Higher temperatures.[8][9][10]Lower temperatures.[8]Elimination reactions have a higher activation energy and result in an increase in entropy (more product molecules). Thus, they are favored by higher temperatures (ΔG = ΔH - TΔS).

Workflow for Maximizing Elimination:

G sub Starting with Secondary Dibromide base Choose a Base sub->base solvent Select a Solvent base->solvent Use Strong, Bulky Base (e.g., KOtBu) temp Set Temperature solvent->temp Use Ethanol or THF product Predominantly E2 Product temp->product Increase Temperature (e.g., Reflux)

Caption: The anti-periplanar arrangement in an E2 transition state.

This stereochemical requirement makes the E2 reaction stereospecific . The stereochemistry of the starting dibromide directly dictates the stereochemistry of the resulting alkene. [17][18]For example, the elimination of meso-2,3-dibromobutane yields the trans-alkene, while the dl-racemic mixture yields the cis-alkene, because only in these combinations can the H and Br atoms achieve an anti-periplanar conformation that leads to the respective products.

Question 4: How does the type of dibromide (vicinal vs. geminal) affect the synthesis of alkynes?

Answer:

Both vicinal (halogens on adjacent carbons) and geminal (halogens on the same carbon) dihalides can be used to synthesize alkynes via double dehydrohalogenation. [19][20]The overall mechanism involves two successive E2 eliminations. [5][7]

  • Vicinal Dibromides: These are typically prepared by the addition of Br₂ to an alkene. [2][5][6]The first E2 elimination yields a vinyl bromide. The second, often slower, E2 elimination on the vinyl bromide forms the alkyne. [2][21]

  • Geminal Dibromides: These can be prepared from ketones or aldehydes. [7]The reaction mechanism is very similar to that of vicinal dibromides, proceeding through a vinyl bromide intermediate to the final alkyne product. The choice between starting with a vicinal or geminal dibromide often depends on the availability of the starting material (alkene vs. carbonyl compound). Both pathways are effective for generating the target alkyne. [7]

Experimental Protocol: Synthesis of 1-Hexyne from 1,2-Dibromohexane

This protocol provides a step-by-step methodology for a common double dehydrohalogenation reaction.

Objective: To synthesize 1-hexyne from 1,2-dibromohexane using sodium amide in liquid ammonia.

Materials:

  • 1,2-dibromohexane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Dry ice/acetone condenser

  • Stirring bar

  • Dropping funnel

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser. Maintain a positive pressure of dry nitrogen or argon throughout the reaction.

  • Condensation: Cool the flask to -78°C (dry ice/acetone bath) and condense approximately 100 mL of ammonia gas into the flask.

  • Base Preparation: To the stirring liquid ammonia, carefully add sodium amide (3.0 equivalents relative to the dibromide) in small portions.

  • Substrate Addition: Dissolve 1,2-dibromohexane (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirring NaNH₂/NH₃ mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir and reflux gently at the boiling point of ammonia (-33°C) for 2-3 hours.

  • Quenching: After the reaction time, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases. This step protonates the acetylide anion and neutralizes any remaining sodium amide.

  • Workup: Allow the ammonia to evaporate in a well-ventilated fume hood. Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and carefully remove the solvent by rotary evaporation (use a cooled trap, as 1-hexyne is volatile).

  • Purification: The crude product can be purified by fractional distillation if necessary.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Scribd. (n.d.). Alkyl Halides and Solvent Effects. [Link]

  • Bachrach, S. M. (2010). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]

  • Study.com. (n.d.). Give the major elimination product for the reaction and propose a mechanism for your answer. [Link]

  • Vermeeren, P., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Stereospecificity of E2 Elimination Reactions. [Link]

  • Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). E2 elimination: Stereospecificity. [Link]

  • JoVE. (2023). Video: Predicting Products: Substitution vs. Elimination. [Link]

  • The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. [Link]

  • ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). NS14. Stereochemistry in Elimination. [Link]

  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. [Link]

  • Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides. [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Dihalides. [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. [Link]

  • SparkNotes. (n.d.). SN2 vs. E2. [Link]

  • Chemistry LibreTexts. (2020). 7.19: Comparing Substitution and Elimination Reactions. [Link]

  • Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. [Link]

  • Clark, J. (2023). elimination v nucleophilic substitution in halogenoalkanes. Chemguide. [Link]

  • Chemistry LibreTexts. (2022). 9.8: Comparing Substitution and Elimination Reactions. [Link]

  • JoVE. (2025). Video: Preparation of Alkynes: Dehydrohalogenation. [Link]

  • University of Calgary. (n.d.). Ch 9 : Preps. of alkynes via Elimination. [Link]

  • Ashenhurst, J. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). SN2 vs E2. [Link]

  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • University of Illinois. (n.d.). Comparison of S N 2 versus S N 1 Reactions Effect of Nucleophile. [Link]

  • Chem Help ASAP. (2019). in the chemical literature: dibromination, E2, & SN2. [Link]

  • Master Organic Chemistry. (n.d.). Formation of alkynes through double elimination of vicinal dibromides. [Link]

  • Chemistry Stack Exchange. (2018). Elimination reactions of vicinal dibromide. [Link]

  • YouTube. (2022). How SN2 and E2 Bimolecular Reactions work with Mechanism & Favorability. [Link]

Sources

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Methyl 2,3-dibromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Methyl 2,3-dibromo-2-methylpropanoate. This document is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Unexpected peaks in an NMR spectrum can be a significant source of confusion, potentially indicating contamination, sample degradation, or the formation of unforeseen side products. This guide provides a structured, in-depth approach to diagnosing these anomalies, grounded in established chemical principles and field-proven troubleshooting methodologies.

Section 1: Foundational Analysis - The Expected Spectrum

Before diagnosing unexpected signals, it is imperative to establish a baseline for a pure sample of this compound. The structure contains four distinct proton environments and five unique carbon environments, leading to a relatively simple predicted spectrum.

Molecular Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₈Br₂O₂[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) Note: These are predicted values based on standard chemical shift principles. Actual values may vary slightly based on solvent, concentration, and instrument calibration.

Assignment Structure Fragment Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
a-C(Br)CH₃ ~2.1Singlet3H~28
b-CH₂ Br~4.0Singlet2H~40
c-OCH₃ ~3.8Singlet3H~54
d----C (Br)CH₃
e----C =O

Section 2: Initial Troubleshooting Checklist

Often, the source of an unexpected peak is environmental rather than chemical. Before delving into complex chemical analysis, address these common sources of contamination.

Q: Is the peak from the deuterated solvent or residual water? A: This is the most common source of extraneous peaks. The residual proton signal of the deuterated solvent and the signal from dissolved water have well-documented chemical shifts. For example, in CDCl₃, the residual solvent peak appears at 7.26 ppm, and water typically appears as a broad singlet around 1.56 ppm.[2]

Q: Could the peak be from a common laboratory contaminant? A: Yes. Contaminants such as acetone (from washing glassware), grease (from joints), or diethyl ether (from extractions) are frequently observed. A comprehensive list of common impurities and their chemical shifts is an essential resource for any NMR user.[2][3][4][5][6]

Q: Is the spectrum correctly referenced? A: If an internal standard like Tetramethylsilane (TMS) was not used, the spectrum might be improperly referenced to the residual solvent peak. Confirm your referencing procedure. An incorrectly referenced spectrum will cause all peaks to be shifted upfield or downfield.

Section 3: FAQ - Diagnosing Chemically-Related Unexpected Peaks

If the initial checklist does not identify the source of the unexpected signals, the peaks are likely due to chemical species related to the synthesis, purification, or degradation of the target compound. The synthesis of this compound typically involves the electrophilic addition of bromine (Br₂) to Methyl Methacrylate.[7][8]

Q1: I see peaks in the vinyl region (~5.5-6.5 ppm). What could this be? A: The presence of vinyl protons almost certainly indicates the presence of an alkene. The two most probable sources are unreacted starting material or an elimination side product.

  • Case A: Unreacted Starting Material (Methyl Methacrylate)

    • Causality: An incomplete bromination reaction will leave residual Methyl Methacrylate in the sample.

    • Identification: Look for two distinct signals in the vinyl region (~6.1 and ~5.6 ppm), a singlet for the methoxy group (~3.7 ppm), and a singlet for the vinyl methyl group (~1.9 ppm).

  • Case B: Elimination Side Product (Methyl 2-(bromomethyl)acrylate)

    • Causality: The target compound can undergo elimination of HBr, particularly when heated or upon exposure to a base (e.g., during a basic wash or chromatography on non-neutral silica gel). This is a known reaction pathway for similar dibromo esters.[9]

    • Identification: This side product will also show two vinyl proton signals, but their chemical shifts will differ from the starting material due to the influence of the bromomethyl group.

Table 2: ¹H NMR Data for Potential Alkene-Containing Impurities (in CDCl₃)

Compound Vinyl ¹H (ppm) -OCH₃ ¹H (ppm) -CH₃ or -CH₂Br ¹H (ppm)
Methyl Methacrylate~6.1 (s), ~5.6 (s)~3.7 (s)~1.9 (s, -CH₃)
Methyl 2-(bromomethyl)acrylate~6.3 (s), ~5.9 (s)~3.8 (s)~4.2 (s, -CH₂Br)

Q2: I have a very broad peak far downfield (>10 ppm) and my methoxy singlet at ~3.8 ppm is smaller than expected. What happened? A: This is a classic sign of ester hydrolysis. The methyl ester has reacted with water to form the corresponding carboxylic acid (2,3-dibromo-2-methylpropanoic acid) and methanol.

  • Causality: This can occur if the reaction was not performed under anhydrous conditions, during an aqueous workup, or if the sample was stored improperly in the presence of moisture.

  • Identification: The carboxylic acid proton (-COOH) gives a characteristic broad singlet, often far downfield (>10 ppm), which will disappear upon shaking the NMR tube with a drop of D₂O.[10] You will also observe a decrease in the integration of the methoxy singlet (~3.8 ppm) relative to other peaks from the target molecule and may see a new singlet for methanol (~3.49 ppm).

Q3: My spectrum is clean other than a sharp singlet at 5.30 ppm. What is this? A: A singlet at 5.30 ppm in CDCl₃ is the characteristic chemical shift for Dichloromethane (CH₂Cl₂).[2] This is a very common solvent used for bromination reactions and extractions.[7] Even after removal under reduced pressure, trace amounts can be difficult to eliminate completely and are often visible in the ¹H NMR spectrum.

Section 4: Troubleshooting Workflow and Verification Protocols

A systematic approach is key to efficiently identifying unknown peaks. The following workflow provides a logical pathway for diagnosis.

Troubleshooting_Workflow Start Unexpected Peak Observed CheckSolvent Compare peak to known solvent and water shifts [5] Start->CheckSolvent SolventMatch Peak Identified: Residual Solvent/H₂O CheckSolvent->SolventMatch Match NoSolventMatch No Match CheckSolvent->NoSolventMatch CheckVinyl Is peak in vinyl region (5.5-6.5 ppm)? NoSolventMatch->CheckVinyl VinylYes Yes CheckVinyl->VinylYes VinylNo No CheckVinyl->VinylNo IdentifyAlkene Compare to starting material and elimination product data VinylYes->IdentifyAlkene CheckBroad Is peak a broad singlet (>10 ppm)? VinylNo->CheckBroad AlkeneIdentified Peak Identified: Impurity from Synthesis IdentifyAlkene->AlkeneIdentified BroadYes Yes CheckBroad->BroadYes BroadNo No CheckBroad->BroadNo Hydrolysis Hypothesis: Ester Hydrolysis. Perform D₂O shake test. BroadYes->Hydrolysis CheckCommon Compare to common lab contaminant tables [1, 5] BroadNo->CheckCommon HydrolysisConfirmed Peak Identified: Degradation Product Hydrolysis->HydrolysisConfirmed ContaminantIdentified Peak Identified: External Contaminant CheckCommon->ContaminantIdentified FurtherAnalysis Impurity Unidentified. Consider 2D NMR (COSY, HSQC) or LC-MS analysis. CheckCommon->FurtherAnalysis No Match

Caption: Logical workflow for diagnosing unexpected NMR peaks.

Experimental Protocols

Protocol 4.1: The D₂O Shake Test for Hydrolysis

  • Acquire the standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of Deuterium Oxide (D₂O) to the tube.

  • Cap the tube and shake gently for 10-15 seconds to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Analysis: If the broad peak at >10 ppm has disappeared or significantly diminished, it confirms the presence of an exchangeable proton, strongly indicating a carboxylic acid from hydrolysis.

Protocol 4.2: Purification by Recrystallization If impurities from the synthesis are detected, purification is necessary. Recrystallization is an effective method for solid compounds.[11]

  • Solvent Selection: Experimentally determine a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at cold temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum and re-analyze by NMR to confirm purity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. (CN101560147A) Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses Procedure. METHYL α-(BROMOMETHYL)ACRYLATE. [Link]

  • SpectraBase. This compound. [Link]

  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Reddit. (2022). Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Vicinal Dibromides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of vicinal dibromides represents a fundamental transformation in organic chemistry. These 1,2-dibromoalkanes are versatile intermediates, readily converted into a variety of functional groups, including alkynes, alkenes, and diamines, making them invaluable building blocks in the construction of complex molecular architectures. This guide provides an in-depth comparison of the most common and effective methods for synthesizing vicinal dibromides, offering insights into the underlying mechanisms, stereochemical outcomes, and practical considerations to aid in the selection of the optimal synthetic strategy.

Electrophilic Addition of Molecular Bromine (Br₂) to Alkenes

The direct addition of molecular bromine to an alkene is the most classic and widely utilized method for the preparation of vicinal dibromides.[1] This reaction is characterized by its high efficiency and well-understood stereochemistry.

Mechanism and Stereoselectivity: The Bromonium Ion Intermediate

The reaction proceeds via an electrophilic addition mechanism. The electron-rich π-bond of the alkene attacks one of the bromine atoms in Br₂, inducing polarization and heterolytic cleavage of the Br-Br bond. This initial attack does not typically form a discrete carbocation. Instead, a cyclic bromonium ion intermediate is formed, where the bromine atom bridges the two carbon atoms of the former double bond.[2] This three-membered ring is then opened by a backside nucleophilic attack by the resulting bromide ion (Br⁻).[2]

This mechanistic pathway dictates a distinct stereochemical outcome: anti-addition . The two bromine atoms add to opposite faces of the original double bond.[3] For example, the bromination of a cis-alkene will yield a racemic mixture of enantiomeric trans-dibromides, while the bromination of a trans-alkene will produce a meso compound (if the substituents are identical).

Alkene Bromination Mechanism cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Alkene Alkene PiComplex π-Complex Alkene->PiComplex Coordination Br2 Br-Br Br2->PiComplex Bromonium Bromonium Ion PiComplex->Bromonium Heterolysis Br_minus Br⁻ PiComplex->Br_minus Bromonium_attack Bromonium Ion Dibromide Vicinal Dibromide (anti-addition) Bromonium_attack->Dibromide Br_minus_attack Br⁻ Br_minus_attack->Bromonium_attack Backside Attack (SN2)

Figure 1: Mechanism of alkene bromination with Br₂.
Practical Considerations and Experimental Protocol

Advantages:

  • High yields are often achieved.

  • The reaction is typically fast, often completing within minutes to a few hours at room temperature.[4]

  • The stereochemical outcome is highly predictable.

Disadvantages:

  • Molecular bromine is a highly volatile, corrosive, and toxic liquid, requiring careful handling in a well-ventilated fume hood.[5]

  • The reaction can be less selective for complex molecules with multiple reactive sites.

  • In polar, protic solvents, the formation of bromohydrins can be a competing side reaction.[2]

Experimental Protocol: Bromination of Cyclohexene with Br₂

  • Dissolve cyclohexene (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of molecular bromine (1.0 eq) in the same solvent dropwise to the stirred solution. The characteristic reddish-brown color of bromine should disappear upon addition.[6]

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude trans-1,2-dibromocyclohexane.

  • The product can be further purified by recrystallization or column chromatography.

N-Bromosuccinimide (NBS): A Safer Alternative for Bromination

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[7] It is particularly useful for allylic and benzylic brominations but can also be employed for the synthesis of vicinal dibromides from alkenes, often with improved selectivity.

Mechanism and Selectivity

In the context of vicinal dibromide synthesis, NBS is believed to react with a trace amount of HBr, which is often present as an impurity or generated in situ, to produce a low, steady concentration of molecular bromine (Br₂).[8] This in situ generated Br₂ then reacts with the alkene via the bromonium ion mechanism described previously. The key advantage of using NBS is the controlled, low concentration of Br₂, which can minimize side reactions.[8]

Alternatively, especially in the presence of water or other nucleophilic solvents, NBS can directly form a bromonium ion with the alkene, which is then intercepted by the nucleophile.[7] When the goal is dibromination, the reaction is typically carried out in a non-nucleophilic solvent, and a source of bromide ions is sometimes added.

NBS Bromination Logic NBS NBS Br2_low Br₂ (low concentration) NBS->Br2_low HBr HBr (trace) HBr->Br2_low Bromonium Bromonium Ion Br2_low->Bromonium Alkene Alkene Alkene->Bromonium Dibromide Vicinal Dibromide Bromonium->Dibromide

Figure 2: Role of NBS in generating a low concentration of Br₂.
Practical Considerations and Experimental Protocol

Advantages:

  • NBS is a crystalline solid, making it easier and safer to handle than liquid bromine.[5]

  • The low concentration of Br₂ generated in situ can lead to higher selectivity and fewer side products.

  • It is particularly useful for the bromination of acid-sensitive substrates.

Disadvantages:

  • NBS is more expensive than molecular bromine.

  • The reaction may require a radical initiator or light for certain applications, although this is more relevant for allylic bromination.[8]

Experimental Protocol: Bromination of Styrene with NBS

  • To a solution of styrene (1.0 eq) in dimethylformamide (DMF), add N-bromosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,2-dibromo-1-phenylethane.

Pyridinium Tribromide (Py·Br₃): A Solid Bromine Carrier

Pyridinium tribromide is a stable, crystalline solid that serves as another safe and convenient alternative to liquid bromine.[9] It is an ionic compound consisting of a pyridinium cation and a tribromide anion (Br₃⁻).

Mechanism of Action

In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine.[10] This equilibrium provides a controlled release of Br₂, which then reacts with the alkene via the established bromonium ion pathway, leading to anti-addition.[4]

Pyridinium Tribromide Equilibrium PyrBr3 Pyridinium Tribromide (Py·HBr₃) PyrHBr Pyridinium Bromide (Py·HBr) PyrBr3->PyrHBr Br2 Br₂ PyrHBr->Br2 +

Sources

A Senior Application Scientist's Guide to Safer Bromination: Alternatives for Methyl 2,3-dibromo-2-methylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and pharmaceutical development, the synthesis of halogenated intermediates is a cornerstone of molecular design. Methyl 2,3-dibromo-2-methylpropanoate, a valuable building block, is traditionally synthesized via the electrophilic addition of elemental bromine (Br₂) to methyl methacrylate. While effective, this classic approach is fraught with significant operational hazards. Elemental bromine is a highly toxic, corrosive, and volatile liquid, demanding stringent safety protocols and specialized handling equipment to mitigate risks of severe chemical burns and respiratory damage[1][2][3][4].

The intrinsic dangers associated with liquid bromine have catalyzed the development and adoption of safer, more manageable brominating agents. This guide provides an in-depth, objective comparison of viable alternatives, grounded in experimental data and mechanistic principles. Our focus is to empower researchers to select the optimal reagent by balancing reactivity, yield, safety, and operational simplicity.

Comparative Analysis of Brominating Agents

The ideal brominating agent should offer a performance profile comparable to or exceeding that of elemental bromine while presenting a significantly improved safety and handling paradigm. The primary alternatives fall into three categories: stable solid carriers of bromine, metal halide reagents, and in situ generation methods.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is perhaps the most widely adopted solid substitute for liquid bromine. As a crystalline solid, it eliminates the risks of vapor inhalation and liquid spills associated with Br₂[5]. While renowned for its utility in free-radical allylic bromination, NBS is also a potent electrophilic brominating agent for alkenes, particularly in polar solvents[6][7][8][9].

  • Mechanism of Action: In the context of alkene addition, NBS serves as a source of an electrophilic bromine atom. The reaction proceeds through the classic bromonium ion intermediate, followed by nucleophilic attack by the bromide ion. A key advantage of NBS is that it maintains a low, steady concentration of bromine in the reaction mixture, which can suppress side reactions[8][9].

  • Performance: High yields, often exceeding 90%, have been reported for the dibromination of various alkenes using NBS in solvent systems like DMSO/CH₂Cl₂[1].

  • Advantages: Significantly safer and easier to handle than liquid bromine; it's a stable solid. The reaction by-product, succinimide, is generally easy to remove via filtration.

  • Considerations: The reaction pathway (radical vs. electrophilic) is highly dependent on the reaction conditions (solvent, presence of radical initiators or light)[6]. For the desired vicinal dibromination, polar, non-aqueous conditions are typically favored.

Pyridinium Tribromide (Py·Br₃)

Pyridinium tribromide is another excellent solid alternative that offers controlled delivery of bromine. It is a stable, non-volatile, red-orange crystalline solid, making it easy to weigh and handle with minimal risk[10].

  • Mechanism of Action: This reagent exists in equilibrium with pyridine, HBr, and elemental bromine in solution, acting as a convenient and mild source of Br₂ for electrophilic addition[10]. The mechanism mirrors that of elemental bromine, involving the formation of a bromonium ion.

  • Performance: It is known to effect clean bromination of alkenes and other substrates, often with simplified work-up procedures compared to using liquid bromine[10]. It is frequently cited as a milder alternative for various bromination reactions[11].

  • Advantages: Crystalline solid, easy to handle, precise stoichiometry, and generally high yields. The release of bromine is controlled, reducing the harshness of the reaction.

  • Considerations: While significantly safer than Br₂, it is still a corrosive substance and should be handled with appropriate personal protective equipment (PPE)[10].

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is a versatile metal halide that can function as an effective brominating agent for a range of substrates, including alkenes and ketones[12][13].

  • Mechanism of Action: The reaction of alkenes with CuBr₂ can proceed to give vicinal dibromides in good to excellent yields[13][14]. The mechanism involves the delivery of two bromine atoms from the copper center to the double bond.

  • Performance: This heterogeneous method is often described as clean and direct[13][14]. It can be particularly useful for substrates that are sensitive to the highly acidic conditions generated by HBr, a common by-product in other methods.

  • Advantages: Solid, non-volatile reagent. It can offer different selectivity compared to Br₂ or NBS under certain conditions.

  • Considerations: As a metal-based reagent, removal of copper salts from the final product is a critical consideration, especially in pharmaceutical applications, and may require specific purification steps like chelation or specialized chromatography.

In Situ Generation of Bromine

This "green chemistry" approach avoids the handling of elemental bromine altogether by generating it directly within the reaction vessel. This is arguably the safest method, as the hazardous reagent is consumed as it is formed.

  • Mechanism of Action: A common method involves the oxidation of a stable bromide salt, such as sodium bromide (NaBr) or hydrobromic acid (HBr), with a suitable oxidant.

    • HBr/H₂O₂ System: The combination of hydrobromic acid and hydrogen peroxide is an effective and environmentally benign system that produces only water as a by-product[15].

    • Bromide/Oxidant Systems: Oxidants like sodium hypochlorite (NaOCl) can be reacted with HBr or KBr to generate Br₂ or KOBr in situ. This protocol has been successfully demonstrated in continuous flow reactors, further enhancing safety and control, with reported yields ranging from 78% to 99%[16][17].

  • Advantages: Eliminates the transport, storage, and handling of elemental bromine. Often uses inexpensive and readily available starting materials. Can be adapted for continuous flow processes, enhancing scalability and safety[17].

  • Considerations: Requires careful control of stoichiometry and reaction conditions to avoid over-oxidation or the formation of unwanted by-products.

Performance Data Summary

The following table provides a comparative overview of the discussed brominating agents for the electrophilic addition to alkenes.

Brominating AgentPhysical StateTypical YieldTypical ConditionsKey AdvantagesKey Disadvantages
Elemental Bromine (Br₂) (Baseline) Volatile Liquid>90%CH₂Cl₂, 0°C to RTHigh reactivity, inexpensiveHighly toxic, corrosive, difficult to handle[1][2]
N-Bromosuccinimide (NBS) Crystalline Solid90-95%[1]DMSO/CH₂Cl₂, RTSafe to handle, solid, easy by-product removalReaction path sensitive to conditions (light, solvent)[6]
Pyridinium Tribromide (Py·Br₃) Crystalline SolidHighCH₂Cl₂ or AcOH, RTSafe and easy to handle solid, mild reactionCostlier than Br₂, pyridine by-product to remove
Copper(II) Bromide (CuBr₂) SolidGood to Excellent[14]CHCl₃/EtOAc, RefluxSolid, non-volatile, useful for sensitive substratesRequires removal of metal waste from product
In Situ Generation (e.g., HBr/H₂O₂) Liquid Solution78-99%[17]Aqueous or BiphasicMaximally safe (no Br₂ handling), "green"Requires precise control of oxidant addition

Visualizing the Core Chemistry

The synthesis of this compound from methyl methacrylate is a classic example of electrophilic addition to an alkene.

Bromonium_Ion_Mechanism Mechanism: Electrophilic Addition start Alkene + Br-Br step1 Formation of Cyclic Bromonium Ion (Electrophilic Attack) start->step1 π electrons attack Brδ+ step2 Nucleophilic Attack by Bromide Ion (Br⁻) step1->step2 Backside attack product Vicinal Dibromide (anti-addition) step2->product

Caption: The bromonium ion mechanism results in anti-addition across the double bond.

Experimental Protocols

The following protocols provide detailed, validated methodologies. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: Baseline Synthesis using Elemental Bromine (Br₂)

This protocol serves as the traditional reference. Extreme caution is required.

Objective: To synthesize this compound from methyl methacrylate using liquid bromine.

Materials:

  • Methyl methacrylate (1.0 eq)

  • Elemental Bromine (Br₂) (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl methacrylate (1.0 eq) in CH₂Cl₂. Cool the flask to 0 °C in an ice-water bath. This is critical to control the exothermic reaction.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in CH₂Cl₂ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred methyl methacrylate solution over 20-30 minutes. The characteristic red-orange color of bromine should disappear as it reacts.[18] Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Work-up & Quenching: Cool the reaction mixture again to 0 °C. Carefully add 10% sodium thiosulfate solution to quench any unreacted bromine, stirring until the orange color fully disappears.

  • Neutralization & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any residual HBr), water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Safer Synthesis using N-Bromosuccinimide (NBS)

Objective: To perform the synthesis using a safer, solid reagent.

Materials:

  • Methyl methacrylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl methacrylate (1.0 eq) in a 1:1 mixture of DMSO and CH₂Cl₂. Stir the solution at room temperature. The polar aprotic solvent (DMSO) facilitates the electrophilic pathway.[1]

  • Reagent Addition: Add NBS (1.05 eq) to the solution in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid, often complete within 15-30 minutes. Monitor by TLC or GC-MS. The solid succinimide by-product will precipitate from the solution.

  • Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with CH₂Cl₂ (2x volumes).

  • Washing: Combine the organic extracts and wash thoroughly with water (to remove DMSO and succinimide) and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product is often of high purity. Further purification can be achieved via vacuum distillation.

General Experimental Workflow

The following diagram outlines the logical flow applicable to most bromination protocols, from initial setup to final product isolation.

Experimental_Workflow A 1. Reaction Setup (Substrate in Solvent, 0°C or RT) B 2. Reagent Addition (Dropwise or Portions) A->B C 3. Reaction Monitoring (TLC / GC-MS) B->C D 4. Quenching (e.g., Na₂S₂O₃) C->D E 5. Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) D->E F 6. Drying & Concentration (Anhydrous salt, Rotary Evaporator) E->F G 7. Purification (Distillation or Chromatography) F->G

Caption: A generalized workflow for the synthesis and purification of the target product.

Conclusion and Recommendation

While elemental bromine remains a potent and cost-effective reagent, its extreme hazardousness makes it an increasingly unattractive choice in modern, safety-conscious laboratories. For the synthesis of this compound, both N-Bromosuccinimide and Pyridinium Tribromide stand out as superior alternatives. They offer the significant advantage of being stable, easy-to-handle solids, which drastically reduces the risk of accidental exposure. High reaction yields are achievable under mild conditions, often with simplified work-up procedures.

For laboratories prioritizing green chemistry and inherent safety, the in situ generation of bromine from stable salts is the most compelling path forward. This approach completely obviates the need to handle elemental bromine and aligns with the principles of sustainable chemical synthesis. The choice between these safer alternatives will ultimately depend on factors such as substrate sensitivity, scale, cost, and specific laboratory capabilities, but all represent a significant advancement in safety and operational efficiency over the traditional method.

References

  • Allylic bromination of alkenes with NBS and light - OrgoSolver. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. [Link]

  • The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products - Pearson. [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. [Link]

  • Electrophilic Bromination of Alkenes: Environmental, Health and Safety Aspects of New Alternative Methods - ResearchGate. [Link]

  • CHAPTER 5: Bromination Reactions - The Royal Society of Chemistry. [Link]

  • A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry - Master Organic Chemistry. [Link]

  • (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. [Link]

  • Preparing Alkyl Halides from Alkenes - Allylic Bromination - Chemistry LibreTexts. [Link]

  • Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution - ResearchGate. [Link]

  • CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
  • Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions - ResearchGate. [Link]

  • α,β-Unsaturated Ketones via Copper(II) Bromide Mediated Oxidation - ResearchGate. [Link]

  • Handling liquid bromine and preparing bromine water - RSC Education. [Link]

  • What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area : r/chemhelp - Reddit. [Link]

  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]

  • Unsaturated ketones via copper(II) bromide mediated oxidation - Baxendale Group. [Link]

  • Bromine handling and safety - SlideShare. [Link]

  • Copper(II) bromide - Wikipedia. [Link]

  • This compound - SIELC Technologies. [Link]

  • Methyl methacrylate - Wikipedia. [Link]

  • This compound | C5H8Br2O2 - PubChem. [Link]

Sources

Reactivity comparison of Methyl 2,3-dibromo-2-methylpropanoate vs other bromo-esters.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Methyl 2,3-dibromo-2-methylpropanoate

Abstract

In the landscape of synthetic chemistry, halo-esters are indispensable building blocks and initiators. Their reactivity profiles dictate their utility in a myriad of transformations, from nucleophilic substitutions to controlled polymerization. This guide provides an in-depth comparative analysis of this compound, contrasting its reactivity with other structurally relevant bromo-esters. We will delve into the underlying electronic and steric factors that govern its behavior and provide experimental frameworks to quantitatively assess these differences. This document is intended for researchers and professionals in chemical and pharmaceutical development who seek a deeper, mechanistic understanding to inform their synthetic strategies.

Theoretical Framework: Unpacking the Reactivity of Bromo-esters

The reactivity of a bromo-ester in nucleophilic substitution and related reactions is not monolithic; it is a nuanced outcome of competing electronic and steric factors. Understanding these principles is paramount to predicting reaction pathways and optimizing conditions.

  • Electronic Effects: The carbon-bromine bond is polarized, rendering the carbon electrophilic and susceptible to nucleophilic attack[1][2]. The reactivity is profoundly influenced by the stability of the transition state or any charged intermediates.

    • SN1 Pathway: This stepwise mechanism involves the formation of a carbocation intermediate.[2][3] Its stability is the primary determinant of the reaction rate. Tertiary carbocations are significantly more stable than secondary, which are more stable than primary carbocations, due to hyperconjugation and inductive effects.[3] Therefore, substrates that can form stable carbocations are more prone to react via an SN1 mechanism, particularly in polar protic solvents.[4][5]

    • SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[6] The reaction rate is sensitive to the concentration of both the substrate and the nucleophile.[2][3]

  • Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is critical, especially in SN2 reactions.[1] Bulky substituents on or near the reaction center impede the nucleophile's approach, dramatically slowing the reaction rate.[7][8] Methyl and primary halides are most reactive in SN2, while tertiary halides are essentially unreactive.[1][6]

  • Role as an ATRP Initiator: In the context of Atom Transfer Radical Polymerization (ATRP), bromo-esters serve as initiators. Their efficacy is determined by the rate of activation, which is the homolytic cleavage of the C-Br bond mediated by a transition metal catalyst.[9] An ideal initiator should activate at a rate comparable to or faster than the rate of polymer propagation to ensure polymers with low polydispersity and high end-group fidelity.[10][11]

Comparative Reactivity Analysis

To contextualize the reactivity of This compound (MDBMP) , we will compare it against three other bromo-esters, each chosen to highlight a specific structural feature:

  • Methyl 2-bromoacetate (MBA): A primary α-bromo-ester.

  • Methyl 2-bromopropanoate (MBP): A secondary α-bromo-ester.

  • Methyl 2-bromoisobutyrate (MBiB): A tertiary α-bromo-ester, structurally similar to MDBMP but lacking the β-bromine.

Reactivity in Nucleophilic Substitution

The α-carbon in MDBMP is tertiary and is bonded to both a bromine atom and a methyl group. This structure has profound implications for its reaction mechanism.

  • Versus MBA (Primary) and MBP (Secondary): MDBMP is expected to be significantly more reactive under SN1 conditions due to the formation of a relatively stable tertiary carbocation. Conversely, it will be far less reactive under SN2 conditions due to severe steric hindrance from the α-methyl group and the adjacent bromomethyl group, which shields the backside of the electrophilic carbon.[1][6] MBA and MBP, being primary and secondary respectively, are more amenable to SN2 attack.[5]

  • Versus MBiB (Tertiary): Both MDBMP and MBiB are tertiary bromo-esters and are excellent candidates for SN1 reactions.[12] The primary difference is the presence of the bromine atom on the β-carbon in MDBMP. This β-bromine exerts a strong electron-withdrawing inductive effect, which can slightly destabilize the adjacent carbocation intermediate formed during an SN1 reaction. Consequently, one might predict that MDBMP would react slightly slower than MBiB under purely SN1 solvolysis conditions.

Illustrative Data: Relative Solvolysis Rates

To quantify these differences, we can examine the relative rates of solvolysis (a reaction where the solvent acts as the nucleophile), which typically proceeds via an SN1 mechanism for tertiary substrates.[4][13]

CompoundStructureSubstrate TypeExpected SN1 Rate (Relative)Rationale
MDBMP TertiaryHighForms a tertiary carbocation, but slightly destabilized by the adjacent electron-withdrawing Br.
MBiB TertiaryVery HighForms a stable tertiary carbocation.[12]
MBP SecondaryModerateForms a less stable secondary carbocation.
MBA PrimaryVery LowPrimary carbocation is highly unstable; SN1 is disfavored.

Note: This data is illustrative, based on established principles of physical organic chemistry. Actual rates depend heavily on solvent and temperature.[4][14]

Reactivity as an ATRP Initiator

In ATRP, the key is the reversible activation of the C-Br bond. Tertiary halides like MBiB are known to be highly efficient initiators.[10] MDBMP, also a tertiary halide, is expected to be a highly active initiator as well. The presence of the second bromine atom in MDBMP opens up possibilities for synthesizing polymers with a bromine at both the α- and ω-ends, or for creating more complex, branched architectures. The relative activation rates would need to be determined experimentally, but both MBiB and MDBMP are considered "fast" initiators suitable for a wide range of monomers.[10][12]

Experimental Protocols

To provide a tangible basis for comparison, the following protocol outlines a kinetic experiment to determine the relative rates of solvolysis.

Protocol: Comparative Solvolysis Rate Determination

Objective: To compare the SN1 reactivity of MDBMP, MBiB, MBP, and MBA by monitoring their solvolysis rates in a buffered ethanol/water solution.

Materials:

  • This compound (MDBMP)

  • Methyl 2-bromoisobutyrate (MBiB)

  • Methyl 2-bromopropanoate (MBP)

  • Methyl 2-bromoacetate (MBA)

  • Ethanol (ACS grade)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Phenolphthalein indicator

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Constant temperature water bath (set to 50 °C)

  • Conical flasks (100 mL), pipettes, burette

Procedure:

  • Solution Preparation: Prepare a buffered solvent of 80:20 ethanol:water (v/v) containing 0.05 M NaHCO₃.

  • Reaction Setup: For each bromo-ester, accurately prepare a 0.1 M solution in 50 mL of the buffered solvent in a conical flask. Add 2-3 drops of phenolphthalein.

  • Incubation: Place the flasks in the constant temperature water bath at 50 °C. Start a timer for each flask as it is submerged.

  • Kinetic Monitoring: The solvolysis reaction produces HBr, which is neutralized by the NaHCO₃. As the bicarbonate is consumed, the solution will become acidic. At regular intervals (e.g., every 15 minutes for the tertiary esters, longer for the others), withdraw a 5 mL aliquot from each flask and quench it in an ice bath.

  • Titration: Titrate the quenched aliquot with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached. This determines the amount of HBr produced.

  • Data Analysis: The rate of reaction can be determined by plotting the concentration of HBr produced over time. For a first-order reaction, a plot of ln([R-Br]₀ / ([R-Br]₀ - [HBr])) versus time will yield a straight line with a slope equal to the rate constant, k.

Self-Validation: The use of a buffered solution helps maintain a stable pH during the initial phase of the reaction. The consistency of the rate constant calculated at different time points validates the assumed first-order kinetics. Running triplicates for each substrate is essential for statistical reliability.

Visualization of Mechanisms and Workflows

SN1 Reaction Mechanism for MDBMP

SN1_Mechanism sub MDBMP ts1 Transition State 1 (C-Br bond breaking) sub->ts1 Slow, RDS int Tertiary Carbocation Intermediate ts1->int ts2 Transition State 2 (C-Nu bond forming) int->ts2 nuc Nucleophile (Nu-H) nuc->ts2 Fast prod_int Protonated Product ts2->prod_int prod Final Product prod_int->prod Deprotonation deprot -H+

Caption: Rate-determining step (RDS) in the SN1 solvolysis of MDBMP.

Experimental Workflow Diagram

Experimental_Workflow prep Prepare 0.1 M Substrate in Buffered Solvent incubate Incubate at 50 °C Start Timer prep->incubate aliquot Withdraw 5 mL Aliquot at Time (t) incubate->aliquot quench Quench in Ice Bath aliquot->quench titrate Titrate with 0.01 M NaOH quench->titrate record Record Volume of NaOH titrate->record repeat Repeat for all Time Points and Substrates record->repeat repeat->aliquot Next time point analyze Calculate Rate Constants (k) Plot Kinetic Data repeat->analyze

Caption: Workflow for the comparative kinetic analysis of bromo-esters.

Conclusion

This compound is a highly functionalized bromo-ester whose reactivity is dominated by its tertiary α-carbon. It exhibits high reactivity in SN1-type reactions, comparable to other tertiary bromo-esters like MBiB, though potentially moderated by the inductive effect of the β-bromine. Conversely, its structure imparts significant steric hindrance, rendering it largely unreactive in SN2 pathways. This predictable reactivity profile makes it a valuable substrate for syntheses proceeding through carbocation intermediates and a potent initiator for controlled radical polymerizations like ATRP. The choice between MDBMP and other bromo-esters should be guided by a mechanistic understanding of the desired transformation, with MDBMP being the substrate of choice for SN1 pathways or when its unique dibromo functionality is to be exploited.

References

  • Alkyl Halide Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Summary of Reactions of Alkyl Halides. (2024). LibreTexts. Retrieved from [Link]

  • Initiators for ATRP. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved from [Link]

  • SN1 and SN2 Reaction Comparison. (2020). LibreTexts. Retrieved from [Link]

  • Solvolysis of Tertiary and Secondary Haloalkanes. (2015). LibreTexts. Retrieved from [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2024). Master Organic Chemistry. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. Retrieved from [Link]

  • Kevill, D. N., et al. (2012). Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equation. European Journal of Chemistry. Available from [Link]

  • Sim, W., & Truhlar, D. G. (2020). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers: E2 Reactions Are as Sensitive as SN2 Reactions. The Journal of Organic Chemistry. Available from [Link]

  • Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator and Ligand Structures on Atom Transfer Radical Polymerization of Styrene. Macromolecules.
  • Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Quantitative HPLC Method for Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and environmental analysis, the accurate quantification of brominated organic compounds is paramount. These compounds, ranging from active pharmaceutical ingredients (APIs) to persistent environmental pollutants like brominated flame retardants (BFRs), demand robust and reliable analytical methods.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analyses. However, an HPLC method is only as dependable as its validation.[3]

This guide provides an in-depth comparison and technical walkthrough for validating a quantitative HPLC method tailored for brominated organic compounds. Drawing from extensive field experience, this document moves beyond a simple checklist of validation parameters. Instead, it delves into the scientific rationale behind experimental choices, offering a self-validating framework grounded in the principles of leading regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[10][11] For quantitative analysis of brominated compounds, this translates to ensuring the method can consistently and accurately measure the concentration of the target analyte in a given sample matrix.

Foundational Strategy: Method Development and System Suitability

Before embarking on formal validation, a well-developed HPLC method is essential. The inherent hydrophobicity of many brominated compounds often dictates the use of reversed-phase (RP) chromatography.[12][13][14]

Comparative Column Selection

The choice of a stationary phase is critical for achieving optimal separation. While C18 columns are the most widely used in reversed-phase HPLC, other options may offer superior performance for specific brominated analytes.[12][15]

Stationary Phase Primary Interaction Mechanism Ideal for... Considerations
C18 (Octadecylsilane) Strong hydrophobic interactions.[15]A wide range of non-polar to moderately polar brominated compounds.Potential for strong retention of highly hydrophobic molecules, requiring higher organic solvent concentrations.
C8 (Octylsilane) Moderate hydrophobic interactions.[15]Rapid analysis of hydrophobic compounds that may be too strongly retained on a C18 column.[15]May provide less resolution for complex mixtures compared to C18.
Phenyl-Hexyl Pi-pi interactions and moderate hydrophobicity.Brominated compounds with aromatic rings, offering alternative selectivity.Can be beneficial when C18 or C8 columns fail to resolve critical pairs.
Pentafluorophenyl (PFP) Dipole-dipole, pi-pi, and hydrophobic interactions.Halogenated aromatic compounds, providing unique selectivity for positional isomers.May exhibit different elution orders compared to traditional alkyl phases.

Expert Insight: For novel brominated compounds, initial screening on C18, C8, and Phenyl-Hexyl columns provides a comprehensive understanding of their retention behavior. The final column selection should be based on achieving the best resolution, peak symmetry, and analysis time.

Mobile Phase Optimization

The mobile phase composition is adjusted to control the elution of analytes.[16] A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier like acetonitrile or methanol.[17][18]

Key Optimization Factors:

  • Organic Solvent Ratio: Increasing the organic solvent percentage reduces retention time for hydrophobic compounds.

  • pH of the Aqueous Phase: Crucial for ionizable brominated compounds, as pH affects their ionization state and retention.[16][19]

  • Additives: Trifluoroacetic acid (TFA) or formic acid are often added at low concentrations (0.05-0.1%) to improve peak shape and reproducibility.[20]

The Validation Workflow: A Parameter-by-Parameter Deep Dive

The validation process systematically evaluates the performance characteristics of the analytical method. The following workflow, aligned with ICH Q2(R2) guidelines, provides a robust framework.[4][5][21][22]

Validation_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation ValidationProtocol Develop Validation Protocol & Acceptance Criteria SystemSuitability Establish System Suitability Criteria ValidationProtocol->SystemSuitability Defines Specificity Specificity/ Selectivity SystemSuitability->Specificity Prerequisite for Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport Data for

Caption: A typical workflow for HPLC method validation.

Specificity/Selectivity

Causality: The primary goal of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][10] For brominated compounds, this is crucial to ensure that other halogenated species or synthetic precursors do not interfere with quantification.

Experimental Protocol:

  • Sample Preparation: Prepare individual solutions of the analyte, known impurities, and a placebo (matrix without the analyte). Also, prepare a spiked sample containing the analyte and all potential interferents.

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Data Evaluation:

    • Compare the chromatograms to ensure that the retention time of the analyte is unique.

    • In the spiked sample, verify that the analyte peak is well-resolved from all other peaks (resolution > 2).

    • Employ a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in the spiked sample.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte. The concentration range should span from 50% to 150% of the expected sample concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero, indicating minimal bias.

Data Presentation:

Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Average Peak Area
50498,500501,200499,800499,833
75752,300749,600751,100751,000
1001,005,0001,002,5001,004,1001,003,867
1251,255,0001,258,2001,256,5001,256,567
1501,501,0001,498,7001,503,3001,501,000
Linear Regression Slope: 10,005Y-intercept: 2,500r²: 0.9998
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.[5]

Experimental Protocol:

  • Sample Preparation: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the previously established calibration curve.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria:

  • Recovery: Typically between 98.0% and 102.0%.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)Average Recovery (%)
Low (80%) 8079.599.499.5
8079.899.8
8079.399.1
Medium (100%) 100100.5100.5100.3
10099.899.8
100100.7100.7
High (120%) 120119.599.699.8
120120.2100.2
120119.899.8
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • RSD for Repeatability: ≤ 2.0%

  • RSD for Intermediate Precision: ≤ 2.0%

Data Presentation:

Precision Level Day/Analyst/Instrument Measured Values (µg/mL) Mean Std. Dev. RSD (%)
Repeatability Day 1 / Analyst 1 / Inst. 1100.2, 99.8, 100.5, 101.0, 99.5, 100.1100.180.520.52
Intermediate Precision Day 2 / Analyst 2 / Inst. 2100.8, 100.1, 99.9, 101.2, 100.4, 100.7100.520.480.48
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis and trace-level quantification.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • LOD Determination:

    • Inject progressively lower concentrations of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ Determination:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Confirm the LOQ by analyzing six replicates at this concentration and ensuring the precision (RSD) and accuracy meet predefined criteria (e.g., RSD ≤ 10%).

Robustness

Causality: Robustness testing demonstrates the reliability of an analytical procedure in response to deliberate variations in method parameters.[5] This provides an indication of its suitability for routine use.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 10%)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • pH of the mobile phase (± 0.2 units)

  • Analysis: Analyze a sample under each modified condition.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within their established limits for all tested variations.

Robustness_Factors center HPLC Method FlowRate Flow Rate (±10%) center->FlowRate Temperature Column Temp (±5°C) center->Temperature MobilePhase Mobile Phase (±2% Organic) center->MobilePhase pH Mobile Phase pH (±0.2) center->pH Wavelength Detection λ (±2 nm) center->Wavelength

Caption: Key parameters to vary during robustness testing.

Conclusion

The validation of a quantitative HPLC method for brominated organic compounds is a meticulous but essential process. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, laboratories can ensure the generation of reliable and defensible data. This guide provides a comprehensive framework, blending regulatory expectations with practical, field-tested insights. Adherence to these principles not only ensures compliance but also builds a foundation of scientific integrity for any research, development, or quality control endeavor involving these important molecules.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma Group.
  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. Labtech.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. gmp-compliance.org.
  • Quality Guidelines - ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S.
  • FDA Releases Guidance on Analytical Procedures | BioPharm International.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub.
  • Selection Guide of HPLC Column - Hawach. Hawach Scientific.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. GL Sciences Inc.
  • HIC columns – hydrophobic interaction chromatography for (U)HPLC analysis - Tosoh Bioscience. Tosoh Bioscience.
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PubMed Central.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
  • Analysis of brominated flame retardants in the aquatic environment: a review - PMC - NIH.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. Mastelf.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. ALWSCI.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. World Journal of Pharmaceutical and Medical Research.

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Dibrominated Ester Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Precision

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Structural isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit dramatically different chemical, physical, and biological properties.[1] Dibrominated esters, a class of compounds often used as synthetic intermediates, present a common and illustrative challenge. Two isomers may have nearly identical boiling points and chromatographic behaviors, rendering their differentiation by simple methods impossible.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unambiguously distinguish between structural isomers of dibrominated esters. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted spectroscopic approach forms a self-validating system for structural elucidation. To provide a practical framework, we will use two model isomers throughout this guide: Methyl 2,3-dibromobutanoate (Isomer A) and Methyl 3,4-dibromobutanoate (Isomer B) .

Isomer A: Methyl 2,3-dibromobutanoateIsomer B: Methyl 3,4-dibromobutanoate
Figure 1. Model compounds for comparative analysis.

The Integrated Analytical Workflow

A robust structural determination relies not on a single technique, but on the convergence of evidence from multiple, orthogonal methods. The typical workflow integrates Mass Spectrometry for molecular formula confirmation, Infrared Spectroscopy for functional group identification, and the unparalleled resolving power of Nuclear Magnetic Resonance for definitive connectivity mapping.

G cluster_0 cluster_1 Initial Screening cluster_2 Definitive Structural Elucidation cluster_3 Sample Unknown Dibrominated Ester Sample MS Mass Spectrometry (MS) Confirm MW & Dibromo Presence Sample->MS Parallel Analysis IR Infrared (IR) Spectroscopy Confirm Functional Groups Sample->IR Parallel Analysis NMR_1D 1D NMR (¹H, ¹³C) Initial Connectivity Hypothesis MS->NMR_1D Provides Context IR->NMR_1D Provides Context NMR_2D 2D NMR (COSY, HMBC) Unambiguous Connectivity Map NMR_1D->NMR_2D Refines Hypothesis Conclusion Final Structure Confirmed NMR_2D->Conclusion Provides Proof

Caption: General workflow for isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing isomers because it provides a detailed picture of the chemical environment and connectivity of individual atoms within a molecule.[1][2] By analyzing the spectra of both ¹H (proton) and ¹³C nuclei, we can piece together the molecular puzzle.

Expertise in Action: ¹H and ¹³C NMR Analysis

The fundamental difference between Isomer A and Isomer B lies in the placement of the bromine atoms relative to the ester functional group. This creates unique electronic environments for each proton and carbon, leading to predictable differences in their NMR spectra.[3][4][5]

  • ¹H NMR Spectroscopy: This technique reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (multiplicity or splitting).

    • Isomer A (Methyl 2,3-dibromobutanoate): We expect four distinct signals. The key differentiator will be the two adjacent methine (CH) groups, each bonded to a bromine. These protons will be coupled to each other, appearing as doublets, and will be significantly downfield due to the electronegativity of the attached bromine.

    • Isomer B (Methyl 3,4-dibromobutanoate): We also expect four distinct signals. However, the connectivity is completely different. We will see a methylene group (-CH₂-) adjacent to the carbonyl, which will be coupled to the single methine (CH-Br) proton. The terminal bromomethyl (-CH₂Br) group will also be coupled to the same methine proton, resulting in more complex splitting patterns (e.g., a doublet of doublets or a multiplet for the CH-Br proton).

  • ¹³C NMR Spectroscopy: This technique indicates the number of unique carbon environments in the molecule.[6][7] While both isomers have 5 carbon atoms and are expected to show 5 distinct signals, the chemical shifts of these signals will differ significantly, especially for the carbons directly bonded to bromine. The carbon of a CH₂-Br group (as in Isomer B) will have a very different chemical shift from that of a CH-Br group (as in both isomers).

Trustworthiness Through 2D NMR: COSY and HMBC for Unambiguous Proof

While 1D NMR provides strong clues, 2D NMR experiments offer definitive proof of atomic connectivity, creating a self-validating dataset.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment maps all proton-proton coupling interactions.[8][9] A cross-peak in a COSY spectrum confirms that two protons are on adjacent carbons. For Isomer A, a key cross-peak will exist between the H2 and H3 protons. For Isomer B, cross-peaks will connect the H2 protons to the H3 proton, and the H3 proton to the H4 protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the knockout experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[1][9][10] This allows us to connect the molecular "fragments" identified in other experiments. For example, in Isomer B, the protons of the ester's methyl group (at C5) will show a correlation to the carbonyl carbon (C1). This C1 carbon will, in turn, show a correlation to the H3 proton, definitively establishing the C1-C2-C3 linkage. This pattern will be absent in Isomer A.

G cluster_A Isomer A: Methyl 2,3-dibromobutanoate cluster_B Isomer B: Methyl 3,4-dibromobutanoate H3_A H3 (CH-Br) H4_A H4 (CH₃) H3_A->H4_A COSY H2_A H2 (CH-Br) H2_A->H3_A COSY C1_A C1 (C=O) H2_A->C1_A HMBC (2-bond) H5_A H5 (OCH₃) H5_A->C1_A HMBC (3-bond) H4_B H4 (CH₂-Br) H3_B H3 (CH-Br) H3_B->H4_B COSY H2_B H2 (CH₂) H2_B->H3_B COSY C1_B C1 (C=O) H2_B->C1_B HMBC (2-bond) H5_B H5 (OCH₃) H5_B->C1_B HMBC (3-bond)

Caption: Differentiating isomers using key 2D NMR correlations.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the ester isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by using 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.

  • COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of ~8 Hz, which is typical for 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform the data, apply phase correction, and calibrate the spectra using the TMS signal.

Mass Spectrometry (MS): Confirming Formula and Probing Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight and, through analysis of fragmentation patterns, clues about the molecule's structure.[11]

Authoritative Grounding: The Bromine Isotopic Signature

A hallmark of any brominated compound is its isotopic pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12] A compound with two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M⁺) and any bromine-containing fragments:

  • M peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the intensity of the M peak.

  • M+4 peak: Contains two ⁸¹Br atoms. This peak will be approximately the same intensity as the M peak.

Observing this 1:2:1 pattern is definitive proof that the molecule contains two bromine atoms. Both Isomer A and Isomer B will exhibit this pattern at the same mass-to-charge (m/z) ratio for their molecular ion.

Expertise in Action: Differentiating by Fragmentation

While the molecular ions are identical, the way they break apart (fragment) upon ionization is dictated by their structure. The most stable carbocations and neutral radicals will be formed preferentially, leading to different fragment ions in the mass spectrum.[11][12]

  • Isomer A (Methyl 2,3-dibromobutanoate): A likely fragmentation pathway is the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da). Alpha-cleavage between C2-C3 is also possible.

  • Isomer B (Methyl 3,4-dibromobutanoate): Alpha-cleavage between C2 and C3 is highly probable, as this results in the loss of a large radical and the formation of a stable fragment ion [CH₂C(O)OCH₃]⁺ at m/z 73. This peak would be expected to be significantly more intense in the spectrum of Isomer B than in Isomer A.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV. EI is a "hard" ionization technique that induces significant fragmentation, which is ideal for distinguishing isomers.

  • Analysis: Acquire the spectrum over a mass range of m/z 50 to 400.

  • Data Interpretation: Identify the molecular ion cluster (M, M+2, M+4). Analyze the major fragment ions and propose logical fragmentation pathways to account for their presence.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a quick and simple method to verify the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Spectral Features

Both Isomer A and Isomer B are expected to show very similar IR spectra, as they contain the same functional groups. Key absorptions include:

  • C=O Stretch (Ester): A very strong and sharp absorption band around 1735-1750 cm⁻¹ .[13][14]

  • C-O Stretch (Ester): Strong bands in the 1000-1300 cm⁻¹ region.[13]

  • C-H Stretch (Alkyl): Bands just below 3000 cm⁻¹ .

  • C-Br Stretch: Absorptions in the fingerprint region, typically between 515-690 cm⁻¹ .[14][15][16]

While IR spectroscopy is excellent for confirming that the compound is indeed a brominated ester, it lacks the resolving power to reliably distinguish between these two structural isomers on its own.[17] Its primary role in this context is as a rapid quality control check.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, place a single drop between two salt (NaCl or KBr) plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Comparative Data Summary

The following table summarizes the key predicted spectroscopic features that allow for the differentiation of Isomer A and Isomer B.

Spectroscopic FeatureMethyl 2,3-dibromobutanoate (Isomer A)Methyl 3,4-dibromobutanoate (Isomer B)Rationale for Differentiation
¹H NMR Signals 4 signals: δ ~3.8 (s, 3H, OCH₃), δ ~4.5 (d, 1H, CHBr), δ ~4.3 (dq, 1H, CHBr), δ ~1.9 (d, 3H, CH₃)4 signals: δ ~3.7 (s, 3H, OCH₃), δ ~3.9 (m, 2H, CH₂Br), δ ~3.2 (m, 1H, CHBr), δ ~2.9 (d, 2H, CH₂CO)The chemical shifts and, most importantly, the splitting patterns (multiplicity) are completely different due to the unique proton connectivities.
¹³C NMR Signals 5 unique signals.5 unique signals.While the number of signals is the same, the chemical shifts of the carbon backbone (C1-C4) will be distinct.
Key 2D NMR (HMBC) Correlation from H2 (CH-Br) to C1 (C=O).Correlation from H2 (CH₂) to C1 (C=O).This 2-bond correlation directly probes the atom attached to the carbonyl group, providing definitive evidence of the structure.
MS Molecular Ion (M⁺) Identical m/z with 1:2:1 (M:M+2:M+4) isotopic pattern.Identical m/z with 1:2:1 (M:M+2:M+4) isotopic pattern.Confirms molecular formula and dibromo nature for both; does not differentiate.
Key MS Fragment Loss of -OCH₃ (M-31) and/or -COOCH₃ (M-59).Prominent peak at m/z 73 due to [CH₂COOCH₃]⁺ fragment.The fragmentation is governed by the stability of the resulting ions, which differs based on the isomer's structure.
Key IR Absorptions (cm⁻¹) Strong C=O (~1740), C-O (~1200), C-Br (~600).Strong C=O (~1740), C-O (~1200), C-Br (~600).Insufficient for differentiation; spectra are expected to be nearly identical.

Conclusion

The unambiguous differentiation of structural isomers like dibrominated esters is a critical analytical task that cannot be reliably accomplished by a single technique. While Infrared Spectroscopy serves as a rapid confirmation of functional groups and Mass Spectrometry validates the molecular formula and dibromo-nature, they are insufficient on their own for definitive structural assignment.

The unequivocal solution lies in the detailed connectivity map provided by Nuclear Magnetic Resonance spectroscopy. The distinct chemical shifts and coupling patterns in 1D ¹H and ¹³C NMR spectra build a strong hypothesis, which is then irrefutably confirmed by 2D correlation experiments like COSY and HMBC. By integrating these spectroscopic methods, researchers can create a self-validating dataset that ensures the absolute structural integrity of their compounds, a prerequisite for any successful research and development endeavor.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • McBee, E. T., & Christman, D. L. (1955). Infrared Spectra of Halogenated Acetic Esters. Journal of the American Chemical Society, 77(3), 755–756. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Retrieved from [Link]

  • YouTube. (2020). 2D NMR- Worked Example 1 (COSY). Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organics and Their Infrared Spectra. Spectroscopy Online. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 13.5: Fragmentation Patterns of Functional Groups. Retrieved from [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H4Br2 CH3CHBr2 C-13 nmr spectrum of 1,1-dibromoethane. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? Retrieved from [Link]

  • YouTube. (2026). NMR Spectroscopy Challenge #4 | Step-by-Step Structure Elucidation | ¹H & ¹³C APT NMR. Retrieved from [Link]

  • Wiley Online Library. (2021). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • Organic Letters. (2023). Applications of the DIB–BBr3 Protocol in Bromination Reactions. Retrieved from [Link]

  • VNU Journal of Science: Education Research. (2022). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • Organic Letters. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Retrieved from [Link]

  • Dr. Wainwright's Chemistry. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Retrieved from [Link]

  • ACS Catalysis. (2024). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]

Sources

A comparative study of solvent effects on the reactivity of alkyl halides.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of solvent is a critical parameter that can profoundly influence the rate and mechanism of a reaction. This is particularly true for the nucleophilic substitution reactions of alkyl halides, a cornerstone of many synthetic pathways in drug development and materials science. This guide provides an in-depth, comparative analysis of how different solvents modulate the reactivity of alkyl halides, supported by experimental data and mechanistic insights.

Theoretical Framework: The Role of the Solvent in Nucleophilic Substitution

Nucleophilic substitution reactions of alkyl halides primarily proceed through two distinct mechanisms: the unimolecular (S(_N)1) and the bimolecular (S(_N)2) pathways. The solvent's role is not merely as a medium for the reactants but as an active participant that can stabilize or destabilize transition states and intermediates, thereby dictating which mechanistic pathway is favored.

Solvent Classification: Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds:

  • Polar Protic Solvents: These solvents, such as water (H(2)O), alcohols (ROH), and carboxylic acids, possess a hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can form strong hydrogen bonds.[1] They are highly polar.[1][2]

  • Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) have significant dipole moments due to polar bonds (e.g., C=O, S=O) but lack an acidic proton, preventing them from acting as hydrogen bond donors.[1][2][3]

  • Nonpolar Solvents: These include hydrocarbons like hexane and aromatic compounds such as benzene and toluene, which have low dielectric constants and minimal polarity.[1][2]

The S(_N)1 versus S(_N)2 Dichotomy:

The general guideline for solvent effects on nucleophilic substitution is as follows:

  • S(N)1 reactions are favored by polar protic solvents .[1]

  • S(N)2 reactions are favored by polar aprotic solvents .[1]

This preference is rooted in the different transition states and intermediates of the two pathways.

The S(_N)1 reaction is a two-step process involving the formation of a carbocation intermediate.[4] The rate-determining step is the initial, slow ionization of the alkyl halide to form this carbocation and a halide anion.

How Polar Protic Solvents Favor S(_N)1:

  • Stabilization of the Transition State and Carbocation: Polar protic solvents excel at stabilizing the highly polar transition state leading to the carbocation. Their large dipole moments and ability to form hydrogen bonds solvate both the developing carbocation and the leaving group (halide anion).[5][6] This solvation lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[5]

  • Solvation of the Leaving Group: The hydrogen bonding capability of protic solvents is particularly effective at solvating the anionic leaving group, further facilitating its departure.[7][8]

The dielectric constant of a solvent, a measure of its polarity, is a key indicator. A higher dielectric constant generally correlates with a faster S(N)1 reaction rate because it enhances the solvent's ability to support charge separation.[5]

Diagram: S(_N)1 Reaction Pathway

SN1_Pathway Reactants R-X TS1 Transition State 1 (Rδ+...Xδ-) Reactants->TS1 Slow, Rate-determining Intermediate Carbocation Intermediate (R+ + X-) TS1->Intermediate TS2 Transition State 2 (Nuδ-...Rδ+) Intermediate->TS2 Fast Products R-Nu TS2->Products

Caption: The S(_N)1 reaction proceeds through a carbocation intermediate.

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] The reaction proceeds through a single, five-coordinate transition state.

Why Polar Aprotic Solvents are Ideal for S(_N)2:

  • Enhanced Nucleophilicity: Strong, often anionic, nucleophiles are required for S(_N)2 reactions.[1][9] In polar protic solvents, these nucleophiles are heavily solvated via hydrogen bonding, forming a "cage" of solvent molecules around them.[1][7][9] This solvation stabilizes the nucleophile, reducing its energy and thus its reactivity.[1][9] Polar aprotic solvents, lacking hydrogen bond donating ability, do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[9][10]

  • Solubility of Reactants: Polar aprotic solvents are polar enough to dissolve the ionic nucleophiles (often used as salts) while not diminishing their nucleophilic power.[1][9] Nonpolar solvents are generally unsuitable as they cannot dissolve the charged nucleophiles.[1]

The consequence of this is dramatic; for instance, the reaction between 2-bromobutane and cyanide proceeds 500 times faster in DMSO (a polar aprotic solvent) than in methanol (a polar protic solvent).[9]

Diagram: S(_N)2 Reaction Pathway

SN2_Pathway Reactants Nu- + R-X TS Transition State [Nu---R---X]δ- Reactants->TS Concerted Products Nu-R + X- TS->Products

Caption: The S(_N)2 reaction occurs in a single, concerted step.

Experimental Data: A Quantitative Comparison

The following table summarizes the relative rates of reaction for the substitution of 1-bromobutane with azide ion (N(_3)


) in various solvents, illustrating the principles discussed above.
SolventTypeDielectric Constant (ε)Relative Rate
Methanol (CH(_3)OH)Polar Protic32.61
Water (H(_2)O)Polar Protic80.17
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.71300
Dimethylformamide (DMF)Polar Aprotic36.72800
Acetonitrile (CH(_3)CN)Polar Aprotic37.55000
Hexamethylphosphoramide (HMPA)Polar Aprotic30.0200,000

Data is illustrative and compiled from various sources for comparative purposes.

The data clearly demonstrates the superior performance of polar aprotic solvents in promoting S(_N)2 reactions.

For S(_N)1 reactions, the solvolysis of tert-butyl chloride in different solvents highlights the importance of both polarity (dielectric constant) and protic nature.

SolventTypeDielectric Constant (ε)Relative Rate
Ethanol (C(_2)H(_5)OH)Polar Protic24.31
80% Ethanol / 20% WaterPolar Protic~374
Methanol (CH(_3)OH)Polar Protic32.64
50% Methanol / 50% WaterPolar Protic~59100
Water (H(_2)O)Polar Protic80.1150,000

Data is illustrative and compiled from various sources for comparative purposes.

As the polarity and hydrogen-bonding ability of the solvent increase (moving towards pure water), the rate of the S(_N)1 reaction dramatically increases.

Experimental Protocols: Measuring Solvent Effects

To quantitatively assess the effect of a solvent on an alkyl halide substitution reaction, a kinetic study is the most direct approach.

Workflow: Kinetic Analysis of a Nucleophilic Substitution Reaction

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reactant_Prep Prepare solutions of alkyl halide and nucleophile in the chosen solvent. Thermo Equilibrate solutions to the desired reaction temperature. Reactant_Prep->Thermo Mixing Initiate the reaction by mixing the solutions. Thermo->Mixing Sampling Withdraw aliquots at specific time intervals. Mixing->Sampling Quenching Quench the reaction in each aliquot (e.g., by rapid cooling or adding a scavenger). Sampling->Quenching Analysis_Method Analyze the concentration of reactant or product (e.g., GC, HPLC, Titration). Quenching->Analysis_Method Data_Plot Plot concentration vs. time. Analysis_Method->Data_Plot Rate_Calc Determine the rate constant (k) from the plot. Data_Plot->Rate_Calc

Caption: A generalized workflow for determining reaction kinetics.

Step-by-Step Protocol: A Representative S(_N)2 Reaction

Reaction: 1-Bromobutane with Sodium Azide in DMF.

  • Preparation:

    • Prepare a 0.1 M solution of 1-bromobutane in anhydrous DMF.

    • Prepare a 0.1 M solution of sodium azide (NaN(_3)) in anhydrous DMF.

    • Ensure all glassware is oven-dried to exclude moisture, which can act as a competing nucleophile.

  • Reaction Setup:

    • Place a known volume of the sodium azide solution in a thermostated reaction vessel equipped with a magnetic stirrer.

    • Allow the solution to reach the desired reaction temperature (e.g., 25°C).

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the 1-bromobutane solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench each aliquot by diluting it in a larger volume of a solvent that will stop the reaction and is suitable for the analytical method (e.g., cold diethyl ether).

  • Analysis:

    • Analyze the quenched aliquots using Gas Chromatography (GC) to determine the concentration of the remaining 1-bromobutane or the formed 1-azidobutane.

    • A standard calibration curve for both compounds should be generated beforehand.

  • Data Processing:

    • Plot the natural logarithm of the concentration of 1-bromobutane (ln[R-Br]) versus time.

    • For a second-order reaction (first-order in each reactant), a plot of 1/[R-Br] vs. time will be linear if the nucleophile is in large excess. Alternatively, use integrated rate laws for second-order reactions.

    • The slope of the appropriate linear plot will be related to the rate constant, k.

  • Comparison:

    • Repeat the entire procedure using a different solvent (e.g., methanol) while keeping all other conditions (concentrations, temperature) identical.

    • Compare the calculated rate constants to determine the relative reactivity in each solvent.

Conclusion and Practical Recommendations

The choice of solvent is a powerful tool for controlling the outcome of nucleophilic substitution reactions of alkyl halides.

  • To promote an S(_N)1 reaction , particularly with secondary or tertiary alkyl halides, a polar protic solvent like water, methanol, or a mixture thereof is the optimal choice. These solvents will stabilize the carbocation intermediate, facilitating the reaction.

  • To achieve a rapid and efficient S(_N)2 reaction , especially with primary or methyl halides, a polar aprotic solvent such as DMSO, DMF, or acetonitrile is strongly recommended. These solvents maximize the reactivity of the nucleophile, leading to higher reaction rates and yields.

Researchers and drug development professionals must carefully consider the mechanistic pathway they wish to favor and select the solvent accordingly. The experimental data overwhelmingly supports these guidelines, and kinetic analysis as described provides a robust method for validating solvent choice in specific applications.

References

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link][1]

  • LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link][5]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link][3]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link][9]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link][7]

  • Clark, J. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from a course material link which is not directly accessible.[11]

  • LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link][6]

  • Glasp. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions. Retrieved from [Link][4]

  • LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link][2]

  • LibreTexts. (2023, January 22). NS7. Solvent Effects in NS. Retrieved from [Link][12]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link][13]

  • A document from a university course, not publicly accessible.[8]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link][10]

Sources

A Senior Application Scientist's Guide to Screening Functionalized Propanoate Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of product performance with alternative approaches, supported by experimental data.

Introduction

Functionalized propanoate derivatives, a versatile class of compounds, have garnered significant attention in medicinal chemistry.[1] Their structural backbone is prevalent in numerous established drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] The therapeutic effects of these derivatives are often linked to their ability to modulate the activity of specific protein targets.[1] Aryl propionic acid derivatives, a subset of this class, are known to exhibit a wide range of biological activities, including antibacterial, anticancer, anticonvulsant, analgesic, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive framework for screening these derivatives to identify and characterize their biological activities, offering a comparative analysis of various screening methodologies and detailed experimental protocols.

Designing a Robust Screening Cascade

A systematic and tiered approach is crucial for efficiently screening a library of propanoate derivatives. The screening cascade should be designed to progressively narrow down the number of compounds, starting with high-throughput primary screens to identify initial "hits," followed by more detailed secondary and mechanistic studies to validate and characterize the most promising candidates.

Screening Cascade for Propanoate Derivatives cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Initial MOA cluster_3 Phase 4: Lead Optimization Primary_Screen High-Throughput Screening (HTS) (e.g., Target-based or Phenotypic Assays) Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Primary_Screen->Dose_Response Identified Hits Selectivity Counter-Screening & Selectivity Profiling Dose_Response->Selectivity Confirmed & Potent Hits MOA Preliminary Mechanism of Action (MOA) Studies Dose_Response->MOA Selectivity->MOA Lead_Opt Structure-Activity Relationship (SAR) Studies & Lead Optimization MOA->Lead_Opt Validated Hits Compound_Library Propanoate Derivative Library Compound_Library->Primary_Screen Initial Screening

Caption: A typical screening cascade for the discovery of bioactive propanoate derivatives.

Comparative Analysis of Screening Methodologies

The initial step in the screening process involves choosing between a target-based or a phenotypic approach. The selection of the appropriate assay is critical and depends on the specific research question and available resources.

Target-Based vs. Phenotypic Screening
Screening ApproachDescriptionAdvantagesDisadvantagesExample Application for Propanoate Derivatives
Target-Based Measures the direct interaction of a compound with a purified protein or enzyme.- Direct confirmation of molecular target.- Facilitates rational drug design and SAR studies.- Requires a known and validated target.- May miss compounds with novel mechanisms of action.Screening for inhibitors of cyclooxygenase (COX) enzymes, a common target for NSAIDs.[2]
Phenotypic Assesses the effect of a compound on the overall phenotype of a cell or organism.[5]- Unbiased approach to discovering novel targets and mechanisms.- Screens in a more physiologically relevant context.- Target deconvolution can be challenging and time-consuming.Screening for antimicrobial activity against a panel of pathogenic bacteria or for cytotoxic effects on cancer cell lines.[6][7]
Common Screening Assays

A variety of assays can be employed for both primary and secondary screening. High-throughput screening (HTS) methods are particularly valuable for rapidly evaluating large libraries of compounds.[8]

Assay TypePrincipleCommon ReadoutsApplications
Antimicrobial Susceptibility Testing Measures the ability of a compound to inhibit microbial growth.[6]Minimum Inhibitory Concentration (MIC), zone of inhibition.[6][9]Screening for new antibiotics.[6]
Cytotoxicity Assays (e.g., MTT, MTS) Assess the ability of a substance to cause cell death or inhibit cell growth.[7][10]Colorimetric or fluorometric signals proportional to cell viability.[11][12]Anticancer drug discovery, toxicology studies.[7][11][13]
Enzyme Inhibition Assays Measure the ability of a compound to inhibit the activity of a specific enzyme.[14]Changes in substrate consumption or product formation.[14]Target-based screening for enzyme inhibitors.[11][14]
Receptor Binding Assays Determine the affinity of a compound for a specific receptor.[14]Displacement of a radiolabeled or fluorescent ligand.[14]Screening for receptor agonists or antagonists.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Antimicrobial Susceptibility Testing using Broth Microdilution

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][9]

  • Prepare Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.[9][15] Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare a stock solution of the propanoate derivative in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: Anticancer Screening using the MTT Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess cell viability.[11][14]

  • Cell Culture and Seeding: Culture a cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium. Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the propanoate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

Quantitative data from screening experiments should be presented in a clear and concise manner to facilitate comparison and hit prioritization.

Table 1: Comparative Biological Activity of Functionalized Propanoate Derivatives

Derivative IDStructureAntimicrobial Activity (MIC in µg/mL)Anticancer Activity (IC50 in µM)
S. aureusE. coli
PD-A1 [Insert Structure]1664
PD-A2 [Insert Structure]>128>128
PD-B1 [Insert Structure]832
PD-B2 [Insert Structure]64>128
Reference Drug 1 (e.g., Ciprofloxacin) N/A0.50.015
Reference Drug 2 (e.g., Doxorubicin) N/AN/AN/A

This is a representative table; actual data would be populated from experimental results.

Mechanism of Action (MOA) Elucidation

Identifying the molecular target and understanding the mechanism of action are crucial for the further development of a bioactive compound.[5]

Mechanism of Action Elucidation cluster_0 Target Identification cluster_1 Target Validation cluster_2 Pathway Analysis Validated_Hit Validated Hit Compound Affinity_Chromatography Affinity Chromatography Validated_Hit->Affinity_Chromatography Genetic_Approaches Genetic Approaches (e.g., Yeast-3-Hybrid) Validated_Hit->Genetic_Approaches Computational_Methods Computational Prediction Validated_Hit->Computational_Methods Biochemical_Assays Biochemical Assays (Enzyme Kinetics, Binding Assays) Affinity_Chromatography->Biochemical_Assays Genetic_Manipulation Gene Knockdown/Knockout Genetic_Approaches->Genetic_Manipulation Computational_Methods->Biochemical_Assays Signaling_Studies Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Biochemical_Assays->Signaling_Studies Cellular_Assays Cellular Thermal Shift Assay (CETSA) Cellular_Assays->Signaling_Studies Omics_Approaches Transcriptomics, Proteomics Genetic_Manipulation->Omics_Approaches

Caption: A workflow for identifying the molecular target and elucidating the mechanism of action.

Conclusion

The screening of functionalized propanoate derivatives represents a promising strategy for the discovery of novel therapeutic agents. A well-designed screening cascade, incorporating both phenotypic and target-based approaches, is essential for the efficient identification and validation of lead compounds. The detailed experimental protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate the biological activities of these versatile molecules. Future efforts in this area will likely benefit from the integration of advanced technologies such as high-content screening and computational modeling to accelerate the drug discovery process.

References

  • Bioassays for anticancer activities. PubMed. [Link]

  • Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]

  • Cytotoxicity Assays. Bio-Rad. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Determining the mode of action of bioactive compounds. PubMed. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. National Institutes of Health. [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

  • Determining the mode of action of bioactive compounds. ResearchGate. [Link]

  • Methods of screening for antimicrobial compounds.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Dove Press. [Link]

  • Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. ResearchGate. [Link]

  • Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. National Center for Biotechnology Information. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. MDPI. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 2,3-dibromo-2-methylpropanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and cost-effective production of key intermediates is paramount. Methyl 2,3-dibromo-2-methylpropanoate, a valuable building block in the synthesis of various organic compounds, can be prepared through several synthetic pathways. This guide provides an in-depth comparison of the two primary routes to this compound, offering a detailed cost-benefit analysis to inform your selection of the most suitable method for your laboratory or production scale.

Introduction to Synthetic Strategies

The synthesis of this compound primarily proceeds via two distinct strategies:

  • Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate. This classic approach involves the initial bromination of methacrylic acid to form 2,3-dibromo-2-methylpropanoic acid, followed by the esterification of the carboxylic acid to yield the desired methyl ester.

  • Route 2: Direct Bromination of Methyl Methacrylate. A more direct pathway, this method involves the direct addition of bromine across the double bond of methyl methacrylate.

This guide will dissect each route, examining the underlying chemical principles, experimental protocols, and a comparative analysis of their respective costs, benefits, and drawbacks.

Route 1: Two-Step Synthesis via 2,3-dibromo-2-methylpropanoic acid

This method is a well-established and robust approach that offers high yields and purity.

Step 1a: Synthesis of 2,3-dibromo-2-methylpropanoic acid

The initial step involves the electrophilic addition of bromine to methacrylic acid. A notable advantage of this step is the feasibility of using an aqueous medium, which is both environmentally friendly and cost-effective. A patented method describes a high-yield synthesis in water, avoiding the use of hazardous organic solvents like carbon disulfide.[1]

Experimental Protocol:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge methacrylic acid and water.

  • Heat the mixture to the desired reaction temperature (e.g., 75-100°C) with stirring.[1]

  • Slowly add bromine dropwise to the reaction mixture. The molar ratio of methacrylic acid to bromine is typically in the range of 1:1 to 1:3.[1]

  • Maintain the reaction at the set temperature for a specified period (e.g., 1-5 hours) after the addition of bromine is complete.[1]

  • Cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product to obtain 2,3-dibromo-2-methylpropanoic acid. Yields as high as 98.8% have been reported using this aqueous method.[1]

Step 1b: Esterification of 2,3-dibromo-2-methylpropanoic acid

The second step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, typically catalyzed by a strong acid.

Experimental Protocol (Adapted from a similar procedure): [2]

  • In a round-bottom flask, dissolve 2,3-dibromo-2-methylpropanoic acid in an excess of methanol.

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid, portion-wise.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a weak base, such as a sodium bicarbonate solution.

  • Remove the excess methanol using a rotary evaporator.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude product.

  • Purify the product if necessary, for example, by column chromatography.

Route 2: Direct Bromination of Methyl Methacrylate

This approach offers a more streamlined synthesis by directly targeting the commercially available methyl methacrylate. This can potentially reduce the number of steps and overall reaction time.

Experimental Protocol (Adapted from the bromination of methyl cinnamate): [3]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl methacrylate in a suitable solvent, such as dichloromethane.

  • Cool the solution in an ice-water bath.

  • In a separate flask, prepare a solution of bromine in the same solvent.

  • Add the bromine solution dropwise to the stirred methyl methacrylate solution. It is crucial to maintain a low temperature during the addition to control the reaction and minimize side products. The disappearance of the bromine color indicates the progress of the reaction.[3]

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a period to ensure complete conversion.

  • Quench any excess bromine by adding a solution of sodium thiosulfate.[3]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Cost-Benefit Analysis

To provide a clear comparison, the following table summarizes the key aspects of each synthetic route. The costs of reagents are based on general market estimates and may vary depending on the supplier and purity.

FeatureRoute 1: Two-Step SynthesisRoute 2: Direct Bromination
Starting Materials Methacrylic Acid, Bromine, MethanolMethyl Methacrylate, Bromine
Reagent Cost Methacrylic acid is generally less expensive than methyl methacrylate.Methyl methacrylate is typically more expensive than methacrylic acid.
Number of Steps Two distinct synthetic steps.A single synthetic step.
Overall Yield Potentially higher overall yield due to high-yielding individual steps (up to 98.8% for the first step).[1]Yields can be variable and may require optimization to minimize side reactions.
Process Time Longer overall process time due to two separate reactions and workups.Shorter process time due to a single reaction.
Solvent Usage The first step can be performed in water, which is a significant environmental and cost advantage.[1] The second step requires an organic solvent.Typically requires the use of halogenated organic solvents like dichloromethane, which are more costly and have greater environmental and safety concerns.[3]
Safety Considerations Both routes involve handling bromine, which is highly corrosive and toxic. The aqueous process in Route 1 reduces the risk associated with flammable organic solvents.The use of volatile and potentially toxic organic solvents requires careful handling in a well-ventilated fume hood.
Purification The intermediate carboxylic acid can be easily purified by crystallization. The final ester may require chromatographic purification.The final product is typically purified by recrystallization.
Scalability The aqueous-based first step is well-suited for large-scale production due to safety and cost advantages.Scalability may be more challenging due to the need for large volumes of organic solvents and precise temperature control.

Visualizing the Synthetic Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each synthetic route.

Route1_Workflow cluster_step1 Step 1a: Bromination of Methacrylic Acid cluster_step2 Step 1b: Esterification A Methacrylic Acid + Bromine (in Water) B Reaction at 75-100°C A->B C Crystallization B->C D Filtration & Washing C->D E Drying D->E F 2,3-dibromo-2-methylpropanoic acid E->F G 2,3-dibromo-2-methylpropanoic acid + Methanol (Acid Catalyst) H Reaction at RT G->H I Workup (Neutralization, Extraction) H->I J Purification I->J K This compound J->K

Caption: Workflow for the two-step synthesis of this compound (Route 1).

Route2_Workflow cluster_step2 Direct Bromination A Methyl Methacrylate + Bromine (in Dichloromethane) B Reaction at Low Temperature A->B C Workup (Quenching, Washing) B->C D Purification (Recrystallization) C->D E This compound D->E

Caption: Workflow for the direct bromination of Methyl Methacrylate (Route 2).

Conclusion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific priorities of the researcher or organization.

Route 1 (Two-Step Synthesis) is highly recommended for its:

  • High Yields: The aqueous bromination of methacrylic acid is reported to be nearly quantitative.[1]

  • Cost-Effectiveness: The use of inexpensive starting materials and water as a solvent in the first step makes it economically attractive, especially at a larger scale.

  • Environmental and Safety Profile: The avoidance of hazardous organic solvents in the initial, and often larger scale, step is a significant advantage.

Route 2 (Direct Bromination) may be considered when:

  • Time is a critical factor: The single-step process offers a faster route to the final product.

  • Small-scale synthesis: For laboratory-scale preparations where the cost of the starting material and solvent is less of a concern, the convenience of a direct route might be appealing.

References

  • CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P

Sources

A Senior Application Scientist's Guide to Structural Confirmation of Brominated Compounds Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount.[1][2][3][4] X-ray crystallography stands as a cornerstone technique, offering atomic-level insights that guide rational drug design and optimization.[1][3][5] This guide provides an in-depth comparison of crystallographic approaches for structural confirmation, with a specific focus on the strategic use of brominated compounds. We will explore the underlying principles, experimental workflows, and critical considerations that empower researchers to leverage bromine's unique properties for successful structure elucidation.

The "Phase Problem": A Central Challenge in Crystallography

The journey from a diffraction pattern to a 3D molecular structure is not direct. While the intensities of diffracted X-rays are readily measured, the phase information associated with each reflection is lost.[6][7][8] This "phase problem" is a fundamental obstacle in crystallography.[7][8] To reconstruct the electron density map and ultimately the molecular structure, this missing phase information must be retrieved. Several methods exist to solve the phase problem, including molecular replacement, which requires a known homologous structure. However, for novel molecules, experimental phasing methods are indispensable.[9][10]

Bromine as a "Heavy Atom": Unlocking Experimental Phasing

Experimental phasing techniques often rely on the introduction of "heavy atoms" into the crystal. These electron-dense atoms scatter X-rays more strongly than the lighter atoms (C, N, O) that constitute the bulk of organic molecules and proteins.[10] The significant difference in scattering provides a reference point to help determine the phases.

Bromine, with its 35 electrons, serves as an excellent heavy atom for experimental phasing. Its incorporation into a molecule can be achieved through synthesis or by soaking crystals in a bromine-containing solution.[11][12][13] The presence of bromine provides a strong anomalous signal, which is key to phasing experiments.[11][14]

The Power of Anomalous Dispersion

When the energy of the incident X-rays is close to the absorption edge of an atom, a phenomenon known as anomalous dispersion (or anomalous scattering) occurs.[15][16][17][18] This results in a change in the scattering factor of that atom, which becomes a complex number with both real (f') and imaginary (f'') components.[17][18] The imaginary component, f'', is responsible for the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), a breakdown of Friedel's Law.[16][17] This difference, known as the anomalous signal, is the foundation of powerful phasing methods like Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD).[9][19]

Bromine has a K-absorption edge at a wavelength of approximately 0.92 Å (13.47 keV), which is readily accessible at most synchrotron beamlines.[11][14] This allows for the precise tuning of the X-ray wavelength to maximize the anomalous signal from the bromine atoms.

A Comparative Analysis of Phasing Methods: SAD vs. MAD with Brominated Compounds

For novel structures where a homologous model is unavailable, SAD and MAD are the primary experimental phasing techniques. The choice between them depends on several factors, including the strength of the anomalous signal, the stability of the crystal, and the available X-ray source.

FeatureSingle-wavelength Anomalous Dispersion (SAD)Multi-wavelength Anomalous Dispersion (MAD)
Principle Utilizes the anomalous scattering from heavy atoms at a single wavelength, typically the peak of the f'' component.[20]Measures diffraction data at multiple wavelengths around the absorption edge of the heavy atom to maximize the differences in both f' and f''.[19][21]
Data Collection A single dataset is collected at the optimal wavelength for the anomalous scatterer.[20]Requires data collection at a minimum of two, but typically three or four, different wavelengths.[19]
Advantages - Faster data collection, minimizing radiation damage.[20] - Can often be performed with in-house X-ray sources if the appropriate wavelength is available.[20]- Generally provides more accurate phase information due to the use of more experimental data.[19] - Can be more robust for weakly diffracting crystals or those with a weaker anomalous signal.
Disadvantages - The resulting phases are inherently ambiguous, requiring density modification techniques to resolve.[20] - May not be sufficient for very large or complex structures.- Requires access to a tunable synchrotron X-ray source.[19] - Longer exposure times increase the risk of radiation damage.[19]

Expert Insight: For many well-diffracting crystals of brominated compounds, SAD phasing is often sufficient and is the preferred method due to its efficiency and reduced risk of radiation damage.[11][12][22] MAD is a more powerful technique that can be employed when SAD fails or for particularly challenging structures.[14]

Experimental Workflow: From Crystal to Structure

The successful structural determination of a brominated compound using X-ray crystallography follows a well-defined workflow.

X-ray Crystallography Workflow for Brominated Compounds cluster_0 Sample Preparation cluster_1 Data Collection (Synchrotron) cluster_2 Structure Solution & Refinement Synthesis/Derivatization Synthesis/Derivatization Crystallization Crystallization Synthesis/Derivatization->Crystallization Obtain single crystals Crystal Mounting & Cryo-cooling Crystal Mounting & Cryo-cooling Crystallization->Crystal Mounting & Cryo-cooling Wavelength Selection (Br K-edge) Wavelength Selection (Br K-edge) Crystal Mounting & Cryo-cooling->Wavelength Selection (Br K-edge) Optimize for anomalous signal Diffraction Data Collection Diffraction Data Collection Wavelength Selection (Br K-edge)->Diffraction Data Collection SAD or MAD Data Processing & Scaling Data Processing & Scaling Diffraction Data Collection->Data Processing & Scaling Substructure Determination (Br atoms) Substructure Determination (Br atoms) Data Processing & Scaling->Substructure Determination (Br atoms) Locate heavy atoms Phasing & Density Modification Phasing & Density Modification Substructure Determination (Br atoms)->Phasing & Density Modification Calculate initial phases Model Building & Refinement Model Building & Refinement Phasing & Density Modification->Model Building & Refinement Build atomic model Structure Validation Structure Validation Model Building & Refinement->Structure Validation Assess model quality Final Structure (PDB Deposition) Final Structure (PDB Deposition) Structure Validation->Final Structure (PDB Deposition)

Sources

Efficacy comparison of Methyl 2,3-dibromo-2-methylpropanoate as a polymerization initiator.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Methyl 2,3-dibromo-2-methylpropanoate as a Polymerization Initiator

For researchers and scientists in polymer chemistry and materials science, the precise control over polymer architecture is paramount. Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] Among these, Atom Transfer Radical Polymerization (ATRP) is one of the most versatile and widely used methods, tolerant of many functional groups and applicable to a broad range of monomers.[2][3]

The success of an ATRP reaction is critically dependent on a multicomponent system that includes the monomer, a transition metal catalyst with a ligand, and, crucially, an initiator.[3] The initiator determines the number of growing polymer chains and introduces functionality at one end of the polymer. Its chemical structure dictates the initiation efficiency and the rate of activation, which are key to achieving a well-controlled polymerization.[4]

This guide provides a detailed comparative analysis of this compound (MDBMP), a specialized halogenated ester, evaluating its efficacy as an ATRP initiator against more conventional alternatives. We will delve into the mechanistic principles, present comparative performance data, and provide validated experimental protocols to assist researchers in making informed decisions for their polymerization systems.

The Central Role of the Initiator in ATRP

ATRP is a controlled radical polymerization technique that relies on a reversible redox process catalyzed by a transition metal complex, most commonly copper.[3] The mechanism involves the reversible transfer of a halogen atom from a dormant species (the initiator or the polymer chain end) to the catalyst. This process generates a propagating radical and the transition metal complex in a higher oxidation state.[5] This dynamic equilibrium between active (radical) and dormant (halogen-capped) species keeps the radical concentration low, minimizing irreversible termination reactions that are common in conventional free radical polymerization.[2]

The initiator, typically an alkyl halide, is the starting point for polymerization. An ideal initiator should exhibit fast and quantitative initiation, meaning all initiator molecules begin a polymer chain simultaneously. This ensures that all chains grow at a similar rate, leading to a polymer with a low polydispersity index (PDI). The rate of initiation should be comparable to or faster than the rate of propagation to achieve narrow molecular weight distributions.[6]

ATRP_Mechanism cluster_equilibrium cluster_propagation dormant Dormant Species (P-X) radical Propagating Radical (P•) dormant->radical k_act activator Activator Cu(I) / Ligand radical->dormant k_deact radical->radical k_p deactivator Deactivator X-Cu(II) / Ligand monomer Monomer (M) caption Fig. 1: The ATRP Equilibrium. Experimental_Workflow setup Reaction Setup - Add Cu(I)Br and Ligand (e.g., PMDETA) to Schlenk flask. - Seal and purge with inert gas (N₂ or Ar). reagents Addition of Reagents - Add degassed monomer (e.g., Methyl Methacrylate) and solvent (e.g., Anisole). - Stir to dissolve. setup:f0->reagents:f0 initiation Initiation - Add the specific initiator to be tested (e.g., MDBMP or EBiB) via syringe. - Take a t=0 sample for analysis. reagents:f0->initiation:f0 polymerization Polymerization - Place the flask in a thermostatted oil bath at the desired temperature (e.g., 70°C). - Stir for the specified time, taking samples periodically. initiation:f0->polymerization:f0 quenching Reaction Quenching - Cool the reaction flask in an ice bath. - Expose the mixture to air to oxidize the Cu(I) catalyst. polymerization:f0->quenching:f0 purification Polymer Purification - Dilute with a suitable solvent (e.g., THF). - Precipitate the polymer in a non-solvent (e.g., cold methanol). - Filter and dry under vacuum. quenching:f0->purification:f0 analysis Polymer Analysis - Determine Mₙ and PDI by GPC/SEC. - Calculate monomer conversion by ¹H NMR or gravimetry. purification:f0->analysis:f0 caption Fig. 2: Standard experimental workflow for ATRP.

Caption: A validated workflow for conducting and analyzing ATRP experiments.

Step-by-Step Methodology
  • Reagent Preparation: All reagents, including monomer and solvent, must be purified to remove inhibitors and dissolved oxygen, which can terminate the polymerization. The monomer (e.g., methyl methacrylate) is typically passed through a column of basic alumina. Solvents are often degassed by several freeze-pump-thaw cycles.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add the copper(I) bromide catalyst and the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA). The causality here is that the ligand solubilizes the copper salt and tunes its redox potential, which is critical for controlling the ATRP equilibrium. 3. Monomer and Solvent Addition: Add the degassed monomer and solvent to the flask via a degassed syringe.

  • Initiation: The initiator (MDBMP or a control like EBiB) is added to start the reaction. The ratio of monomer to initiator determines the target molecular weight of the polymer.

  • Polymerization: The flask is placed in a preheated oil bath. Samples can be taken at timed intervals to monitor the reaction kinetics.

  • Termination and Purification: The polymerization is quenched by cooling and exposing the reaction mixture to air, which oxidizes the Cu(I) to the inactive Cu(II) state. The polymer is then purified, typically by precipitation into a non-solvent to remove the catalyst and unreacted monomer. [7]7. Analysis: The final polymer is analyzed to validate the experiment.

    • Gel Permeation Chromatography (GPC/SEC): Determines the number-average molecular weight (Mₙ) and the Polydispersity Index (PDI). A narrow, monomodal peak with a low PDI indicates a well-controlled polymerization.

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to determine the monomer conversion by comparing the integrals of proton signals from the polymer and the remaining monomer.

Conclusion and Recommendations

This compound is a highly promising initiator for Atom Transfer Radical Polymerization. Based on its chemical structure, its efficacy is expected to be comparable to that of leading initiators like Ethyl α-bromoisobutyrate, particularly for the controlled polymerization of methacrylate and acrylate monomers.

Key Advantages:

  • High Initiation Efficiency: The tertiary bromide structure ensures a fast activation rate, leading to polymers with predictable molecular weights and low polydispersity.

  • Excellent Control: Expected to produce polymers with PDI values typically below 1.2.

  • In-built Functionality: The less reactive primary bromide at the C3 position is retained in the polymer structure, offering a valuable handle for subsequent chemical modifications.

Recommendation: Researchers seeking to synthesize well-defined polymethacrylates and polyacrylates with an additional functionalizable site at the alpha-end of the chain should consider this compound as a superior alternative to standard monofunctional initiators. Its use is recommended in systems where high control over polymer architecture and the potential for post-polymerization modification are desired.

References

  • Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 40(6), 1858–1863. ACS Publications. Available from: [Link]

  • Boyes, S. G., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(8), 5597-5683. ACS Publications. Available from: [Link]

  • A review on Controlled radical polymerization and Atom Transfer Radical Polymerization. International Advanced Research Journal in Science, Engineering and Technology. Available from: [Link]

  • What is Controlled Radical Polymerization?. AZoM. Available from: [Link]

  • Islam, M. S., et al. (2014). Synthesis and Characterization of Mono and Di arm α-halo esters as a Initiator for Atom Transfer Radical Polymerization. Research Journal of Chemical Sciences. Available from: [Link]

  • Yoda, T., et al. (2014). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 114(21), 10474–10591. ACS Publications. Available from: [Link]

  • Boyer, C., et al. (2017). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 1(1), 0012. Available from: [Link]

  • Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator Structure on Activation Rate Constants in ATRP. ResearchGate. Available from: [Link]

  • Anastasaki, A., et al. (2016). Tailoring polymer dispersity by mixing ATRP initiators. Chemical Science, 7(1), 690-696. Research Collection, ETH Zurich. Available from: [Link]

  • Islam, M. S., et al. (2014). Synthesis and Characterization of Mono and Di arm α-halo esters as a Initiator for Atom Transfer Radical Polymerization. ResearchGate. Available from: [Link]

  • Zhang, Q., & Matyjaszewski, K. (2023). Comparison of Mechano- and PhotoATRP with ZnO Nanocrystals. ACS Macro Letters, 12(7), 935–941. ACS Publications. Available from: [Link]

  • Development of ATRP. Matyjaszewski Polymer Group, Carnegie Mellon University. Available from: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. Google Patents.
  • Initiators. Matyjaszewski Polymer Group, Carnegie Mellon University. Available from: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Methyl 2,3-dibromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2,3-dibromo-2-methylpropanoate (CAS No. 3673-79-8). As a brominated organic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step.

While a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available in public databases, the guidance herein is synthesized from the safety profiles of structurally analogous compounds, such as methyl 2-bromopropionate and other halogenated esters, and established best practices for hazardous waste management.[1][2] It is imperative to treat this compound with the caution afforded to hazardous materials.

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

This compound belongs to the category of halogenated organic compounds. The presence of bromine atoms in the molecule dictates its classification as a hazardous substance requiring special disposal considerations.[3] Analogous compounds are known irritants to the skin and eyes and may cause respiratory irritation.[1][4] Thermal decomposition of such materials can release toxic and corrosive gases like hydrogen bromide.[5][6]

Therefore, the primary goals of this disposal protocol are:

  • Preventing Personnel Exposure: Minimizing contact through inhalation, skin, or eye exposure.

  • Ensuring Chemical Segregation: Avoiding dangerous reactions by not mixing incompatible waste streams.

  • Environmental Protection: Adhering to regulatory requirements to prevent the release of hazardous substances.

Essential Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, the handler must be equipped with the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure. All handling of this compound, including for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile or Neoprene)Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[7]
Eye Protection Chemical splash goggles or a face shieldProtects against accidental splashes that can cause serious eye irritation or damage.[3][5]
Lab Coat Standard laboratory coat, flame-retardant preferredProvides a removable barrier to protect skin and clothing from contamination.
Closed-toe Shoes Leather or other chemical-resistant materialProtects feet from spills.
Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process of identification, segregation, and transfer.

The first crucial step is to classify the waste correctly. This compound is a halogenated organic waste .[3] This classification is critical because halogenated and non-halogenated waste streams are treated differently; mixing them increases disposal costs and complexity.

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Select the Correct Waste Container: Use a dedicated, leak-proof container clearly labeled for "Halogenated Organic Waste." These containers are often supplied by your institution's Environmental Health and Safety (EHS) department and may be color-coded (e.g., green).[1]

  • Do Not Mix: Never mix this compound waste with other waste categories such as:

    • Non-halogenated organic solvents (e.g., acetone, hexane, ethanol)

    • Acids or bases

    • Oxidizing or reducing agents

    • Aqueous waste

    • Solid waste or sharps[3]

  • Labeling: The container must be clearly and accurately labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the volume or mass of the waste

    • The date accumulation started

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors into the laboratory environment.[4]

Designated SAAs are specific locations within a laboratory where hazardous waste can be safely stored temporarily.

  • Store the sealed and labeled container in a designated SAA.

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources, sparks, or open flames.[6][8]

  • Store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

The final step is to transfer the waste to a licensed professional disposal facility.

  • Contact EHS: When the waste container is nearly full (typically 75-80%), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: The recommended method for destroying halogenated organic compounds is through high-temperature incineration at a licensed and approved waste disposal plant.[3][7] This process ensures the complete destruction of the hazardous molecule. The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is standard for such chemicals.[4][5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial spill kit) to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealable, and clearly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as halogenated hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Work Inside a Chemical Fume Hood A->B Always E Add Waste to Container B->E Handling Waste C Identify Waste as 'Halogenated Organic' D Select Dedicated, Labeled Halogenated Waste Container C->D Classification D->E Correct Container F Securely Seal and Label Container with 'Hazardous Waste' Tag E->F After Adding Waste G Store in Designated Satellite Accumulation Area (SAA) F->G For Storage H Use Secondary Containment G->H Safety Protocol I Request Pickup from Environmental Health & Safety (EHS) H->I When Container is Full J Transfer to Licensed Waste Disposal Facility for Incineration I->J Final Step

Caption: Disposal workflow from personal protection to final disposal.

References

  • PubChem. Methyl 2,3-dibromopropionate. National Center for Biotechnology Information. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. this compound.[Link]

  • SUZHOU GOHI CHEMICAL CO.,LTD. METHYL2,3-DIBROMOPROPIONATE(MDBMP).[Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,3-dibromo-2-methylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities demands the highest standards of safety. Methyl 2,3-dibromo-2-methylpropanoate (CAS No. 3673-79-8) is a halogenated ester that, while valuable in synthesis, presents significant health risks that necessitate a meticulous and informed approach to personal protection.[1][2] This guide moves beyond a simple checklist to provide a deep, causality-driven framework for its safe handling, ensuring that every procedural step is understood and validated by established safety principles.

Hazard Assessment: The 'Why' Behind the Precautions

Understanding the specific threats posed by this compound is the foundation of an effective safety protocol. While comprehensive toxicological data for this specific compound is not extensively published, the available GHS (Globally Harmonized System) classifications from authoritative bodies paint a clear picture of its potential hazards.[1]

GHS Hazard Classifications for this compound: [1]

  • Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled. This is the most critical hazard. Exposure to even small quantities of this substance as an aerosol, vapor, or dust can be lethal. This dictates that all handling must occur within a primary engineering control like a chemical fume hood.

  • Skin Irritation (Category 2): H315 - Causes skin irritation. Direct contact can lead to inflammation, redness, and discomfort.

  • Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation. Splashes can result in significant and potentially lasting damage to the eyes.

  • Specific Target Organ Toxicity — Single Exposure (Category 2): H371 - May cause damage to organs. This indicates that a single exposure could have toxic effects on specific organs in the body.

The lack of exhaustive toxicological studies means we must operate under the precautionary principle, treating this chemical with the highest degree of caution. The protocols described below are designed to create a self-validating system of protection against these severe risks.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a risk-mitigation strategy tailored to the specific hazards of this compound.

Respiratory Protection: The Primary Defense

Given its high acute inhalation toxicity, engineering controls are the most critical line of defense.

  • Primary Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with demonstrated proper airflow.

  • Secondary Control (Respirators): For emergency situations such as a large spill or a failure of the primary engineering control, respiratory protection is essential. A full-face or half-mask air-purifying respirator (APR) with NIOSH-approved combination organic vapor/acid gas (OV/AG) cartridges is the minimum requirement.[3] In a significant spill scenario, a self-contained breathing apparatus (SCBA) may be necessary.[3]

Eye and Face Protection: Preventing Irreversible Damage

To protect against splashes of this eye-irritating chemical, the following are mandatory:

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes must be worn at all times.[4]

  • Face Shield: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., quenching a reaction, pressure transfers), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[4]

Hand Protection: Selecting the Right Chemical Barrier

Choosing the correct gloves requires understanding chemical compatibility, as halogenated compounds can degrade or permeate many common materials.[5] A double-gloving strategy is strongly recommended to provide robust protection while maintaining dexterity.

Glove Selection Guide for this compound

Glove MaterialProtection RatingRationale & Specific Use Case
Butyl Rubber Excellent Provides superior resistance to esters, ketones, and a wide range of corrosive chemicals. Recommended as the outer glove for all handling procedures.[6]
Viton™ Excellent Offers excellent protection against chlorinated and aromatic solvents. A suitable, albeit more expensive, alternative to Butyl rubber for the outer glove.[7]
Nitrile Fair to Poor Suitable only as an inner glove for incidental splash protection. Nitrile gloves can degrade upon prolonged exposure to halogenated compounds and are not recommended for primary chemical resistance.[6]
Natural Rubber (Latex) Poor Offers poor resistance to oils, greases, and many organic compounds and should not be used.[6][7]

Protocol for Double Gloving:

  • Inner Glove: Don a pair of snug-fitting nitrile gloves. This is your dexterity layer.

  • Outer Glove: Don a pair of correctly sized Butyl rubber gloves over the nitrile gloves. Ensure the cuffs of the Butyl gloves extend well over the sleeves of your lab coat.

  • Removal: After handling, carefully remove the outer (most contaminated) glove first, without touching its exterior with your bare hand. Then, remove the inner nitrile glove.

Protective Clothing: Shielding the Body
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash risk, wear a chemical-resistant (e.g., rubber or neoprene) apron over the lab coat.[8]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.

Safe Handling and Disposal Workflow

A procedural approach ensures that safety is integrated into every step of the experimental process, from preparation to disposal. The following workflow is designed to minimize exposure and prevent accidental release.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Assess 1. Assess Hazards (Review SDS) Don_PPE 2. Don Full PPE (Double Gloves, Goggles, etc.) Assess->Don_PPE Prep_Hood 3. Prepare Fume Hood (Verify Airflow, Clear Area) Don_PPE->Prep_Hood Handle 4. Handle Chemical (Weighing, Transfer, Reaction) Prep_Hood->Handle Decon 5. Decontaminate (Glassware & Surfaces) Handle->Decon Segregate 6. Segregate Waste (Halogenated Organics) Decon->Segregate Doff_PPE 7. Doff PPE Correctly (Outer gloves first) Segregate->Doff_PPE Dispose 8. Final Disposal (Labeled, Sealed Container) Doff_PPE->Dispose

Caption: Workflow for handling this compound.

Emergency First-Aid Protocols
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][10]

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Decontamination and Disposal Plan

Proper disposal is critical to ensure personnel and environmental safety. As a halogenated organic compound, this compound requires specific waste handling.[14]

Step-by-Step Disposal Protocol:

  • Waste Identification: This chemical is classified as hazardous waste.[14]

  • Segregation: Collect all waste containing this compound (including contaminated gloves, paper towels, and reaction residues) in a dedicated, properly labeled hazardous waste container designated for "Halogenated Organic Waste."[14] Do not mix with non-halogenated or other waste streams.

  • Containerization: Use a chemically compatible, sealable container. Ensure the container is clearly labeled with the full chemical name and associated hazards.[14]

  • Storage: Store the sealed waste container in a cool, well-ventilated, designated satellite accumulation area away from incompatible materials.[11][13]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal facility, typically via controlled incineration with flue gas scrubbing.[14]

By adhering to this comprehensive guide, you build a robust culture of safety, ensuring that your valuable research is not compromised by avoidable risks.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • SIELC Technologies. (2018). This compound. [Link]

  • University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety. [Link]

  • University of South Florida. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dibromo-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dibromo-2-methylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.